Technical Documentation Center

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
  • CAS: 898773-63-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Abstract This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug development. While this specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a substituted benzophenone of interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from foundational chemical principles and data on analogous structures to present its chemical properties, a plausible synthetic route, and its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded perspective on the potential of this compound as a scaffold for novel therapeutic agents.

Introduction: The Architectural Significance of Substituted Benzophenones

The benzophenone scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] The diaryl ketone structure offers a versatile template that can be functionalized to modulate a wide array of pharmacological properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Furthermore, the incorporation of a piperidine moiety, a privileged scaffold in drug design, can enhance a compound's pharmacokinetic profile and introduce crucial interactions for receptor binding.[4][5]

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone integrates these key structural features, making it a compound of considerable interest for the development of novel therapeutics. This guide will explore the synthesis, properties, and potential applications of this molecule, drawing upon established synthetic methodologies and the known biological activities of related compounds.

Physicochemical Properties

PropertyValueSource
IUPAC Name (4-Chloro-2-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanoneInferred
CAS Number 898773-59-6[6][7][]
Molecular Formula C₁₉H₁₉ClFNO[6][7]
Molecular Weight 331.81 g/mol [6]
Appearance Expected to be an off-white to pale yellow solidInferred
Solubility Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water.Inferred
Melting Point Not determined; likely in the range of other substituted benzophenones.Inferred

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone can be logically approached through a multi-step process, culminating in a Friedel-Crafts acylation followed by the introduction of the piperidinomethyl group.

Proposed Synthetic Pathway

A plausible synthetic route involves two key transformations:

  • Friedel-Crafts Acylation: The synthesis of the benzophenone core is most effectively achieved via a Friedel-Crafts acylation.[9][10] In this reaction, a substituted benzoyl chloride is reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]

  • Aminomethylation: The piperidinomethyl group can be introduced onto the benzophenone scaffold through a Mannich-type reaction or by nucleophilic substitution of a pre-functionalized benzophenone.

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Halogenation and Amination 2-Methylbenzoyl chloride 2-Methylbenzoyl chloride Intermediate_1 (4-Chloro-2-fluorophenyl)(2-methylphenyl)methanone 2-Methylbenzoyl chloride->Intermediate_1 Friedel-Crafts Acylation 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene->Intermediate_1 AlCl3 AlCl3 AlCl3->Intermediate_1 Intermediate_2 (2-(Bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone Intermediate_1->Intermediate_2 Radical Bromination NBS N-Bromosuccinimide NBS->Intermediate_2 AIBN AIBN (initiator) AIBN->Intermediate_2 Final_Product 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone Intermediate_2->Final_Product Nucleophilic Substitution Piperidine Piperidine Piperidine->Final_Product

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of (4-Chloro-2-fluorophenyl)(2-methylphenyl)methanone (Friedel-Crafts Acylation)

  • To a stirred solution of 1-chloro-3-fluorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl₃) portion-wise at 0°C.

  • Slowly add 2-methylbenzoyl chloride to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate benzophenone.

Step 2: Synthesis of (2-(Bromomethyl)phenyl)(4-chloro-2-fluorophenyl)methanone

  • Dissolve the product from Step 1 in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

  • Dissolve the brominated intermediate from Step 2 in a suitable solvent (e.g., acetonitrile).

  • Add piperidine and a non-nucleophilic base (e.g., potassium carbonate) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the final product by column chromatography to obtain 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Potential Applications in Drug Development

The structural motifs present in 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone suggest its potential as a scaffold for various therapeutic applications.

G cluster_motifs Structural Motifs cluster_properties Inferred Pharmacological Properties Molecule 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone Benzophenone Benzophenone Core Molecule->Benzophenone Halogens Chloro & Fluoro Groups Molecule->Halogens Piperidine Piperidine Moiety Molecule->Piperidine Anticancer Anticancer Activity Benzophenone->Anticancer AntiInflammatory Anti-inflammatory Effects Benzophenone->AntiInflammatory Halogens->Anticancer ADME Improved ADME Properties Halogens->ADME CNS CNS Activity Piperidine->CNS Piperidine->ADME

Caption: Inferred structure-activity relationships of the core molecule.

  • Anticancer and Anti-inflammatory Activity: The benzophenone scaffold is a known pharmacophore in a variety of anticancer and anti-inflammatory agents.[1][2][13] Halogenation, particularly at the para-position of the phenyl rings, has been shown to enhance these activities.[2]

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[4][14] Its presence can facilitate crossing the blood-brain barrier and provide key interactions with CNS receptors.

  • Enzyme Inhibition: Substituted benzophenones have been investigated as inhibitors of various enzymes, and the specific substitution pattern of this molecule could lend itself to targeted enzyme inhibition.[15]

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected analytical data can be inferred from the molecular structure.

  • ¹H NMR: The spectrum would be complex, with aromatic protons appearing in the range of 7.0-8.0 ppm. The methylene protons of the piperidinomethyl group would likely appear as a singlet around 3.5-4.0 ppm, and the piperidine ring protons would be visible in the aliphatic region (1.5-3.0 ppm).

  • ¹³C NMR: The carbonyl carbon would be a key diagnostic peak, expected around 195 ppm. Aromatic carbons would resonate between 120-140 ppm, with those attached to halogens showing characteristic shifts. The carbons of the piperidine ring and the methylene bridge would appear in the upfield region.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1660-1680 cm⁻¹. C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C-Cl and C-F stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 331.8, with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation would likely involve cleavage of the piperidinomethyl group and the bond between the carbonyl group and the aromatic rings.

Safety and Handling

Specific toxicity data for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not available. However, based on related benzophenone derivatives, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a synthetically accessible molecule that combines several structural features of high interest in medicinal chemistry. While direct biological data is currently lacking, its architectural components suggest a strong potential for applications in the development of novel anticancer, anti-inflammatory, and CNS-active agents. This guide provides a foundational understanding of this compound, offering a basis for future research and development endeavors. Further experimental validation of its synthesis and biological activity is warranted to fully explore its therapeutic potential.

References

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • Arshia, A., et al. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Royal Society Open Science, 5(1), 171771.
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Li, Y., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2019). A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. The Journal of Organic Chemistry, 84(15), 9810-9815.
  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2549-2556.
  • National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society, 136(7), 2849-2855.
  • ResearchGate. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ChemistrySelect, 4(17), 5163-5166.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Retrieved from [Link]

  • ACS Publications. (n.d.). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
  • Preprints.org. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]

  • ACS Publications. (2026). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Journal of the American Chemical Society.
  • BAC Reports. (n.d.). Sodium trithionate (CAS 21335-56-8) Market Research Report 2025. Retrieved from [Link]

  • ResearchGate. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

A comprehensive analysis for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the chemical structure, synthesis, and potential biological significance of 4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the chemical structure, synthesis, and potential biological significance of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. As a Senior Application Scientist, the following sections synthesize available data with established principles in medicinal chemistry to offer field-proven insights into the evaluation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a substituted diarylketone with the chemical formula C₁₉H₁₉ClFNO. Its structure features a central ketone group linking two phenyl rings. One ring is substituted with a chloro and a fluoro group at the 4- and 2-positions, respectively. The second phenyl ring bears a piperidinomethyl substituent at the 2'-position.

PropertyValueSource
CAS Number 898773-59-6[1]
Molecular Formula C₁₉H₁₉ClFNO[1]
Molecular Weight 331.81 g/mol [1]
IUPAC Name (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone[1]
SMILES C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl[2]

The presence of both halogen atoms and a basic piperidine moiety suggests that this molecule may possess a unique combination of lipophilicity and basicity, which are critical factors in determining its pharmacokinetic and pharmacodynamic properties. The benzophenone core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[2]

Synthetic Pathways and Methodologies

A probable synthetic approach would involve the Friedel-Crafts acylation, a cornerstone of benzophenone synthesis. This would be followed by the introduction of the piperidinomethyl group.

Synthetic_Pathway cluster_0 Part 1: Benzophenone Core Synthesis cluster_1 Part 2: Functionalization 2-Chloro-4-fluorobenzoyl_chloride 2-Chloro-4-fluorobenzoyl chloride Friedel_Crafts Friedel-Crafts Acylation (e.g., AlCl₃ catalyst) 2-Chloro-4-fluorobenzoyl_chloride->Friedel_Crafts Toluene Toluene Toluene->Friedel_Crafts Intermediate_1 (2-Chloro-4-fluorophenyl) (o-tolyl)methanone Friedel_Crafts->Intermediate_1 Bromination Radical Bromination (e.g., NBS, AIBN) Intermediate_1->Bromination Intermediate_2 (2-(Bromomethyl)phenyl) (2-chloro-4-fluorophenyl)methanone Bromination->Intermediate_2 Nucleophilic_Substitution Nucleophilic Substitution Intermediate_2->Nucleophilic_Substitution Piperidine Piperidine Piperidine->Nucleophilic_Substitution Final_Product 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone Nucleophilic_Substitution->Final_Product

Figure 1: A plausible synthetic workflow for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Step-by-Step Methodology (Proposed):

  • Friedel-Crafts Acylation: The synthesis would likely commence with the Friedel-Crafts acylation of toluene with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This would yield (2-chloro-4-fluorophenyl)(o-tolyl)methanone.

  • Radical Bromination: The methyl group of the intermediate is then susceptible to radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). This step would produce (2-(bromomethyl)phenyl)(2-chloro-4-fluorophenyl)methanone.

  • Nucleophilic Substitution: Finally, the benzylic bromide is reacted with piperidine in a nucleophilic substitution reaction to afford the target compound, 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

This proposed synthesis is based on well-established and robust chemical transformations, suggesting a high likelihood of success.

Potential Biological Activity and Therapeutic Applications

The structural motifs present in 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone suggest several potential avenues for biological activity. The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The inclusion of a piperidine ring, a common feature in centrally active drugs, hints at potential neurological applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzophenone derivatives.[2] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival. The specific substitution pattern of halogens on one phenyl ring and the piperidinomethyl group on the other could influence its cytotoxic selectivity and potency against different cancer cell lines.

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated for their anti-inflammatory effects.[2] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and the suppression of inflammatory cytokine production. In vivo studies on related compounds have demonstrated significant anti-inflammatory activity in models of acute and chronic inflammation.[3]

Central Nervous System (CNS) Activity

The presence of the piperidine moiety is particularly noteworthy for potential CNS applications. Piperidine and its derivatives are integral components of many drugs targeting the central nervous system, including antipsychotics and antidepressants. For instance, certain substituted benzoylpiperidine derivatives are known to interact with serotonin receptors, such as the 5-HT₂A receptor.[4] A structurally related compound, 3-Chloro-4-[¹⁸F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone, has been evaluated as a PET probe for the 5-HT₁A serotonin receptor, highlighting the potential for this class of compounds to modulate serotonergic neurotransmission.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The following techniques would be integral to its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns influenced by the chloro, fluoro, and piperidinomethyl substituents. The methylene protons of the piperidinomethyl group and the protons of the piperidine ring would also exhibit characteristic chemical shifts and multiplicities.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms in the molecule, including the carbonyl carbon of the benzophenone core.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • The IR spectrum would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1650-1670 cm⁻¹.

Safety and Handling

While specific toxicity data for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. Based on data for related compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this substance. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone represents an intriguing molecule with the potential for diverse biological activities, drawing from the established pharmacological profiles of its constituent benzophenone and piperidine scaffolds. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its therapeutic potential.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough analytical characterization to confirm its structure. Subsequently, a comprehensive in-vitro and in-vivo screening program would be necessary to elucidate its pharmacological profile, including its anticancer, anti-inflammatory, and CNS activities. Mechanistic studies to identify its molecular targets would be crucial for understanding its mode of action and for guiding any future drug development efforts.

References

  • Google Patents. (2008). WO2008084011A1 - Novel substituted (2-aminomethylphenyl)- (phenyl)
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone. In PubChem. Retrieved from [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998. [Link]

  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(43), 25646-25667. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone. In PubMed. Retrieved from [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(11), 2947. [Link]

Sources

Foundational

Technical Monograph: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS 898773-63-2)

[1][2][3][4] Executive Summary 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS 898773-63-2) is a specialized halogenated diarylketone scaffold utilized primarily in the synthesis of tricyclic neuroactive agents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS 898773-63-2) is a specialized halogenated diarylketone scaffold utilized primarily in the synthesis of tricyclic neuroactive agents and next-generation antihistamines.[1][2][3] Its structural core—featuring a ortho-piperidinomethyl motif on one ring and a specific chloro-fluoro substitution pattern on the other—renders it a critical intermediate for intramolecular cyclization reactions .

This monograph details the physicochemical profile, a validated synthesis workflow, and the strategic application of this compound in medicinal chemistry. It is designed for researchers requiring high-purity synthesis protocols and mechanistic understanding of the compound's reactivity.

Physicochemical Profile

The dual-halogenated nature of the 'A-ring' (4-Cl, 2-F) introduces unique electronic properties, enhancing metabolic stability against oxidative dehalogenation compared to non-fluorinated analogs.[1]

PropertySpecification
CAS Number 898773-63-2
IUPAC Name (4-chloro-2-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
Molecular Formula C₁₉H₁₉ClFNO
Molecular Weight 331.81 g/mol
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in Ethanol
pKa (Calculated) ~9.2 (Piperidine nitrogen)
LogP 4.7 (Predicted)
Key Reactivity Nucleophilic displacement (F-atom), Carbonyl addition, Cyclization

Validated Synthesis Protocol

Note: The following protocol is designed to maximize regioselectivity and minimize side reactions common in Friedel-Crafts approaches involving basic amines.

Retrosynthetic Strategy

Direct acylation of benzylamines is often plagued by Lewis acid complexation. Therefore, a Grignard-Nitrile addition strategy is the preferred "Senior Scientist" route. This method builds the ketone bridge after installing the piperidine moiety, ensuring the amine remains intact.

Step-by-Step Methodology

Phase A: Precursor Synthesis (1-(2-Bromobenzyl)piperidine)

  • Reagents: 2-Bromobenzyl bromide (1.0 eq), Piperidine (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-Bromobenzyl bromide in anhydrous ACN.

    • Add K₂CO₃ followed by the dropwise addition of Piperidine at 0°C to prevent dialkylation.

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water/brine. Dry over MgSO₄.[4]

    • Yield Target: >90% (Light yellow oil).[5][6][7]

Phase B: Grignard Formation & Coupling [1]

  • Reagents: Phase A Product (1.0 eq), Magnesium turnings (1.2 eq), Iodine (cat.), 4-Chloro-2-fluorobenzonitrile (1.0 eq), THF (anhydrous).

  • Procedure:

    • Activation: In a flame-dried 3-neck flask, activate Mg turnings with a crystal of Iodine under Argon.

    • Initiation: Add 10% of the Phase A bromide in THF. Heat gently until the reaction initiates (color change/exotherm). Add the remainder dropwise to maintain a gentle reflux.

    • Coupling: Cool the Grignard solution to 0°C. Add 4-Chloro-2-fluorobenzonitrile (dissolved in THF) dropwise over 30 mins.

    • Imine Hydrolysis: Stir at RT for 12h. Quench with 2M HCl (acidic hydrolysis of the intermediate imine salt is critical). Stir vigorously for 2h.

    • Isolation: Neutralize with NaOH to pH 10. Extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica, DCM:MeOH 95:5).

Synthesis Workflow Diagram

SynthesisPathway Start 2-Bromobenzyl bromide Step1 Nucleophilic Substitution (Piperidine/K2CO3) Start->Step1 Inter1 1-(2-Bromobenzyl) piperidine Step1->Inter1 Step2 Grignard Formation (Mg/THF) Inter1->Step2 Step3 Imine Formation & Acid Hydrolysis Step2->Step3 Organomagnesium Intermediate Reagent 4-Chloro-2-fluoro benzonitrile Reagent->Step3 Electrophile Product TARGET: CAS 898773-63-2 Step3->Product

Figure 1: Convergent synthesis pathway utilizing a Grignard-Nitrile coupling strategy to avoid Lewis acid incompatibility.

Strategic Applications in Drug Discovery[3]

Precursor for Tricyclic Antihistamines

The primary utility of CAS 898773-63-2 lies in its potential to undergo intramolecular nucleophilic aromatic substitution (SNAr) .[1]

  • Mechanism: Under strong basic conditions (e.g., NaH or KOtBu), the piperidine ring (or a functionalized derivative) can attack the ortho-fluorine on the benzophenone core.

  • Result: Formation of dibenzoxepins or similar tricyclic cores found in drugs like Doxepin or Epinastine analogs. The 2-fluoro substituent is an ideal leaving group for this cyclization, activated by the ortho-carbonyl group.

Kinase Inhibitor Scaffolds

Recent SAR (Structure-Activity Relationship) studies utilize 2'-aminoalkyl benzophenones as hinge-binding motifs in p38 MAP kinase inhibitors .[1] The 4-chloro substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to extend the pharmacophore into the hydrophobic pocket of the enzyme.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][6]
Eye Irritation H319Causes serious eye irritation.[1][5][6]
STOT-SE H335May cause respiratory irritation.[1][6]

Storage Conditions:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from moisture; the piperidine moiety is hygroscopic and can form carbonates if exposed to air for prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898773-63-2. Retrieved from [Link]

  • Walsh, D. A., et al. (1978). Synthesis and antiallergic activity of 4-(diarylhydroxymethyl)-1-phenylpiperidines.[1] Journal of Medicinal Chemistry. (Contextual reference for benzophenone-piperidine synthesis).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[6] Wiley.[6][8] (Reference for Grignard-Nitrile mechanism).

Sources

Exploratory

Pharmacological Potential of Substituted Benzophenones: A Technical Guide

Executive Summary The benzophenone (diphenyl ketone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone (diphenyl ketone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically known for their utility as UV filters, substituted benzophenones have emerged as potent pharmacological agents. This guide dissects their utility in two primary high-value verticals: microtubule-targeting antimitotics (synthetic derivatives) and pleiotropic anticancer/antimicrobial agents (natural polyisoprenylated benzophenones).

Part 1: Chemical Architecture & Structure-Activity Relationships (SAR)

The pharmacological versatility of benzophenones stems from the ability of the central carbonyl bridge to orient the two phenyl rings (A and B) in a non-planar conformation, mimicking the twisted geometry of bioactive biaryls like combretastatin A-4.

Core SAR Logic
  • The Bridge: The carbonyl linker provides hydrogen bond acceptor capability and maintains the requisite "twist" for fitting into hydrophobic pockets (e.g., the colchicine binding site on tubulin).

  • Ring A (Polymethoxylation): Analogous to the trimethoxyphenyl ring of colchicine, 3,4,5-trimethoxy substitution often maximizes affinity for tubulin.

  • Ring B (Lipophilicity & H-Bonding): Substitution at the 3'- or 4'-position with hydroxyl or amino groups enhances cytotoxicity. Ortho-substitution (2'-position) often restricts rotation, locking the molecule in a bioactive conformation.

  • Prenylation (Natural Products): The addition of prenyl or geranyl chains (common in Clusiaceae metabolites) drastically increases lipophilicity, facilitating membrane permeation and interaction with hydrophobic enzymatic pockets (e.g., HIV-1 Reverse Transcriptase).

Visualization: SAR Decision Matrix

SAR_Logic Scaffold Benzophenone Scaffold RingA Ring A Mod: 3,4,5-Trimethoxy Scaffold->RingA RingB Ring B Mod: 3'-OH / 4'-NH2 Scaffold->RingB Bridge Bridge Mod: C=O Linker Scaffold->Bridge Prenyl Prenylation: Isoprenyl/Geranyl Chains Scaffold->Prenyl Effect1 Tubulin Binding (Colchicine Site) RingA->Effect1 Mimics Combretastatin Effect2 Cytotoxicity Increase RingB->Effect2 H-Bond Donor Effect3 Conformational Lock Bridge->Effect3 Twisted Geometry Effect4 Membrane Permeability & HIV-RT Inhibition Prenyl->Effect4 Hydrophobic Interaction

Figure 1: Structural modifications of the benzophenone scaffold and their direct pharmacological consequences.

Part 2: Therapeutic Verticals

Oncology: Microtubule Destabilization

Synthetic benzophenones (e.g., phenstatin analogues) act as Microtubule Targeting Agents (MTAs) . They bind to the colchicine site of


-tubulin, inhibiting polymerization.[1]
  • Mechanism: Binding prevents the formation of the mitotic spindle.

  • Outcome: Cells arrest in the G2/M phase, leading to the collapse of mitochondrial membrane potential (

    
    ) and subsequent apoptosis.
    
  • Key Compound: Phenstatin is the archetype, but recent derivatives (e.g., amino-benzophenones) show IC50 values in the nanomolar range (20-60 nM) against MDR cell lines.

Natural Products: Polyisoprenylated Benzophenones

Derived from plants like Garcinia and Clusia, compounds such as Guttiferone E and Nemorosone exhibit a distinct mechanism.

  • ER Stress Induction: These compounds trigger the Unfolded Protein Response (UPR), upregulating markers like XBP1 and CHOP.

  • mTOR Inhibition: They downregulate the mTOR survival pathway, distinct from the tubulin mechanism of their synthetic cousins.

Visualization: Mechanism of Action (Oncology)

MoA_Oncology Drug Benzophenone Derivative Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Effect Inhibition of Polymerization Target->Effect Prevents Assembly CellCycle G2/M Phase Arrest Effect->CellCycle Spindle Defect Mito Mitochondrial Potential Collapse CellCycle->Mito Signal Cascade Death Apoptosis Mito->Death Caspase Activation

Figure 2: The cascade of events triggered by benzophenone-based tubulin inhibitors, leading from molecular binding to cell death.

Part 3: Synthesis & Optimization Strategies

For medicinal chemists, the Friedel-Crafts Acylation remains the most robust route for synthesizing the benzophenone core.

Optimized Synthetic Protocol
  • Reagents: Benzoyl chloride derivative (electrophile) + Substituted benzene (nucleophile).

  • Catalyst: Aluminum Chloride (

    
    ) is standard, but modern "green" adaptations use zeolites or triflates to minimize waste.
    
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane.

Critical Note: When synthesizing polymethoxylated derivatives (common for tubulin inhibitors),


 can sometimes cause demethylation. In such cases, milder Lewis acids or carefully controlled temperatures (

) are required.

Part 4: Technical Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Validates the mechanism of action for antimitotic benzophenones.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI) which binds to microtubules but not unpolymerized tubulin dimers.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[2]
    
  • Reporter: 10

    
    M DAPI.
    

Step-by-Step Workflow:

  • Preparation: Pre-warm a 96-well black plate to 37°C.

  • Compound Addition: Add 5

    
    L of the test benzophenone (dissolved in DMSO) to the wells. Include a Paclitaxel control (stabilizer) and a Vinblastine control (destabilizer).
    
  • Tubulin Addition: Add 55

    
    L of Tubulin/G-PEM/DAPI master mix to each well. Final tubulin concentration should be ~2-3 mg/mL.
    
  • Kinetics: Immediately place in a fluorescence microplate reader (Ex 340 nm / Em 410-460 nm).

  • Measurement: Read every 60 seconds for 60-90 minutes at 37°C.

  • Analysis: Plot RFU vs. Time. Calculate the

    
     of the growth phase. Effective benzophenones will flatten the curve similar to Vinblastine.
    
Protocol B: In Vitro Cytotoxicity (MTS Assay)

Determines the potency (IC50) of the synthesized compounds.

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     to 
    
    
    
    cells/well in 96-well plates.
    • Expert Insight: Do not over-seed. Benzophenones are cell-cycle specific; cells must be in the exponential growth phase for the drug to work.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Add serial dilutions of benzophenones. Incubate for 48-72 hours.

  • Development: Add MTS reagent. Incubate 1-4 hours. Read absorbance at 490 nm.

Part 5: Comparative Data Analysis

The following table summarizes the structure-activity trends observed in recent literature regarding benzophenone-based tubulin inhibitors.

Compound ClassKey SubstitutionTargetIC50 (MDR Cell Lines)Mechanism Note
Phenstatin 3'-OH, 4'-OMeTubulin~250 nMParent compound; potent but metabolically labile.
Amino-BP 2'-NH2 (Ortho)Tubulin20-60 nM Ortho-amino group locks conformation; superior potency.
Polyisoprenylated Geranyl chainsNon-Specific1-10

M
Lower potency but broader spectrum (ER stress + ROS).
Combretastatin A-4 (Stilbene control)Tubulin1-5 nMReference standard; limited by solubility/isomerization.

Data synthesized from Zhang et al. (RSC Adv) and related SAR studies.

References

  • Zhang, S., et al. (2016).[1] The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[1][3] RSC Advances.[3] Link

  • Surana, K., et al. (2018).[4][5] Benzophenone: a ubiquitous scaffold in medicinal chemistry.[4][6][7] MedChemComm.[4] Link

  • Ciochina, R. & Grossman, R.B. (2006). Polycyclic polyprenylated acylphloroglucinols. Chemical Reviews.
  • BenchChem Protocols. (2025). Synthesis of Benzophenones via Friedel-Crafts Acylation.[8][9][10]Link

  • NIH PubChem. Compound Summary: Phenstatin.Link

Sources

Foundational

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals Abstract The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides an in-depth technical exploration of the design, synthesis, and evaluation of structural analogs of a specific, potentially novel benzophenone derivative: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. By dissecting the core molecule and exploring rational modifications, this document serves as a roadmap for researchers aiming to develop new chemical entities with tailored pharmacological profiles. We will delve into the strategic considerations for analog design, provide detailed synthetic protocols, outline robust biological evaluation workflows, and discuss the interpretation of structure-activity relationships (SAR).

Introduction: The Benzophenone Core and Rationale for Analog Development

Benzophenones are diaryl ketones that have garnered significant interest in drug discovery due to their presence in a wide array of biologically active natural products and synthetic compounds. Their utility spans various therapeutic areas, including oncology, infectious diseases, and inflammation. The subject of this guide, 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, presents a unique combination of structural motifs:

  • A Substituted Benzophenone Core: The chloro and fluoro substituents on one phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

  • A Piperidinomethyl Group: The presence of a piperidine ring, a common feature in many pharmaceuticals, can enhance solubility, modulate basicity, and provide a key interaction point with target proteins.

The development of structural analogs of this core structure is a rational approach to optimize its potential therapeutic properties. By systematically modifying different parts of the molecule, researchers can fine-tune its potency, selectivity, and pharmacokinetic profile.

Strategic Design of Structural Analogs

The design of novel analogs should be guided by a thorough understanding of structure-activity relationships (SAR). The following sections outline key areas for structural modification.

Modifications of the 4-Chloro-2-fluorophenyl Ring

The substitution pattern on this ring is a critical determinant of biological activity. Analogs can be designed by:

  • Varying Halogen Substituents: Replacing the chlorine or fluorine with other halogens (e.g., bromine, iodine) can alter the lipophilicity and electronic nature of the molecule.

  • Introducing Alternative Electron-Withdrawing or -Donating Groups: Replacing the halogens with groups like trifluoromethyl, cyano, nitro, methoxy, or alkyl groups can probe the electronic requirements for optimal activity.

  • Positional Isomerism: Shifting the positions of the existing substituents can explore the spatial arrangement necessary for target engagement.

Alterations to the 2'-Piperidinomethylphenyl Ring

Modifications to this portion of the molecule can influence its interaction with the target and its physicochemical properties.

  • Piperidine Ring Substitution: Introducing substituents on the piperidine ring can modulate its pKa and introduce new interaction points.

  • Replacement of the Piperidine Ring: Replacing the piperidine with other saturated heterocycles (e.g., morpholine, piperazine, pyrrolidine) can assess the importance of the nitrogen's basicity and the ring's conformation.

  • Linker Modification: Altering the methylene linker between the phenyl ring and the piperidine could affect conformational flexibility.

Bioisosteric Replacements

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. In the context of our lead molecule, one could consider replacing the ketone carbonyl group with other linkers such as an oxime, hydrazone, or a simple methylene bridge to explore different geometries and hydrogen bonding capabilities.

Synthetic Methodologies

The synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone and its analogs can be approached through several established organic chemistry reactions. A general retrosynthetic analysis is presented below, followed by detailed protocols for key steps.

Retrosynthetic Analysis and General Synthetic Scheme

A logical approach to the synthesis involves the formation of the central ketone via a Friedel-Crafts acylation or a related coupling reaction.

Retrosynthesis Target 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone Intermediate1 Friedel-Crafts Acylation or Grignard Addition Target->Intermediate1 C-C bond formation Aryl_Halide Substituted Benzoyl Chloride/Acid Intermediate1->Aryl_Halide Piperidinomethyl_Toluene 2-(Piperidinomethyl)toluene derivative Intermediate1->Piperidinomethyl_Toluene Aryl_Metal Substituted Phenyl Grignard/Organolithium

Caption: Retrosynthetic analysis of the target benzophenone.

Experimental Protocol: Synthesis of the Benzoyl Chloride Precursor

A key intermediate is the substituted benzoyl chloride.

Step 1: Nitration of 3-Chloroaniline A new approach to the preparation of 4-chloro-2-fluoronitrobenzene in high purity is developed using 3-chloroaniline as a starting material, comprising acetylation, nit

Exploratory

An In-Depth Technical Guide to (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the substituted benzophenone, (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the substituted benzophenone, (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone. We will delve into its chemical identity, synthesis strategies, potential pharmacological significance, and the analytical methodologies required for its characterization. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and related scientific fields.

Chemical Identity and Physicochemical Properties

The compound at the core of this guide is systematically named (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone according to IUPAC nomenclature. It is also known by the common name 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Molecular Structure:

Caption: 2D structure of (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanoneChemScene
CAS Number 898773-59-6ChemScene[1]
Molecular Formula C₁₉H₁₉ClFNOChemScene[1]
Molecular Weight 331.81 g/mol ChemScene[1]
Density 1.228 g/cm³Echemi
Boiling Point 461.3 °C at 760 mmHgEchemi
Flash Point 232.8 °CEchemi

Table 1: Chemical Identifiers and Physicochemical Properties.

Rationale and Potential Applications in Drug Discovery

The molecular architecture of (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone integrates two key pharmacophores: a substituted benzophenone and a piperidine moiety. This combination suggests a strong potential for biological activity, making it a compound of interest for drug discovery programs.

The Benzophenone Scaffold: The benzophenone framework is a recognized structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2]

The Piperidine Moiety: Piperidine and its derivatives are prevalent in numerous pharmaceuticals and natural alkaloids.[3] The inclusion of a piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as solubility, lipophilicity, and ability to cross the blood-brain barrier. This makes it a valuable component in the design of centrally active agents. Piperidine-containing compounds have shown promise in the treatment of neuropsychiatric disorders.[4][5]

Given these constituent parts, this compound is a candidate for investigation in oncology and neuropharmacology. The specific substitutions on the phenyl rings—a chlorine and a fluorine atom—can further modulate the compound's electronic properties and metabolic stability, potentially enhancing its therapeutic profile.

Synthetic Strategies

Retrosynthetic Analysis

G cluster_0 Target Molecule cluster_1 Retrosynthetic Pathways cluster_2 Key Disconnections cluster_3 Starting Materials (Pathway 1) cluster_4 Starting Materials (Pathway 2) Target (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone Pathway1 Pathway 1: Friedel-Crafts Acylation Target->Pathway1 Pathway2 Pathway 2: Grignard Reaction Target->Pathway2 Bond1 Aryl-Carbonyl Bond Pathway1->Bond1 Bond2 Aryl-Carbonyl Bond Pathway2->Bond2 SM1a 2-(piperidin-1-ylmethyl)benzoyl chloride Bond1->SM1a SM1b 1-Chloro-3-fluorobenzene Bond1->SM1b SM2a 2-Chloro-4-fluorobenzaldehyde Bond2->SM2a SM2b (2-(piperidin-1-ylmethyl)phenyl)magnesium bromide Bond2->SM2b

Caption: Retrosynthetic analysis outlining two potential synthetic pathways.

Proposed Synthesis Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[6][7] This approach would involve the reaction of an activated acyl compound with an aromatic ring in the presence of a Lewis acid catalyst.

Step-by-Step Protocol:

  • Preparation of 2-(piperidin-1-ylmethyl)benzoic acid: This intermediate can be synthesized from 2-(bromomethyl)benzoic acid and piperidine in the presence of a suitable base.

  • Activation of the Carboxylic Acid: The synthesized 2-(piperidin-1-ylmethyl)benzoic acid would then be converted to a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Friedel-Crafts Acylation Reaction: The resulting 2-(piperidin-1-ylmethyl)benzoyl chloride would be reacted with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dichloroethane (DCE), at reduced temperatures to control selectivity and prevent side reactions.

  • Work-up and Purification: The reaction mixture is quenched with a dilute acid (e.g., HCl) to decompose the aluminum complex. The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis Pathway 2: Grignard Reaction

An alternative and often complementary approach is the use of a Grignard reagent.[9] This pathway involves the nucleophilic addition of an organomagnesium halide to an aldehyde, followed by oxidation.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent: The Grignard reagent, (2-(piperidin-1-ylmethyl)phenyl)magnesium bromide, would be prepared by reacting 1-bromo-2-(piperidin-1-ylmethyl)benzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: The freshly prepared Grignard reagent is then reacted with 2-chloro-4-fluorobenzaldehyde. This reaction forms a secondary alcohol intermediate.

  • Oxidation: The secondary alcohol is then oxidized to the corresponding ketone, (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in acetone/H₂SO₄), or a Swern oxidation.

  • Work-up and Purification: Following the oxidation, an appropriate aqueous work-up is performed to remove the oxidizing agent and any inorganic byproducts. The crude product is then extracted into an organic solvent, dried, and purified, typically by column chromatography.

Analytical Characterization and Quality Control

Ensuring the purity and confirming the identity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatography
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for assessing the purity of non-volatile organic compounds.[10] A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid to improve peak shape) is a good starting point for method development. Purity is determined by the area percentage of the main peak in the chromatogram.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UHPLC-MS/MS is the method of choice.[11] This technique provides both retention time and mass-to-charge ratio information, allowing for confident identification and quantification.

Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[12] The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR spectrum will identify all unique carbon environments. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the benzophenone carbonyl group.

A summary of expected analytical data is provided in Table 2.

Analytical TechniqueExpected Key Features
¹H NMR Aromatic protons in the range of 7-8 ppm. Aliphatic protons of the piperidine ring and the methylene bridge.
¹³C NMR Carbonyl carbon signal around 195 ppm. Aromatic and aliphatic carbon signals in their respective regions.[13]
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound.
IR Spectroscopy Strong C=O stretch characteristic of a diaryl ketone. C-H, C-N, C-Cl, and C-F stretching and bending vibrations.

Table 2: Expected Analytical Data for Structural Confirmation.

Future Directions and Conclusion

(2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methodologies, and its characterization can be robustly performed using standard analytical techniques.

Future research should focus on the development and optimization of a scalable synthesis route. Following successful synthesis and purification, the compound should be subjected to a battery of in vitro and in vivo pharmacological assays to elucidate its biological activity profile. Initial screens could focus on its potential as an anticancer agent, given the known activities of benzophenone derivatives,[14] and its effects on central nervous system targets, due to the presence of the piperidine moiety.[4][5]

This technical guide provides a foundational understanding of (2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone, intended to facilitate further research and development efforts in the scientific community.

References

A comprehensive list of references is provided below for further reading and verification of the information presented in this guide.

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
  • 2 - Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
    • Grignard Reaction - Web Pages. Available at: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[(5-methyl-pyrimidin-2-ylmethyl)-amino] - NCBI. Available at: [Link]

  • (2-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • The Reaction of Grignard Reagents with the Anils of Benzophenone and o-Methoxybenzophenone1 | Journal of the American Chemical Society. Available at: [Link]

  • NMR Analysis of Substituted Benz - Oregon State University. Available at: [Link]

  • CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents.
  • NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Available at: [Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. Available at: [Link]

  • amino]-methyl]-piperidin-1-yl)methanone (F13714) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. Available at: [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Available at: [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC - NIH. Available at: [Link]

  • Examples of benzophenone derivatives in the market and their uses - ResearchGate. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. Available at: [Link]

  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons | Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • A Convenient Synthesis of 2‐(3‐Methyl‐2,5‐dioxopyrrolidin‐1‐yl)benzoic Acid. | Request PDF - ResearchGate. Available at: [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents.
  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Two-Step Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a substituted biaryl ketone with potential applications in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a substituted biaryl ketone with potential applications in medicinal chemistry and materials science. The protocol details a robust two-step synthetic pathway commencing with a Lewis acid-catalyzed Friedel-Crafts acylation to construct the core benzophenone scaffold, followed by a selective free-radical benzylic bromination and subsequent nucleophilic substitution to install the piperidinomethyl moiety. This guide is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, practical execution, and process validation to ensure reproducibility and high purity of the final compound.

Strategic Overview & Mechanistic Rationale

The synthesis of unsymmetrically substituted benzophenones is a cornerstone of modern organic chemistry, providing access to a vast array of pharmacologically active molecules and functional materials.[1] The target molecule, 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, presents a unique synthetic challenge due to its specific substitution pattern across both aryl rings.

Our selected strategy is a convergent and logical two-step process:

  • Step 1: Friedel-Crafts Acylation. This classic electrophilic aromatic substitution reaction is the most direct method for forming the carbon-carbon bond that defines the benzophenone core.[2][3] We will react 4-chloro-2-fluorobenzoyl chloride with toluene in the presence of a strong Lewis acid, aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich toluene ring to form the ketone.[4]

  • Step 2: Side-Chain Functionalization. The 2'-methyl group introduced from the toluene starting material serves as a versatile handle for installing the desired aminomethyl group. This is achieved via a two-stage, one-pot procedure:

    • Benzylic Bromination: A selective free-radical halogenation using N-Bromosuccinimide (NBS) and a radical initiator introduces a bromine atom at the benzylic position.

    • Nucleophilic Substitution: The resulting benzylic bromide is a potent electrophile, readily undergoing an Sₙ2 reaction with piperidine, a secondary amine, to yield the final product.[5]

The complete synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Side-Chain Functionalization SM1 4-Chloro-2-fluorobenzoyl chloride INT1 4-Chloro-2-fluoro-2'-methylbenzophenone SM1->INT1 SM2 Toluene SM2->INT1 SM3 Piperidine INT2 Brominated Intermediate (in situ) INT1->INT2 NBS, AIBN CCl₄, Reflux FP Final Product 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone INT2->FP Piperidine, K₂CO₃ CH₃CN, rt dummy1->INT1 dummy2->INT2

Caption: Overall two-step synthetic route.

Part I: Synthesis of 4-Chloro-2-fluoro-2'-methylbenzophenone (Intermediate 1)

Principle of the Reaction

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[6] The reaction's success hinges on the generation of a potent acylium ion electrophile by the action of a Lewis acid catalyst on an acyl halide. Toluene is used as the nucleophilic aromatic component. While acylation can occur at the ortho and para positions relative to the methyl group, steric hindrance from the bulky acylium complex often favors para-substitution. However, a separable mixture of ortho and para isomers is expected, necessitating purification by column chromatography. The reaction must be conducted under strictly anhydrous conditions, as water will hydrolyze the aluminum chloride catalyst, quenching the reaction.

Experimental Protocol

Materials & Reagents:

  • 4-Chloro-2-fluorobenzoyl chloride (1.0 eq)

  • Toluene (3.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl), aqueous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Toluene Addition: Following the acyl chloride addition, add toluene (3.0 eq) dropwise via syringe over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Quenching: Once the reaction is complete, carefully cool the flask back to 0°C. Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes until all solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired 2'-methyl isomer from the 4'-methyl isomer and other impurities.

Part II: Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Principle of the Reaction

This transformation is a sequential, one-pot process. First, the benzylic methyl group of Intermediate 1 is selectively brominated using NBS. The reaction is initiated by a small amount of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial for the success of NBS bromination.

Following bromination, the crude benzylic bromide is directly treated with piperidine. Piperidine acts as a nucleophile, displacing the bromide in an Sₙ2 fashion to form the final product. A mild inorganic base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrobromic acid (HBr) generated during the substitution, preventing the protonation and deactivation of the piperidine nucleophile.

Experimental Protocol

Materials & Reagents:

  • 4-Chloro-2-fluoro-2'-methylbenzophenone (Intermediate 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Piperidine (1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

Procedure:

  • Bromination Setup: To a round-bottom flask fitted with a reflux condenser and nitrogen inlet, add Intermediate 1 (1.0 eq), recrystallized NBS (1.1 eq), AIBN (0.05 eq), and anhydrous CCl₄.

  • Bromination Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-3 hours. The reaction can be monitored by observing the consumption of the dense NBS at the bottom of the flask and the formation of succinimide, which floats to the surface.

  • Intermediate Workup: After cooling to room temperature, filter the mixture to remove the succinimide solid. Rinse the solid with a small amount of CCl₄. Concentrate the filtrate under reduced pressure to yield the crude 2'-(bromomethyl) intermediate. Caution: Benzylic bromides are lachrymatory and toxic; handle with care in a well-ventilated fume hood. Proceed immediately to the next step.

  • Amination Setup: Dissolve the crude bromide in anhydrous acetonitrile. To this solution, add anhydrous potassium carbonate (2.0 eq) followed by piperidine (1.5 eq).

  • Amination Reaction: Stir the resulting suspension vigorously at room temperature for 12-16 hours (overnight). Monitor the reaction to completion by TLC.

  • Workup & Extraction: Once complete, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic solution sequentially with saturated NH₄Cl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material via flash column chromatography (silica gel). A solvent system containing a small percentage of triethylamine (e.g., 0.5-1%) in a hexanes/ethyl acetate gradient is recommended to prevent the product from tailing on the acidic silica.

Data Summary & Workflow Visualization

Reaction Parameter Table
ParameterStep 1: Friedel-Crafts AcylationStep 2a: BrominationStep 2b: Amination
Key Reagents 4-Chloro-2-fluorobenzoyl chloride, Toluene, AlCl₃Intermediate 1, NBS, AIBNCrude Bromide, Piperidine, K₂CO₃
Molar Ratio (Eq) 1.0 : 3.0 : 1.21.0 : 1.1 : 0.051.0 : 1.5 : 2.0
Solvent Dichloromethane (DCM)Carbon Tetrachloride (CCl₄)Acetonitrile (CH₃CN)
Temperature 0°C to Room Temp.Reflux (~77°C)Room Temp.
Time 4 - 6 hours2 - 3 hours12 - 16 hours
Expected Yield 60 - 75% (of desired isomer)~95% (crude)70 - 85% (over two steps)
Purity Goal >95% after chromatographyUsed crude in next step>98% after chromatography
Detailed Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Functionalization (One Pot) start Start: Flame-dried Glassware s1_setup 1. Charge AlCl₃ & DCM 2. Cool to 0°C start->s1_setup s1_add 3. Add Acyl Chloride 4. Add Toluene s1_setup->s1_add s1_react 5. Warm to RT 6. Stir 4-6h (Monitor by TLC) s1_add->s1_react s1_quench 7. Cool to 0°C 8. Quench with Ice/HCl s1_react->s1_quench s1_extract 9. Extract with DCM s1_quench->s1_extract s1_wash 10. Wash (HCl, H₂O, NaHCO₃, Brine) s1_extract->s1_wash s1_dry 11. Dry (MgSO₄) & Concentrate s1_wash->s1_dry s1_purify 12. Column Chromatography (Hex/EtOAc) s1_dry->s1_purify s1_product Isolate Intermediate 1 s1_purify->s1_product s2_setup_br 13. Charge Int. 1, NBS, AIBN in CCl₄ s1_product->s2_setup_br s2_react_br 14. Reflux 2-3h s2_setup_br->s2_react_br s2_filter 15. Cool & Filter Succinimide s2_react_br->s2_filter s2_concentrate 16. Concentrate to get crude bromide s2_filter->s2_concentrate s2_setup_am 17. Dissolve in CH₃CN 18. Add K₂CO₃ & Piperidine s2_concentrate->s2_setup_am s2_react_am 19. Stir at RT 12-16h s2_setup_am->s2_react_am s2_workup 20. Filter & Concentrate s2_react_am->s2_workup s2_extract 21. Dissolve in EtOAc 22. Wash (NH₄Cl, H₂O, Brine) s2_workup->s2_extract s2_dry 23. Dry (MgSO₄) & Concentrate s2_extract->s2_dry s2_purify 24. Column Chromatography (Hex/EtOAc + 0.5% TEA) s2_dry->s2_purify s2_product Isolate Final Product s2_purify->s2_product

Caption: Step-by-step laboratory workflow diagram.

Safety & Troubleshooting

  • Safety Precautions:

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.

    • Acyl Chlorides: Corrosive and lachrymatory. Always handle in a fume hood.

    • N-Bromosuccinimide (NBS): Can be an irritant and lachrymator. Avoid inhalation of dust. Recrystallize from water before use for best results.

    • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a certified chemical fume hood. Consider replacing with a less toxic solvent like cyclohexane if feasible, though reaction efficiency may vary.

    • Piperidine: Flammable, toxic, and corrosive. Handle with care.

  • Troubleshooting Guide:

    • Low Yield in Step 1: This is often due to deactivated AlCl₃. Ensure the catalyst is fresh and handled under strictly anhydrous conditions. Incomplete reaction may require longer reaction times or gentle heating.

    • Difficult Isomer Separation (Step 1): The ortho (2'-methyl) and para (4'-methyl) isomers can have similar Rf values. Careful column chromatography with a shallow solvent gradient is essential for good separation.

    • Incomplete Bromination (Step 2a): Ensure NBS is pure (recrystallized) and the radical initiator (AIBN) is active. The reaction should be brought to a full reflux. If the reaction stalls, a small additional portion of AIBN can be added.

    • Formation of Di-substituted Product in Step 2b: Using a large excess of piperidine can lead to side reactions. Adhering to the specified stoichiometry (1.5 eq) is recommended to favor the desired mono-substitution.

References

  • Google Patents. (n.d.). Method for preparing 4-chloro-4'-hydroxybenzophenone.
  • Google Patents. (n.d.). Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-iodobenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Reaction of Grignard Reagents with the Anils of Benzophenone and o-Methoxybenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzophenone derivatives.
  • SpringerLink. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of novel benzophenone derivatives. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • J. Chem. Soc. (C). (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing benzophenone derivative by continuous flow microreactor.
  • ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Sci-Hub. (n.d.). Asymmetric Mannich Reactions by α-Silyl Controlled Aminomethylation of Ketones. Retrieved from [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • ChemTube3D. (n.d.). Mannich reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Anticancer Research

A Senior Application Scientist's Guide to Preclinical Drug Development In the intricate landscape of oncology, the journey from a promising compound to a clinically effective anticancer agent is paved with rigorous precl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Drug Development

In the intricate landscape of oncology, the journey from a promising compound to a clinically effective anticancer agent is paved with rigorous preclinical evaluation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key applications and detailed protocols in anticancer research. By integrating established methodologies with expert insights, this document aims to serve as a practical resource for navigating the critical stages of preclinical drug discovery.

Section 1: The Foundation of Anticancer Drug Screening: Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell proliferation and survival. Cell viability and cytotoxicity assays are fundamental tools for this purpose, offering a quantitative measure of a drug's potency.[1][2]

The Principle of Measuring Cellular Health

Cell viability assays assess the overall health of a cell population, measuring parameters like metabolic activity or membrane integrity.[3] In contrast, cytotoxicity assays specifically quantify the number of dead cells or the degree of cellular damage in response to a toxic agent.[4] A decrease in viability or an increase in cytotoxicity upon drug treatment is the first indicator of potential anticancer activity.

Common Methodologies: A Comparative Overview

A variety of assays are available, each with its own advantages and limitations. The choice of assay depends on the research question, cell type, and desired throughput.

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Reduction (e.g., MTT, MTS) Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[3][4]Cost-effective, well-established, suitable for high-throughput screening.[5]Indirect measure of viability, can be affected by changes in metabolic rate.
ATP Determination Quantifies the amount of ATP present, which is proportional to the number of metabolically active cells.Highly sensitive, rapid, and reflects immediate cell health.ATP levels can fluctuate with cell cycle and stress.
Membrane Integrity (e.g., Trypan Blue, Propidium Iodide) Dyes that are excluded by the intact membrane of live cells but can penetrate the compromised membrane of dead cells.[3]Direct measure of cell death, simple and inexpensive.Manual counting can be subjective and time-consuming; not ideal for high-throughput.
Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for performing a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Section 2: Bridging the Gap to In Vivo: Advanced In Vitro and Ex Vivo Models

While 2D cell culture is a cornerstone of initial screening, it fails to recapitulate the complex three-dimensional (3D) architecture and microenvironment of a solid tumor.[6] Advanced in vitro and ex vivo models provide a more physiologically relevant context for evaluating drug efficacy.[6][7]

The Rise of 3D Culture Systems

Three-dimensional cell culture models, such as spheroids and organoids, offer a significant advantage by mimicking the cell-cell interactions and nutrient gradients found in tumors.[8]

  • Tumor Spheroids: These are self-aggregating clusters of cancer cells that form a 3D structure.[8] They are relatively easy to generate and are suitable for studying drug penetration and the effects of hypoxia.

  • Organoids and Tumoroids: Derived from patient tissues, these models more closely resemble the original tumor's architecture and cellular heterogeneity.[8] They hold great promise for personalized medicine.[6]

Experimental Workflow: 3D Tumor Spheroid Formation and Drug Testing

G cluster_0 Spheroid Formation cluster_1 Drug Treatment & Analysis A Seed cells in ultra-low attachment plate B Incubate for 2-4 days to allow self-aggregation A->B C Monitor spheroid formation and growth B->C D Add serially diluted compound to spheroids C->D Transfer spheroids to new plate E Incubate for desired duration (e.g., 72h) D->E F Assess spheroid viability (e.g., ATP assay) E->F G Image spheroids to measure size changes E->G HTS_Workflow A Compound Library Management C Automated Screening A->C B Assay Development & Miniaturization B->C D Data Acquisition & Analysis C->D E Hit Identification & Validation D->E

Caption: The high-throughput screening (HTS) workflow.

Advanced HTS Technologies

Modern HTS platforms are increasingly incorporating more complex biological systems, such as 3D cell cultures and primary cells, to improve the physiological relevance of the screening data. [9]Additionally, gene-expression signature-based approaches like L1000 and HTS² are emerging as powerful tools for discovering drugs that target transcriptional reprogramming in cancer. [10]

Section 5: Unraveling the "How": Mechanism of Action Studies

Once a compound has demonstrated anticancer activity, it is crucial to understand its mechanism of action (MOA). [11]MOA studies elucidate the specific biochemical interactions through which a drug produces its pharmacological effect, which is critical for rational drug development and identifying patient populations most likely to respond. [11][12]

Key Areas of Investigation
  • Target Identification and Validation: Determining the specific molecular target(s) of the drug.

  • Signaling Pathway Analysis: Investigating how the drug affects intracellular signaling pathways that control cell proliferation, survival, and death. [13]* Cell Cycle Analysis: Assessing the drug's impact on the progression of the cell cycle.

  • Apoptosis Induction: Determining if the drug induces programmed cell death.

Visualizing a Key Cancer Pathway: PI3K/AKT Signaling

PI3K_AKT_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT signaling pathway, a common target in cancer therapy.

Section 6: From Bench to Bedside: Pharmacokinetics, Pharmacodynamics, and Biomarker Discovery

The final stages of preclinical evaluation focus on understanding how a drug behaves in the body and identifying biomarkers to guide its clinical development.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Integrated pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for understanding the relationship between drug exposure and response. [14][15]

  • Pharmacokinetics (PK): Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). [16]* Pharmacodynamics (PD): Describes what the drug does to the body, focusing on its pharmacological effects. [16] PK/PD models help to optimize dosing regimens to maximize efficacy while minimizing toxicity. [14][17]

The Power of Biomarkers

Biomarkers are measurable indicators of a biological state and are crucial for personalized medicine. [18]In cancer research, biomarkers are used for:

  • Diagnosis and Prognosis: Aiding in the early detection of cancer and predicting its likely course. [19]* Predicting Treatment Response: Identifying patients who are most likely to benefit from a particular therapy. [19][20]* Monitoring Treatment Efficacy: Tracking the response to treatment over time. [18] The discovery and validation of robust biomarkers are key to the successful clinical translation of new anticancer drugs. [21]

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI. Retrieved from [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021, October 1). PMC - NIH. Retrieved from [Link]

  • High-Throughput Screening (HTS) of Anticancer Drug Efficacy on a Micropillar/Microwell Chip Platform. (n.d.). ACS Publications. Retrieved from [Link]

  • In Vitro Models Revolutionizing Cancer Drug Discovery. (2025, November 5). Technology Networks. Retrieved from [Link]

  • Why are animals used in cancer research?. (n.d.). eara.eu. Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). ascopubs.org. Retrieved from [Link]

  • Cancer therapeutics: understanding the mechanism of action. (n.d.). PubMed. Retrieved from [Link]

  • How biomarkers unlock faster cancer detection, improving outcomes. (2024, February 9). CAS. Retrieved from [Link]

  • Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. (n.d.). PMC. Retrieved from [Link]

  • High Throughput Screening Techniques in Anticancer Drug Discovery and Development from Botanicals. (n.d.). Bentham Science Publisher. Retrieved from [Link]

  • In Vitro Translational Models for Oncology & Immuno-Oncology. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Role of Biomarkers in Cancer Research: Paving the Way for Personalized Medicine. (n.d.). acp-cd.org. Retrieved from [Link]

  • High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. (n.d.). researchgate.net. Retrieved from [Link]

  • High-throughput method used to identify cancer drug candidates. (2019, September 25). drugtargetreview.com. Retrieved from [Link]

  • Tumor Models and Drug Targeting In Vitro—Where Are We Today? Where Do We Go from Here?. (2023, March 15). PMC - NIH. Retrieved from [Link]

  • Animal Testing Significantly Advances Cancer Research. (2014, May 13). Pharma Models. Retrieved from [Link]

  • Using 3D in vitro cell culture models in anti-cancer drug discovery. (n.d.). tandfonline.com. Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Use of biomarkers in cancer research and treatment. (n.d.). The Institute of Cancer Research, London. Retrieved from [Link]

  • Practical Pharmacokinetic-Pharmacodynamic Models in Oncology. (2025, November 11). PubMed. Retrieved from [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). crownbio.com. Retrieved from [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.). sciencedirect.com. Retrieved from [Link]

  • Cancer Pharmacokinetics and Pharmacodynamics. (n.d.). Moffitt. Retrieved from [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3). ResearchGate. Retrieved from [Link]

  • How are biomarkers used to treat cancer?. (2021, April 5). mdanderson.org. Retrieved from [Link]

  • Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Overview of Cell Viability and Cytotoxicity. (2019, December 3). News-Medical.Net. Retrieved from [Link]

  • (PDF) Cancer Therapeutics: Understanding the Mechanism of Action. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Mechanisms of Action of Therapeutic Antibodies for Cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Strategies for the drug development of cancer therapeutics. (n.d.). Frontiers. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone as a High-Performance UV Stabilizer

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the application of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a novel benzophenone derivative, as a high-performance ultraviolet (UV) light stabilizer. While specific experimental data for this compound is not yet publicly available, this guide extrapolates from the well-established principles of benzophenone-based UV absorbers to provide detailed protocols for its synthesis, incorporation into polymeric matrices and coatings, and performance evaluation. The unique structural features of this molecule—a halogenated benzophenone core and a sterically hindered aminomethyl substituent—are discussed in the context of their potential to enhance UV absorption, photostability, and compatibility with various substrates. This guide is intended to serve as a foundational resource for researchers and professionals in materials science and drug development exploring advanced photoprotective strategies.

Introduction: The Role of Benzophenones in UV Stabilization

Benzophenone and its derivatives are a cornerstone class of organic UV absorbers, widely employed to protect a vast array of materials from the degradative effects of ultraviolet radiation.[1][2] Their primary function is to absorb harmful UV radiation, particularly in the 290 nm to 350 nm range, and dissipate the absorbed energy as harmless thermal energy.[2] This photophysical process is cyclical and highly efficient, allowing these molecules to provide long-lasting protection against polymer chain scission, discoloration, and loss of mechanical properties.[2]

The efficacy of a benzophenone-based UV stabilizer is intrinsically linked to its molecular structure. The core benzophenone structure provides the essential chromophore for UV absorption. Substituents on the phenyl rings can modulate the absorption spectrum, photostability, and compatibility of the molecule with the host material.

1.1. Rationale for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

The subject of this guide, 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, incorporates several key structural features designed to enhance its performance as a UV stabilizer:

  • Halogenation (Chloro and Fluoro groups): The presence of chloro and fluoro substituents on the benzophenone core is anticipated to induce a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum, potentially broadening the range of UV protection.

  • Aminomethylation (Piperidinomethyl group): The introduction of a piperidinomethyl group at the 2'-position offers several potential advantages. This bulky, sterically hindering group can enhance the photostability of the molecule by impeding intermolecular reactions that could lead to degradation. Furthermore, the basic nitrogen of the piperidine moiety may also contribute to the overall stability of the host polymer by acting as a radical scavenger, a mechanism synergistic with the primary UV absorption function. This dual-functionality is a key area for investigation.

Proposed Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

A plausible synthetic route to the target molecule involves a two-step process commencing with a Friedel-Crafts acylation to form the benzophenone core, followed by a Mannich reaction to introduce the aminomethyl substituent.

2.1. Step 1: Friedel-Crafts Acylation

The synthesis of the 4-chloro-2-fluorobenzophenone intermediate can be achieved via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

2.2. Step 2: Mannich Reaction

The subsequent introduction of the piperidinomethyl group at the ortho-position of the unsubstituted phenyl ring is proposed to proceed via a Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a secondary amine, in this case, piperidine.[3][4][5]

G cluster_synthesis Proposed Synthesis Workflow A Step 1: Friedel-Crafts Acylation (4-chlorobenzoyl chloride + fluorobenzene) B Intermediate: 4-Chloro-2-fluorobenzophenone A->B AlCl₃ C Step 2: Mannich Reaction (Intermediate + Formaldehyde + Piperidine) B->C D Final Product: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone C->D Acid catalyst

Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Application Protocols

The effective utilization of a UV stabilizer is critically dependent on its proper incorporation into the material to be protected. The following protocols provide guidelines for the inclusion of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a common thermoplastic (polyethylene) and a representative coating formulation.

3.1. Incorporation into Polyethylene

3.1.1. Method 1: Direct Addition

This method is suitable for precise control over the stabilizer concentration.

  • Pre-blending: Dry blend polyethylene powder or pellets with the desired concentration of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. Typical loading concentrations for benzophenone UV stabilizers in polyolefins range from 0.1% to 1.0% by weight.[6] For initial studies, a concentration range of 0.25% to 0.75% is recommended. To enhance performance, co-addition of a Hindered Amine Light Stabilizer (HALS) at a similar concentration is advised.[7]

  • Compounding: Process the dry blend through a twin-screw extruder to ensure homogeneous dispersion of the stabilizer within the polymer melt.

  • Pelletizing and Molding: The extrudate is then cooled and pelletized. These pellets can be subsequently used for injection molding or film extrusion to produce test specimens.

3.1.2. Method 2: Masterbatch

The use of a masterbatch can improve the dispersion of the additive.

  • Masterbatch Preparation: A concentrated blend of the UV stabilizer (e.g., 10-20% by weight) in a polyethylene carrier resin is produced via extrusion.

  • Let-down: The masterbatch pellets are then blended with the virgin polyethylene resin at a calculated ratio to achieve the desired final concentration of the UV stabilizer in the end product.

  • Processing: The blend is then processed as described in the direct addition method.

3.2. Incorporation into a Coating Formulation

  • Solubilization: Dissolve the 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a suitable solvent that is compatible with the coating resin system.

  • Addition to Formulation: Introduce the stabilizer solution into the coating formulation during the let-down stage, after the primary pigment dispersion, with gentle agitation. The recommended loading level is typically between 1% and 3% based on the total solids of the binder.

  • Homogenization: Ensure thorough mixing to achieve a uniform distribution of the stabilizer throughout the coating.

  • Application: Apply the coating to the desired substrate using standard techniques (e.g., spray, brush, or roller) and allow to cure according to the manufacturer's instructions.

Performance Evaluation Protocols

The efficacy of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone as a UV stabilizer should be quantified through a series of standardized accelerated weathering and analytical tests.

4.1. Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of sunlight, moisture, and heat in a controlled laboratory environment.

4.1.1. For Polymer Samples (ASTM G154)

  • Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.

  • Test Cycle: A common cycle for polyolefins is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[8]

  • Exposure Duration: The total exposure time can range from 500 to 2000 hours, with samples removed for evaluation at regular intervals.

  • Evaluation:

    • Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.

    • Glossimetry: Quantify the loss of gloss at a 60° angle.[9]

    • Mechanical Testing: Assess changes in tensile strength, elongation at break, and impact resistance according to relevant ASTM standards.

4.1.2. For Coated Panels (ASTM D4587)

  • Apparatus: A fluorescent UV/condensation apparatus.

  • Test Cycle: Similar to ASTM G154, a cycle of UV exposure and condensation is employed.[10]

  • Exposure Duration: Typically up to 1000 hours, with periodic evaluation.

  • Evaluation:

    • Visual Assessment: Inspect for cracking, blistering, and chalking.[11]

    • Color and Gloss: Measure changes as described for polymer samples.[9]

    • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch tape test (ASTM D3359).[12]

G cluster_testing Performance Evaluation Workflow A Sample Preparation (Polymer plaques or Coated panels) B Accelerated Weathering (ASTM G154 / D4587) A->B C Periodic Evaluation B->C D Color & Gloss Measurement C->D E Mechanical Property Testing (Tensile, Impact, Adhesion) C->E F Data Analysis & Comparison D->F E->F

Caption: Workflow for the performance evaluation of the UV stabilizer.

4.2. Analytical Characterization

4.2.1. UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a suitable solvent (e.g., ethanol or cyclohexane) should be recorded to determine its maximum absorption wavelength (λmax) and molar absorptivity. Based on structurally similar benzophenones, the λmax is expected to be in the 300-360 nm range.[2]

Table 1: Predicted UV-Vis Absorption Data for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Wavelength (nm)Molar Absorptivity (ε)
290Moderate
325 (λmax)High
360Moderate

Note: This data is illustrative and based on the typical absorption profile of substituted benzophenones.

4.2.2. Photostability Assessment

The inherent photostability of the UV stabilizer can be assessed by exposing a dilute solution of the compound to UV radiation and monitoring the change in its absorption spectrum over time. A slower decay in absorbance indicates higher photostability.

Mechanism of Action

The primary mechanism of UV stabilization by benzophenones involves the absorption of a UV photon, which excites the molecule to a higher energy state. This energy is then rapidly and harmlessly dissipated as heat through a process of tautomerization, allowing the molecule to return to its ground state and be ready to absorb another photon.

G cluster_mechanism UV Stabilization Mechanism A Ground State Benzophenone B Excited State A->B UV Photon C Tautomerization (Energy Dissipation) B->C D Return to Ground State C->D Heat Release D->A

Sources

Application

Application Note: Optimized Cytotoxicity Profiling of Novel Small Molecule Therapeutics

Executive Summary & Scientific Rationale In early-stage drug discovery, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) is critical for determining the safety margin of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In early-stage drug discovery, distinguishing between cytostatic effects (growth inhibition) and cytotoxic effects (cell death) is critical for determining the safety margin of a Novel Chemical Entity (NCE).

This protocol details a high-precision workflow for evaluating the cytotoxicity of a test compound using an ATP-based luminescent assay . Unlike tetrazolium-based assays (MTT/MTS), which rely on metabolic conversion potential and suffer from chemical interference, ATP quantification offers a direct, linear correlation to viable cell number with superior sensitivity (detecting <15 cells/well).

Key Mechanistic Principle: Intracellular ATP levels drop rapidly upon loss of membrane integrity (necrosis/apoptosis). By quantifying ATP using a thermostable luciferase-luciferin reaction, we generate a "glow-type" luminescent signal proportional to the number of viable cells.[1][2]

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before handling the test compound, the biological system must be validated to ensure data integrity.

Cell Density Linearity Optimization

Why: Assays performed outside the linear range of detection yield artifactual IC50 values.

  • Protocol: Seed cells at 5 densities (e.g., 2k, 4k, 8k, 16k, 32k cells/well). Measure ATP signal at t=0 and t=72h.

  • Acceptance Criteria: Select a density that falls within the linear portion of the signal curve (

    
    ) and ensures cells remain in log-phase growth (non-confluent) by the end of the assay.
    
DMSO Tolerance Profiling

Why: Organic solvents can induce background toxicity or precipitate the compound.

  • Standard: Maintain final DMSO concentration

    
     (v/v). Ideally, target 
    
    
    
    .[3][4]
  • Validation: Run a "Vehicle Only" dose-response (0.1% to 2% DMSO). If cell viability drops

    
     compared to media-only controls, the assay window is compromised.
    

Materials & Reagents

ComponentSpecificationPurpose
Test Compound >95% Purity, dissolved in 100% DMSOThe NCE (Novel Chemical Entity) being evaluated.
Positive Control Staurosporine (10 µM) or DoxorubicinInduces rapid apoptosis (validates assay dynamic range).
Detection Reagent CellTiter-Glo® (Promega) or equivalentLyses cells and generates ATP-dependent luminescence.[2][5][6]
Assay Plate 384-well, Solid White, Flat BottomWhite walls reflect light for max signal; solid bottom prevents crosstalk.
Dispenser Acoustic (Echo) or Digital Dispenser (D300e)Contactless dispensing prevents compound carryover.

Experimental Workflow Diagram

The following diagram illustrates the critical path from cell seeding to data acquisition.

CytotoxicityWorkflow Seed 1. Cell Seeding (Optimized Density) Equilibrate 2. Attachment Phase (18-24h @ 37°C) Seed->Equilibrate Allow recovery Treat 3. Compound Treatment (Serial Dilution) Equilibrate->Treat Add NCE Incubate 4. Exposure (24h - 72h) Treat->Incubate Mechanism action Reagent 5. Add Detection Reagent (1:1 Ratio) Incubate->Reagent Lysis & Rxn Read 6. Luminescence Read (Integration: 0.5s) Reagent->Read Quantify ATP

Caption: Step-by-step workflow for ATP-based cytotoxicity profiling. Critical hold times ensure metabolic stabilization.

Detailed Experimental Protocol

Phase 1: Preparation (Day -1)
  • Harvest Cells: Trypsinize cells and resuspend in fresh media.

  • Seeding: Dispense 25 µL/well of cell suspension into a 384-well white plate.

    • Expert Tip: Leave the outer perimeter wells empty (fill with PBS) to mitigate "Edge Effects" caused by thermal gradients and evaporation.

  • Equilibration: Incubate overnight (18–24h) at 37°C/5% CO₂ to allow cell attachment and metabolic recovery.

Phase 2: Treatment (Day 0)
  • Compound Prep: Prepare a 10-point dose-response curve of the Test Compound in 100% DMSO (Source Plate).

    • Dilution Factor: 1:3 serial dilution is standard.

  • Dosing: Transfer compounds to the assay plate.

    • Volume: Add 125 nL of compound per well (for a final 25 µL volume) to achieve 0.5% DMSO final concentration.

    • Controls:

      • High Control (HPE): 10 µM Staurosporine (100% Kill).

      • Low Control (ZPE): DMSO Vehicle only (0% Kill).

  • Mixing: Briefly centrifuge the plate (1000 rpm, 1 min) to ensure compound mixes with media.

Phase 3: Detection (Day 1, 2, or 3)
  • Thermal Equilibration (CRITICAL): Remove assay plate and CellTiter-Glo reagent from storage. Allow both to sit at Room Temperature (RT) for 30 minutes.

    • Causality: Cold plates cause uneven enzymatic reaction rates, leading to "smiling" data across the plate.

  • Addition: Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Lysis: Shake plate on an orbital shaker for 2 minutes (300–500 rpm) to lyse cells.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal (glow kinetics).

  • Read: Measure Total Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Biological Mechanism Visualization

Understanding the link between Cell Health and the Signal Output.

Mechanism ViableCell Viable Cell (Metabolically Active) Mitochondria Active Mitochondria ViableCell->Mitochondria ATP High ATP Levels Mitochondria->ATP Generates Luciferase Luciferase + Luciferin (Detection Reagent) ATP->Luciferase Cofactor For Light Luminescence (Light) Signal Output Luciferase->Light Oxidation NoLight No Signal (Background) Luciferase->NoLight DeadCell Dead/Dying Cell (Membrane Compromised) ATP_Degrade ATP Hydrolysis (Rapid Depletion) DeadCell->ATP_Degrade ATPases Released ATP_Degrade->Luciferase Insufficient ATP

Caption: The ATP-Luciferase reaction pathway. Signal intensity is directly proportional to the concentration of ATP, and thus, the number of viable cells.[2][5]

Data Analysis & Quality Control

Normalization

Convert raw RLU (Relative Light Units) to % Viability :



  • HPE (High Percent Effect): Mean of Positive Control (Staurosporine).

  • ZPE (Zero Percent Effect): Mean of Vehicle Control (DMSO).

Assay Robustness (Z-Factor)

Before accepting data, calculate the Z-Factor (Zhang et al., 1999) to validate the assay window.



Z-Factor ValueInterpretationAction
0.5 – 1.0 Excellent AssayProceed with analysis.
0.0 – 0.5 Marginal AssayCheck pipetting error or cell density.
< 0.0 Failed AssayDo not use data. Separation between signal and noise is insufficient.
IC50 Calculation

Fit the normalized data to a 4-Parameter Logistic (4PL) Model (Hill Equation) to determine the concentration required to reduce viability by 50%.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening.

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual [Internet].[8][9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9]

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

Sources

Method

Preparation of Stock Solutions for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone: An Application Note and Protocol

Abstract This comprehensive guide details the critical procedures for the preparation of high-quality, reliable stock solutions of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the critical procedures for the preparation of high-quality, reliable stock solutions of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate concentrations of this compound for their experimental workflows. The protocol herein emphasizes best practices for solvent selection, dissolution, and storage to ensure the integrity and stability of the stock solutions, thereby promoting reproducible experimental outcomes.

Introduction: Understanding the Compound

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a complex organic molecule belonging to the benzophenone derivative family. Compounds in this class are utilized in a variety of applications, including as intermediates in the synthesis of pharmaceuticals.[1] The accurate preparation of stock solutions is a fundamental yet critical step in any experimental cascade, as the concentration and purity of the initial stock directly impact the validity of downstream results.

The structure of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, with its halogenated phenyl rings and a piperidinomethyl group, suggests a molecule with moderate to low aqueous solubility and a preference for organic solvents. The benzophenone core is known to be susceptible to photodegradation, a factor that must be considered during handling and storage.

Physicochemical Properties and Reagent Specifications

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of a stock solution. While specific experimental data for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not widely available in public literature, we can infer some properties from structurally related compounds.

Property4-Chloro-2-fluoro-2'-piperidinomethyl benzophenoneRelated Compound: 4-Chlorobenzophenone[2]Related Compound: 4'-Chloro-5-fluoro-2-hydroxybenzophenone[3]
Molecular Formula C19H19ClFNOC13H9ClOC13H8ClFO2
Molecular Weight ~331.81 g/mol 216.66 g/mol 250.65 g/mol
Appearance Data not available (likely a solid)Off-white powder solid[4]Data not available
Solubility Aqueous: Expected to be low. Organic: Expected to be soluble in solvents like DMSO, DMF, and alcohols. (Requires experimental verification)Low water solubility.[4]Data not available
Stability Susceptible to photodegradation. Stable under recommended storage conditions (cool, dark, and dry).[5]Stable under recommended storage conditions.[6]Data not available

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (solid form)

  • High-purity solvent (e.g., DMSO, anhydrous)

  • Analytical balance

  • Calibrated pipettes

  • Sterile, amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Documentation Calculate_Mass Calculate Required Mass Weigh_Compound Accurately Weigh Compound Calculate_Mass->Weigh_Compound Add_Solvent Add Solvent Weigh_Compound->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Sonicate Sonicate (if necessary) Vortex->Sonicate Visual_Inspect Visually Inspect for Complete Dissolution Sonicate->Visual_Inspect Aliquot Aliquot into Vials Visual_Inspect->Aliquot If fully dissolved Label Label Vials Clearly Aliquot->Label Store Store at Recommended Temperature Label->Store

Caption: Workflow for Stock Solution Preparation.

Step-by-Step Methodology
  • Calculate the Required Mass:

    • Rationale: To achieve a precise final concentration, the mass of the solute must be accurately calculated based on its molecular weight and the desired final volume and concentration.

    • Calculation: For a 10 mM (0.010 mol/L) stock solution in a final volume of 10 mL (0.010 L):

      • Moles = Concentration × Volume = 0.010 mol/L × 0.010 L = 0.0001 mol

      • Mass = Moles × Molecular Weight = 0.0001 mol × 331.81 g/mol = 0.03318 g or 33.18 mg

  • Weighing the Compound:

    • Rationale: The accuracy of the final concentration is critically dependent on the precision of the initial mass measurement.

    • Procedure: Tare a clean, empty amber glass vial on an analytical balance. Carefully add approximately 33.18 mg of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone to the vial. Record the exact mass.

  • Solvent Addition and Dissolution:

    • Rationale: The choice of solvent is critical for complete dissolution and stability. DMSO is a common choice for poorly water-soluble compounds in biological research.

    • Procedure:

      • Based on the actual mass weighed, recalculate the required solvent volume. For example, if 33.50 mg was weighed:

        • Moles = 0.03350 g / 331.81 g/mol = 0.00010096 mol

        • Volume = Moles / Concentration = 0.00010096 mol / 0.010 mol/L = 0.010096 L or 10.10 mL

      • Add approximately 90% of the calculated solvent volume to the vial.

      • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

      • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

      • Once fully dissolved, add the remaining solvent to reach the final calculated volume.

      • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage and Handling:

    • Rationale: Proper storage is essential to maintain the stability and prevent degradation of the compound. Benzophenone derivatives can be light-sensitive.[5]

    • Procedure:

      • Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.

      • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.

      • Store the stock solutions at -20°C or -80°C for long-term storage. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified.

Solvent Selection: A Logical Approach

The selection of an appropriate solvent is the most critical decision in preparing a stock solution. For novel or poorly characterized compounds, a systematic approach to solvent screening is recommended.

Solvent Selection Hierarchy

G Start Start: Small-Scale Solubility Test DMSO_DMF High Polarity Aprotic: DMSO, DMF Start->DMSO_DMF Highest Likelihood Alcohols Polar Protic: Ethanol, Methanol Start->Alcohols Moderate Likelihood Aqueous_Buffers Aqueous Buffers Start->Aqueous_Buffers Lowest Likelihood Result Select Solvent with Optimal Solubility & Compatibility DMSO_DMF->Result Alcohols->Result Aqueous_Buffers->Result

Caption: Solvent Selection Hierarchy.

Small-Scale Solubility Testing Protocol
  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into several separate vials.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the first vial.

  • Vortex and sonicate as needed.

  • Observe for complete dissolution.

  • If dissolved, the solubility is at least at that concentration. If not, incrementally add more solvent and recalculate the concentration upon dissolution.

  • Repeat with other solvents to determine the optimal choice based on the highest achievable concentration and compatibility with downstream applications.

Safety and Handling Precautions

  • Hazard Classification: May cause skin, eye, and respiratory irritation.[3][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[5] Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate PPE.[4][6]

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[5] Keep containers tightly closed.

Conclusion

The protocol outlined in this application note provides a robust framework for the preparation of stock solutions of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. By understanding the rationale behind each step and adhering to best practices for solvent selection, dissolution, and storage, researchers can ensure the quality and reliability of their experimental reagents, leading to more accurate and reproducible scientific outcomes.

References

  • 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem. National Institutes of Health. Retrieved from [Link]

  • 4'-Chloro-5-fluoro-2-hydroxybenzophenone | C13H8ClFO2 | CID 112841 - PubChem. National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC) - Cole-Parmer. Retrieved from [Link]

  • material safety data sheet - 4-chloro benzophenone 99% - Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents.
  • US5877353A - Process for the preparation of benzophenone derivatives - Google Patents.
  • 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl- (CAS 527-61-7) - Cheméo. Retrieved from [Link]

  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. National Institutes of Health. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Characterization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Introduction 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a complex organic molecule with potential applications in pharmaceutical and materials science research. Its multifaceted structure, incorporating a halo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a complex organic molecule with potential applications in pharmaceutical and materials science research. Its multifaceted structure, incorporating a halogenated benzophenone core and a piperidinomethyl substituent, necessitates a comprehensive analytical approach for unambiguous characterization and quality control. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the structural elucidation and purity assessment of this compound. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.

The analytical strategy presented encompasses a suite of orthogonal techniques, each providing unique and complementary information. High-Performance Liquid Chromatography (HPLC) is detailed for the separation and quantification of the primary compound and potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive method for identification based on fragmentation patterns. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are described for the definitive structural confirmation of the molecule. Adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines is emphasized throughout, ensuring the generation of reliable and reproducible data suitable for regulatory submissions.[1][2][3][4][5]

Overall Analytical Workflow

The comprehensive characterization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone follows a logical progression of analytical techniques. The workflow is designed to first establish the purity and quantify the compound, followed by definitive structural confirmation.

Analytical Workflow cluster_0 Purity and Quantification cluster_1 Structural Confirmation Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantitative GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Identification NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Structure FTIR Spectroscopy FTIR Spectroscopy Sample Preparation->FTIR Spectroscopy Functional Groups Method Validation Method Validation HPLC Analysis->Method Validation Final Report Final Report Method Validation->Final Report GC-MS Analysis->Final Report NMR Spectroscopy->Final Report FTIR Spectroscopy->Final Report

Caption: Overall analytical workflow for the characterization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the cornerstone for assessing the purity and determining the assay of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The selection of a C18 column is based on its proven efficacy in retaining and separating a wide range of aromatic compounds.[6] A gradient elution is proposed to ensure the effective separation of the main peak from any potential impurities with differing polarities.

A. Proposed HPLC Method Parameters

The following starting conditions are recommended for method development. Optimization may be required based on the specific impurity profile of the sample.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for aromatic ketones.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic piperidine moiety.
Mobile Phase B AcetonitrileA common and effective organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25-26 min: 80-30% B, 26-30 min: 30% BA gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A diode array detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
B. Experimental Protocol: HPLC Analysis
  • Solution Preparation:

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as described for the Standard Solution.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the Sample Solution.

    • Process the chromatograms and calculate the purity and assay of the sample.

C. Method Validation Protocol

Validation of the HPLC method is crucial to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

HPLC Method Validation Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing a placebo sample and a spiked sample.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range. Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration) and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a placebo sample spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Assess the effect of random events on the precision of the analytical procedure. This should be performed by different analysts, on different days, and with different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

  • Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. Examples of variations include changes in the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, providing both chromatographic retention information and a mass spectrum that serves as a molecular fingerprint. The presence of the piperidine moiety makes this compound amenable to GC analysis.[7][8][9][10]

A. Proposed GC-MS Method Parameters
ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium, 1.0 mL/min (constant flow)An inert and efficient carrier gas for GC-MS.
Inlet Temperature 280 °CEnsures complete volatilization of the analyte.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature program to ensure good separation and elution of the analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500A suitable range to capture the molecular ion and key fragments.
B. Experimental Protocol: GC-MS Analysis
  • Solution Preparation:

    • Prepare a 10 µg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC-MS Procedure:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Acquire the data in full scan mode.

    • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

C. Predicted Mass Spectrum and Fragmentation

The mass spectrum of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern will be influenced by the cleavage of the piperidine ring and the bonds adjacent to the carbonyl group.

  • Molecular Ion (M⁺): The molecular weight of the compound is 345.83 g/mol . The molecular ion peak should be observed at m/z 345, with an isotopic peak at m/z 347 due to the presence of chlorine.

  • Key Fragmentations:

    • Loss of the piperidine ring (C₅H₁₀N) leading to a fragment at m/z 261.

    • Cleavage of the C-C bond between the carbonyl group and the substituted phenyl ring.

    • Fragmentation of the piperidine ring itself, leading to characteristic ions.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

A. Proposed NMR Experimental Parameters
Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Temperature 25 °C25 °C
Reference Tetramethylsilane (TMS) at 0.00 ppmCDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
B. Predicted ¹H and ¹³C NMR Spectral Data

The following table provides predicted chemical shifts for the key protons and carbons in the molecule. These are estimates and the actual experimental values may vary.[11][12][13][14][15]

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0120 - 140
Piperidine Protons 1.4 - 2.524 - 55
Methylene Bridge (-CH₂-) ~3.5~50-60
Carbonyl Carbon (C=O) -~195
C. Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all signals.

  • Data Interpretation:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to identify the different types of protons and their connectivity.

    • ¹³C NMR: Identify the number of unique carbon environments.

    • 2D NMR: Use correlation spectra to establish the connectivity between protons and carbons, confirming the overall structure of the molecule.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

A. Proposed FTIR Experimental Parameters
ParameterRecommended Condition
Technique Attenuated Total Reflectance (ATR) or KBr pellet
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
B. Predicted Characteristic FTIR Absorption Bands

The FTIR spectrum of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is expected to show characteristic absorption bands for its key functional groups.[16][17][18][19][20]

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Aryl Ketone) 1650 - 1670
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2800 - 3000
C-F (Aromatic) 1100 - 1250
C-Cl (Aromatic) 1000 - 1100
C-N (Aliphatic) 1020 - 1250
C. Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition: Acquire the background spectrum (air or pure KBr) and then the sample spectrum.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its identity.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently assess the purity, quantify the concentration, and confirm the identity and structure of this compound. The successful implementation of these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable data essential for advancing scientific research and drug development.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2023, December 25). Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). Magnetic Resonance in Chemistry, 46(12), 1165-1171. Retrieved from [Link]

  • Comparative FTIR spectra of benzophenone and the product of the... (n.d.). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry, 53(10), 995-1002. Retrieved from [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (2007, August). Retrieved from [Link]

  • GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (2022). Cellular, Molecular and Biomedical Reports, 2(3), 168-176. Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... (n.d.). Retrieved from [Link]

  • Benzophenone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Journal of Mass Spectrometry, 53(10), 995-1002. Retrieved from [Link]

  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2008). Asian Journal of Chemistry, 20(3), 1775-1780. Retrieved from [Link]

  • Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. (2012). RSC Advances. Retrieved from [Link]

  • 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. (2006, August). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2022, July 25). AMSbiopharma. Retrieved from [Link]

  • Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. (2006, September 23). Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2023, August 8). International Journal of Research and Review. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2023, October 31). YouTube. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of a Novel Benzophenone Derivative

A Framework for Preclinical Assessment of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (BZP-4C2F) Disclaimer: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not a widely documented compound in publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Preclinical Assessment of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (BZP-4C2F)

Disclaimer: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not a widely documented compound in publicly available scientific literature for in vivo studies. Therefore, this guide provides a comprehensive and representative framework for the in vivo evaluation of a novel investigational compound of this chemical class, hereafter referred to as BZP-4C2F. The protocols described are based on established, authoritative standards for preclinical drug development.[1][2][3]

Introduction: The Rationale for In Vivo Assessment

Benzophenone derivatives represent a versatile class of compounds with a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[4][5][6][7][8] The successful translation of a promising new chemical entity (NCE) like BZP-4C2F from a laboratory curiosity to a potential therapeutic requires a rigorous, systematic evaluation in living organisms.[1] In vivo studies are indispensable for understanding a drug's complex interactions within a biological system, encompassing its safety profile, how the body processes it (pharmacokinetics), and its actual therapeutic effect on a disease model (pharmacodynamics).[9]

This document serves as a guide for researchers, scientists, and drug development professionals, outlining the critical sequence of in vivo studies required to characterize BZP-4C2F. The protocols herein are designed to establish a foundational dataset for safety, tolerability, and preliminary efficacy, thereby informing decisions for further development.[9] All described procedures must be conducted in compliance with Good Laboratory Practice (GLP) guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).[2][3][10]

Hypothetical Mechanism of Action: Targeting the MAPK/ERK Pathway

For the purpose of this guide, we will hypothesize that BZP-4C2F is designed as a small molecule inhibitor of MEK1/2, a critical kinase duo in the mitogen-activated protein kinase (MAPK/ERK) signaling cascade. This pathway is frequently hyperactivated in various cancers, driving cell proliferation, survival, and differentiation. An effective inhibitor could thus offer significant therapeutic benefit.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation BZP_4C2F BZP-4C2F BZP_4C2F->MEK Inhibition

Caption: Hypothetical targeting of the MAPK/ERK pathway by BZP-4C2F.

Overall In Vivo Experimental Workflow

The preclinical evaluation of BZP-4C2F should follow a logical, stepwise progression. The workflow begins with establishing safety and tolerability, moves to understanding its pharmacokinetic profile, and culminates in testing its efficacy in a relevant disease model.

Workflow A 1. Formulation Development B 2. Maximum Tolerated Dose (MTD) Study A->B C 3. Pharmacokinetic (PK) Profiling B->C D 4. Efficacy Study (Xenograft Model) C->D E 5. Pharmacodynamic (PD) & Biomarker Analysis D->E F Decision Point: Go/No-Go for further IND-enabling studies E->F

Sources

Application

Use as an intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of Bifunctional Pyridine Intermediates in API Synthesis Part 1: Strategic Overview Subject: 2-Chloropyridine-3-boronic Acid (and derivatives) as a Model for Bifunctional Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Bifunctional Pyridine Intermediates in API Synthesis

Part 1: Strategic Overview

Subject: 2-Chloropyridine-3-boronic Acid (and derivatives) as a Model for Bifunctional Intermediates.

In modern pharmaceutical synthesis, "intermediates" are no longer just transient steps; they are strategic pivots that define the efficiency of a convergent synthesis. Pyridine-based intermediates appear in over 20% of FDA-approved drugs (e.g., Sorafenib, Vismodegib).

This guide focuses on Bifunctional Heterocyclic Intermediates —specifically those possessing both an electrophilic handle (halide) and a nucleophilic handle (boronic acid/ester). The ability to chemoselectively engage one handle while preserving the other is the "Critical Quality Attribute" (CQA) of these reagents.

Core Challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate with Pd(II) species, arresting the catalytic cycle.

  • Protodeboronation: Heterocyclic boronic acids are prone to hydrolytic cleavage of the C-B bond under basic conditions.

  • Regio-fidelity: Ensuring the cross-coupling occurs exclusively at the boron center without touching the chloride.

Part 2: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple the boronic acid moiety of 2-chloropyridine-3-boronic acid with an aryl bromide, preserving the 2-chloro position for subsequent SNAr or catalytic diversification.

Reagents & Stoichiometry:

ComponentEquiv.RoleSelection Rationale
Intermediate (2-Cl-Py-3-B(OH)₂)1.2NucleophileSlight excess to account for protodeboronation.
Aryl Bromide (Ar-Br)1.0ElectrophileLimiting reagent to simplify purification.
Pd(dppf)Cl₂ · DCM 0.03CatalystBidentate ligand prevents Pd-N(pyridine) coordination.
K₃PO₄ (2.0 M aq) 3.0BasePhosphate buffers pH better than Carbonate, reducing deboronation.
1,4-Dioxane N/ASolventHigh boiling point; excellent solubility for polar heterocycles.

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round-bottom flask with the Aryl Bromide (1.0 eq), Boronic Acid Intermediate (1.2 eq), and Pd(dppf)Cl₂ (3 mol%). Seal and purge with N₂/Vacuum cycles (3x).

    • Expert Insight: Do not add solvent yet. Purging solids removes adsorbed O₂ more effectively.

  • Solvation: Add degassed 1,4-Dioxane (10 V relative to limiting reagent). Stir at RT for 5 min.

  • Activation: Add degassed K₃PO₄ (3.0 eq) via syringe. The mixture will turn biphasic.

  • Reaction: Heat to 85°C . Monitor via HPLC/UPLC every 2 hours.

    • Endpoint: < 2% Aryl Bromide remaining.

    • Safety Note: Boronic acids can release pressure upon heating; ensure the system is vented to an inert bubbler.

  • Workup: Cool to RT. Filter through a Celite pad to remove bulk Pd black. Dilute with EtOAc, wash with Brine (2x).

  • Critical Step (Pd Removal): Treat the organic phase with SiliaMetS® Thiol (or equivalent scavenger) at 50°C for 30 mins before final evaporation.

Protocol B: Purification of Amphoteric Boronic Intermediates

Context: If you synthesized the boronic acid intermediate yourself (e.g., via Li-Halogen exchange), purification on silica gel often fails due to "streaking" caused by the Lewis acidic boron interacting with silanols.

The "Sorbitol Rescue" Method:

  • Complexation: Dissolve crude boronic acid mixture in EtOH/Water (9:1). Add D-Sorbitol (1.1 eq). Stir for 1 hour.

  • Extraction: Evaporate EtOH. The Boronic Acid-Sorbitol complex is water-soluble. Extract organic impurities with Et₂O (discard organics).

  • Release: Acidify the aqueous layer to pH 3 with 1M HCl. The complex hydrolyzes.[1]

  • Isolation: Extract the liberated pure Boronic Acid into EtOAc.

Part 3: Visualization & Logic

Figure 1: Decision Logic for Catalyst Selection

Caption: Flowchart for selecting the optimal ligand/catalyst system based on the steric and electronic properties of the pyridine intermediate.

CatalystSelection Start Select Catalyst System CheckSterics Is the Pyridine Ortho-Substituted? Start->CheckSterics CheckElectronics Is the Pyridine Electron Deficient? CheckSterics->CheckElectronics No UseBuchwald Use XPhos Pd G3 (High Steric Demand) CheckSterics->UseBuchwald Yes (Bulky) UseStandard Use Pd(PPh3)4 (Standard) CheckElectronics->UseStandard No (e- Rich) UseBidentate Use Pd(dppf)Cl2 (Prevents N-Coordination) CheckElectronics->UseBidentate Yes (e.g., 2-F, 2-Cl)

Figure 2: Impurity Control Workflow (ICH Q3D Compliance)

Caption: A self-validating workflow to ensure elemental impurities (Pd) are removed below 10 ppm limits.

PdRemoval Reaction Crude Reaction (Pd > 1000 ppm) Filtration Celite Filtration (Removes Pd Black) Reaction->Filtration Scavenger Silica-Thiol Treatment (50°C, 30 min) Filtration->Scavenger Test ICP-MS Check Scavenger->Test Pass Release API (< 10 ppm) Test->Pass Pass Fail Recrystallization Test->Fail Fail Fail->Scavenger Retry

Part 4: Expert Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst DeactivationPyridine N-atom is poisoning Pd. Switch to Pd(dppf)Cl₂ or add 1.0 eq of CuI to sequester the nitrogen.
Protodeboronation Base too strongSwitch from Na₂CO₃ to K₃PO₄ or KF . Reduce water ratio in solvent.
Homocoupling (Ar-Ar) OxidationO₂ ingress. Ensure vigorous degassing. Add a radical scavenger like BHT (trace).

References

  • Blakemore, D. C., et al. (2016).[2][3] Suzuki–Miyaura Coupling in Drug Discovery. Royal Society of Chemistry. [4]

  • Miyaura, N. (2016).[2][3] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics.[5] Organic Letters.

  • Biotage Application Note. (2023). How to Remove Palladium in Three Easy Steps.[6]

  • Fisher Scientific. (2023). Safety Data Sheet: Boronic Acid Handling.

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4][7] Wiley-VCH.

Sources

Method

Formulation and Evaluation of Cosmetics with 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CFPB): A Novel Multifunctional Active Ingredient

An Application Note and Protocol Guide for Researchers and Drug Development Professionals Abstract: This document provides a comprehensive guide to the formulation and evaluation of cosmetic products containing 4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the formulation and evaluation of cosmetic products containing 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (referred to herein as CFPB), a novel benzophenone derivative. Based on its structural characteristics, CFPB is hypothesized to function as a broad-spectrum ultraviolet (UV) filter with potential secondary antioxidant and anti-inflammatory properties. This guide is intended for researchers, cosmetic scientists, and drug development professionals, offering a structured approach from preclinical assessment to formulation development and stability testing. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity.

Introduction: The Potential of a Novel Benzophenone Derivative

The benzophenone class of compounds is well-established in the cosmetic industry, primarily for their ability to absorb and dissipate UV radiation, thus protecting the skin from photodamage.[1][2] 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CFPB) is a new chemical entity within this class. Its molecular structure, featuring a benzophenone core with halogen and piperidinomethyl substitutions, suggests a strong potential for UV absorption. Furthermore, the presence of these functional groups may confer additional biological activities, such as antioxidant and anti-inflammatory effects, which are highly sought after in modern cosmetic formulations.

This guide outlines a systematic approach to unlock the potential of CFPB as a multifunctional cosmetic ingredient. We will explore its fundamental physicochemical properties, provide detailed protocols for its incorporation into common cosmetic bases like creams and serums, and describe a battery of in-vitro assays for evaluating the safety, efficacy, and stability of the final formulations.

Pre-Formulation Assessment: Characterizing CFPB

Before incorporating a new active ingredient into a complex cosmetic matrix, a thorough understanding of its fundamental properties is essential. This pre-formulation stage ensures that the chosen formulation base is compatible with the active ingredient and optimizes its bioavailability and stability.

Physicochemical Characterization

The initial step is to confirm the identity and purity of the CFPB raw material and to determine its basic properties.

PropertyValue
IUPAC Name (4-Chloro-2-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
Molecular Formula C₁₉H₁₉ClFNO
Molecular Weight 331.81 g/mol
Appearance Off-white to pale yellow crystalline powder
UV Absorption λmax ~285 nm, ~325 nm (Hypothetical, based on benzophenone structure)[1]
Solubility Profiling

The solubility of CFPB in various cosmetic solvents will dictate the choice of formulation base (e.g., aqueous, hydro-alcoholic, or lipid-based) and the manufacturing process. The goal is to dissolve the active pharmaceutical ingredient (API) to ensure it can effectively move from the formulation to the skin.[3]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from the "shake flask" method, a standard approach for determining the equilibrium solubility of a compound.[4]

  • Preparation: Select a range of common cosmetic solvents (see Table 1). For each solvent, add an excess amount of CFPB (e.g., 20 mg/mL) to a sealed glass vial. This ensures that a saturated solution is achieved.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature of 25°C (room temperature) and 37°C (skin temperature).[4] Agitate for 48 hours to ensure equilibrium is reached. Samples should be collected and analyzed at several time points (e.g., 24h, 48h) to confirm that equilibrium has been established.[4]

  • Sample Processing: After equilibration, allow the vials to stand for 1 hour to let undissolved particles settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of dissolved CFPB using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the λmax of the compound.

  • Data Reporting: Express the solubility in mg/mL.

Table 1: Hypothetical Solubility Data for CFPB

SolventSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Classification
Water< 0.01< 0.01Practically Insoluble
Propylene Glycol15.225.8Soluble
Ethanol (95%)45.562.1Freely Soluble
Isopropyl Myristate22.835.4Soluble
Caprylic/Capric Triglyceride18.929.7Soluble
Dimethicone5.18.3Sparingly Soluble

Causality: The results indicate that CFPB is a lipophilic compound, as expected from its structure. Its poor water solubility rules out simple aqueous solutions. However, its good solubility in glycols, esters, and ethanol makes it an excellent candidate for incorporation into the oil phase of emulsions or in hydro-alcoholic serums.[5]

G cluster_0 Pre-Formulation Workflow A CFPB Raw Material B Physicochemical Characterization (MW, Appearance, Purity) A->B C Solubility Profiling (Shake-Flask Method) A->C D Data Analysis & Solvent Selection B->D C->D E Proceed to Formulation Development D->E

Caption: Pre-formulation assessment workflow for CFPB.

Formulation Development: From Concept to Prototype

Based on the pre-formulation data, we will develop two distinct prototypes to showcase the versatility of CFPB:

  • Protective Day Cream (O/W Emulsion): A broad-application product for daily use, providing UV protection and moisturization.

  • Targeted Brightening Serum: A lightweight, fast-absorbing vehicle for delivering a concentrated dose of the active.

Prototype 1: Protective Day Cream with 3% CFPB (SPF ~20, Hypothetical)

An oil-in-water (O/W) emulsion is a classic cosmetic base that provides a desirable skin feel and is suitable for incorporating both oil-soluble and water-soluble ingredients.

Table 2: Formulation for Protective Day Cream (O/W Emulsion)

PhaseIngredient (INCI Name)Function% w/w
A (Oil Phase) Caprylic/Capric TriglycerideEmollient10.0
Isopropyl MyristateEmollient5.0
CFPB Active Ingredient 3.0
Cetearyl AlcoholThickener, Emulsion Stabilizer2.5
Glyceryl StearateEmulsifier2.0
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.5
Sodium Hydroxide (10% solution)pH Adjusterq.s. to pH 5.5-6.0

Protocol 2: Preparation of Protective Day Cream

  • Phase A: In a primary beaker, combine all ingredients of the oil phase (Phase A). Heat to 75°C with gentle stirring until all components, including CFPB, are fully dissolved and the phase is uniform.

  • Phase B: In a separate beaker, combine the water and glycerin of Phase B and begin heating to 75°C. Sprinkle in the xanthan gum slowly while mixing with a high-shear mixer to avoid clumping, and continue mixing until fully hydrated.

  • Emulsification: Once both phases are at 75°C, slowly add Phase A to Phase B under continuous high-shear homogenization. Mix for 5-10 minutes to form a fine, uniform emulsion.

  • Cooling: Switch to gentle sweep mixing and begin cooling the emulsion.

  • Phase C: When the temperature of the emulsion drops below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • Finalization: Adjust the pH to the target range of 5.5-6.0 using the sodium hydroxide solution. Continue mixing until the cream is smooth and uniform.

Prototype 2: Targeted Brightening Serum with 1.5% CFPB

A serum is a lightweight, often hydro-alcoholic formulation designed for rapid skin penetration.

Table 3: Formulation for Targeted Brightening Serum

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
GlycerinHumectant5.0
PropanediolSolvent, Humectant5.0
HydroxyethylcelluloseThickener0.5
B Ethanol (95%)Solvent, Penetration Enhancer10.0
CFPB Active Ingredient 1.5
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
NiacinamideActive Ingredient (Brightening)2.0
Citric AcidpH Adjusterq.s. to pH 5.0-5.5

Protocol 3: Preparation of Targeted Brightening Serum

  • Phase A: In the main beaker, combine water, glycerin, and propanediol. While mixing, slowly sprinkle in the hydroxyethylcellulose and mix until fully hydrated and the solution is clear and uniform.

  • Phase B: In a separate small beaker, dissolve the CFPB in the ethanol. Gentle warming may be required.

  • Combining: Slowly add Phase B to Phase A with constant, moderate stirring until the mixture is completely homogeneous.

  • Phase C: Add the preservative. Separately, dissolve the niacinamide in a small amount of water from Phase A before adding it to the main batch to ensure it dissolves completely.

  • Finalization: Adjust the pH to the target range of 5.0-5.5 with citric acid.

Safety and Efficacy Evaluation (In Vitro)

With viable prototypes developed, the next critical phase is to substantiate the safety and efficacy of CFPB within these formulations. Modern cosmetic safety assessment relies heavily on in vitro methods to avoid animal testing.[6][7]

G cluster_1 In-Vitro Testing Cascade cluster_2 Safety Tests cluster_3 Efficacy Tests A Formulation Prototypes (Cream & Serum) B Safety Assessment A->B C Efficacy Assessment A->C D Cytotoxicity Assay (MTT on HaCaT cells) B->D F Antioxidant Capacity (DPPH Assay) C->F G Anti-inflammatory (IL-6 Inhibition Assay) C->G H Photostability (UV Spectroscopy) C->H E Skin Irritation (RhE Model - OECD 439) D->E

Caption: Workflow for in-vitro safety and efficacy testing.

Safety Assessment Protocols

Protocol 4: Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human keratinocyte cells (HaCaT) in standard conditions.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with increasing concentrations of CFPB (solubilized in DMSO, then diluted in media) for another 24 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization & Reading: Solubilize the formazan crystals with DMSO or isopropanol and read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 (concentration at which 50% of cells are non-viable).

Protocol 5: Skin Irritation on Reconstructed Human Epidermis (RhE)

This protocol is based on the OECD Test Guideline 439.[6]

  • Model: Use a commercially available reconstructed human epidermis (RhE) model.

  • Application: Apply the finished cosmetic product (e.g., 20 µL of the cream) topically to the tissue surface.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing & Post-Incubation: Thoroughly rinse the test substance from the tissue surface and incubate the tissue in fresh medium for 42 hours.

  • Viability Assessment: Determine tissue viability using the MTT assay, comparing the treated tissues to a negative control.

  • Classification: A formulation is classified as an irritant if the mean tissue viability is below 50%.

Efficacy Assessment Protocols

Protocol 6: Antioxidant Capacity (DPPH Radical Scavenging Assay)

  • Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, mix various concentrations of CFPB with the DPPH solution. Include a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates scavenging of the DPPH radical.

  • Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 7: Anti-inflammatory Activity (IL-6 Inhibition)

  • Cell Culture: Culture human dermal fibroblasts or keratinocytes.

  • Pre-treatment: Treat cells with CFPB for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding an inflammatory agent like Lipopolysaccharide (LPS) or UV radiation.

  • Incubation: Incubate for 24 hours.

  • Quantification: Collect the cell culture supernatant and measure the concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6) using an ELISA kit.

  • Analysis: Compare the IL-6 levels in CFPB-treated cells to the stimulated control to determine the percentage of inhibition.

Protocol 8: Photostability Assessment

The photostability of a UV filter is crucial; it must not degrade upon exposure to UV radiation to provide lasting protection.[8]

  • Sample Preparation: Apply a thin, uniform film of the cosmetic formulation onto a quartz or PMMA plate.

  • Initial Measurement: Measure the initial UV absorbance spectrum of the film using a spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator.

  • Final Measurement: After irradiation, re-measure the UV absorbance spectrum.

  • Analysis: Compare the pre- and post-irradiation spectra. A significant loss of absorbance in the UVA or UVB range indicates photounstability.

Table 4: Hypothetical In-Vitro Safety & Efficacy Profile of CFPB Formulations

TestEndpointProtective Day Cream (3% CFPB)Targeted Brightening Serum (1.5% CFPB)
Safety
Cytotoxicity (CFPB API)IC50 (µg/mL)> 200> 200
Skin Irritation (RhE)Mean Tissue Viability92% (Non-irritant)95% (Non-irritant)
Efficacy
Antioxidant CapacityIC50 (µg/mL)7548
Anti-inflammatoryIL-6 Inhibition @ 10µg/mL45%52%
Photostability% Absorbance Loss after UV< 10%< 8%

Stability Testing of Final Formulations

Stability testing ensures that a cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, under appropriate conditions of storage and use.[9]

Protocol 9: Accelerated Stability Testing

  • Sample Storage: Place samples of the final formulations in their intended packaging at various temperature and humidity conditions as outlined in Table 5.[10] Include a control sample stored at 4°C.

  • Freeze-Thaw Cycling: Subject a set of samples to three to five cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[9] This tests the emulsion's resilience to extreme temperature changes during shipping and storage.

  • Evaluation Points: Evaluate the samples at baseline and at specified time points (e.g., 1, 2, and 3 months).

  • Parameters to Assess:

    • Physical: Appearance, color, odor, phase separation (creaming, coalescence), viscosity, and pH.[9]

    • Chemical: Quantification of the active ingredient (CFPB) via HPLC to check for degradation.

    • Microbiological: Test for microbial contamination at the end of the study.[11]

Table 5: Stability Testing Conditions and Schedule

ConditionDurationEvaluation Points
4°C (Refrigerator)3 MonthsMonthly
25°C / 60% RH (Room Temp)3 MonthsMonthly
45°C / 75% RH (Accelerated)3 MonthsMonthly
Freeze-Thaw Cycles (-10°C to 25°C)3 CyclesAfter each cycle

Causality: High-temperature testing (45°C) serves as a predictor of long-term stability; a product stable for three months at 45°C is generally expected to be stable for two years at room temperature.[9] Centrifuge testing can also be used as a rapid method to predict creaming in emulsions.[9]

Conclusion

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CFPB) presents a promising profile as a novel, multifunctional active ingredient for the cosmetic industry. Its lipophilic nature and favorable solubility in common cosmetic emollients allow for straightforward incorporation into various formulation types, including O/W creams and serums. The outlined protocols provide a robust framework for a comprehensive evaluation of CFPB-containing formulations, covering essential safety, efficacy, and stability assessments. The hypothetical data suggests that CFPB can be formulated into safe, stable, and effective products that offer broad-spectrum UV protection with added antioxidant and anti-inflammatory benefits. Further studies, including in-vivo SPF testing and human repeat insult patch tests (HRIPT), would be the next logical steps in the full substantiation of this ingredient for commercial use.

References

  • ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]

  • MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

  • PubMed. (2003). Determination of benzophenones in a cosmetic matrix by supercritical fluid extraction and capillary electrophoresis. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2022). Product Testing of Cosmetics. Retrieved from [Link]

  • MDPI. (2021). Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs). Retrieved from [Link]

  • ResearchGate. (2021). Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs). Retrieved from [Link]

  • Taobe Consulting. (2025). Cosmetic Legislation EU and USA. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • European Commission. (n.d.). NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION. Retrieved from [Link]

  • Tigermed. (2025). Clinical Evaluation of Cosmetics: How Safety and Efficacy Are Proven. Retrieved from [Link]

  • European Commission. (n.d.). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredient. Retrieved from [Link]

  • ResearchGate. (2025). Formulation and characterization of sunscreen creams with synergistic efficacy on SPF by combination of UV filters. Retrieved from [Link]

  • PubMed Central. (2023). An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. Retrieved from [Link]

  • PubMed Central. (2024). Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology. Retrieved from [Link]

  • European Union. (n.d.). Legislation - Internal Market, Industry, Entrepreneurship and SMEs. Retrieved from [Link]

  • Scientist.com. (n.d.). Preclinical Safety Testing Services for Cosmetic Product Development. Retrieved from [Link]

  • NICHEM Solutions. (n.d.). Essentials of a Sunscreen Formulation in Cosmetics. Retrieved from [Link]

  • PubMed Central. (n.d.). Guidance on dermal absorption. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • MDPI. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]

  • ResearchGate. (2019). Solubility of cosmetics ingredients in 6 different solvents and applicability to skin bioavailability assays. Retrieved from [Link]

  • Rheology Lab. (n.d.). Emulsion Stability: Strong and Stable or Weak and Feeble. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004050050A1 - Sunscreen composition for topical application.
  • ResearchGate. (2025). A test for antioxidant activity in cosmetic formulations. Retrieved from [Link]

  • Bionet. (n.d.). Dermatological Testing for Cosmetics. Retrieved from [Link]

  • ChemLinked. (2025). Regulatory Updates on Global Cosmetics-Europe & Americas Overview (First Half of 2025). Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2019). FDA finalizes recommendations for studying absorption of active ingredients in topically-applied OTC monograph drugs. Retrieved from [Link]

  • PlusChem. (2023). Differences in cosmetic regulations between the EU and U.S. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability. Retrieved from [Link]

  • PubMed. (2019). Formulation development and accelerated stability testing of a novel sunscreen cream for ultraviolet radiation protection in high altitude areas. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Retrieved from [Link]

  • SkinConsult. (2023). 40 key differences of US & EU cosmetics regulation. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • CD Formulation. (n.d.). Skin Absorption and Penetration Test. Retrieved from [Link]

  • PubMed Central. (n.d.). Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation and stability of sunscreen products. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Emulsion Separation, Classification and Stability Assessment. Retrieved from [Link]

  • Cosmetics & Toiletries. (2010). A Rapid and Sensitive In vitro Method to Ascertain Antioxidative Capacity*. Retrieved from [Link]

  • Cosmetics & Toiletries. (2015). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from [Link]

  • PubMed Central. (2025). Enhancing Dermal Absorption of Cosmeceuticals: Innovations and Techniques for Targeted Skin Delivery. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Overview of the Synthetic Strategy

The synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is typically not a single-step reaction but a multi-stage process. A common and logical approach involves two primary stages:

  • Formation of the Benzophenone Core: This usually involves a Friedel-Crafts acylation or a related coupling reaction to create a substituted 2-aminobenzophenone or a precursor that can be readily converted to it.

  • Introduction of the Piperidinomethyl Moiety: This step typically involves the alkylation of the 2-aminobenzophenone intermediate with a suitable piperidine-containing electrophile.

This guide is structured to address potential issues in each of these critical stages.

II. Stage 1: Synthesis of the 2-Amino-4-chloro-2'-fluorobenzophenone Intermediate

A crucial precursor for the final product is 2-amino-4-chloro-2'-fluorobenzophenone. The quality and yield of this intermediate will significantly impact the overall success of the synthesis.

Frequently Asked Questions (FAQs) - Stage 1

Q1: What are the common starting materials and reaction pathways for synthesizing the 2-amino-4-chloro-2'-fluorobenzophenone core?

A1: Several synthetic routes are available, with the choice often depending on the availability of starting materials and desired scale. A prevalent method involves the condensation of a substituted aniline with a substituted benzoyl chloride, often catalyzed by a Lewis acid like zinc chloride. For instance, the reaction between 2-fluoro-benzoyl chloride and p-chloroaniline can be employed.[1][2] Another approach starts from phthalic anhydride, which undergoes a Friedel-Crafts reaction with fluorobenzene, followed by several steps including amidation and Hofmann degradation to yield the desired aminobenzophenone.[3][4]

Q2: My Friedel-Crafts acylation reaction to form the benzophenone core is giving low yields. What are the likely causes and solutions?

A2: Low yields in Friedel-Crafts acylations are a common issue. Here are some potential causes and troubleshooting steps:

  • Catalyst Quality: Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) are highly sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst. The quality of the Lewis acid is a key factor in determining the reaction yield and product quality.[1]

  • Reaction Temperature: These reactions are often exothermic.[5] Maintaining the optimal temperature is crucial. Running the reaction at too high a temperature can lead to side reactions and degradation of the product. Conversely, a temperature that is too low may result in an incomplete reaction. A stepwise increase in temperature after the initial addition of reagents can sometimes be beneficial.

  • Solvent Choice: The choice of solvent is critical. While traditional solvents like dichloromethane or o-dichlorobenzene are common, ionic liquids are emerging as an alternative that can enhance catalytic activity and simplify product isolation.[6]

  • Stoichiometry: Carefully control the stoichiometry of the reactants and the Lewis acid. An excess of the acylating agent or catalyst is not always better and can lead to the formation of byproducts.

Troubleshooting Guide - Stage 1
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (moisture contamination).Use freshly opened, anhydrous Lewis acid. Consider drying the reaction flask and solvent prior to the reaction.
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of Multiple Products (Isomers) High reaction temperature leading to side reactions.Maintain a lower reaction temperature, especially during the addition of the acylating agent.[5]
Incorrect stoichiometry.Optimize the molar ratios of the reactants and catalyst.
Difficult Product Isolation Emulsion formation during aqueous workup.Add a saturated solution of NaCl to break the emulsion.
Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent.

III. Stage 2: Introduction of the Piperidinomethyl Group

Once the 2-amino-4-chloro-2'-fluorobenzophenone intermediate is successfully synthesized and purified, the next critical step is the introduction of the piperidinomethyl moiety. This is typically achieved through an alkylation reaction.

Frequently Asked Questions (FAQs) - Stage 2

Q3: What is the most effective method for introducing the piperidinomethyl group onto the 2-aminobenzophenone core?

A3: A common and effective method is the Mannich reaction or a variation thereof. This involves reacting the 2-aminobenzophenone with formaldehyde and piperidine. Alternatively, a direct alkylation using a pre-formed electrophile like 1-(chloromethyl)piperidine can be used. The choice of method will depend on the specific reactivity of the aminobenzophenone and the desired reaction conditions.

Q4: I am observing the formation of a bis-alkylated byproduct. How can I prevent this?

A4: The formation of a bis-alkylated product, where two piperidinomethyl groups are attached to the amino group, can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. To minimize this:

  • Control Stoichiometry: Use a slight excess of the aminobenzophenone relative to the alkylating agent.

  • Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Choice of Base: If a base is used, a milder, non-nucleophilic base may be preferable to prevent deprotonation of the mono-alkylated product.

Troubleshooting Guide - Stage 2
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficiently reactive alkylating agent.Consider using a more reactive electrophile (e.g., converting a chloromethyl group to an iodomethyl group in situ).
Steric hindrance around the amino group.Increase the reaction temperature or use a more potent catalyst if applicable.
Formation of Poly-alkylated Products Excess alkylating agent.Carefully control the stoichiometry, aiming for a 1:1 molar ratio or a slight excess of the amine.
High reaction temperature.Lower the reaction temperature and extend the reaction time.
Difficult Purification Close polarity of the product and starting material.Utilize column chromatography with a carefully selected solvent gradient. Sometimes, converting the product to a salt can aid in purification through crystallization.

IV. Experimental Protocols and Data

Illustrative Protocol: Synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone

This protocol is a generalized representation and may require optimization based on your specific laboratory conditions and available reagents.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous zinc chloride (1.2 eq).

  • Addition of Reactants: Add p-chloroaniline (1.0 eq) to the flask. Heat the mixture to 120-130°C to melt the aniline.

  • Acylation: Slowly add 2-fluoro-benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature.

  • Reaction: After the addition is complete, raise the temperature to 180-200°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully add dilute hydrochloric acid to quench the reaction and dissolve the zinc salts.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Yield Optimization Data (Hypothetical)
Parameter Condition A Condition B Condition C
Lewis Acid ZnCl₂AlCl₃FeCl₃
Temperature 180°C160°C180°C
Solvent None (neat)o-dichlorobenzeneToluene
Yield (%) 65%75%55%

V. Visualizing the Process

Workflow for Troubleshooting Low Yields

Troubleshooting_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure/Wet Reagents or Incorrect Ratios? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time) condition_issue Suboptimal Temperature or Reaction Time? check_conditions->condition_issue check_workup Analyze Workup & Purification Procedure workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue reagent_issue->check_conditions No fix_reagents Use Pure, Dry Reagents & Optimize Stoichiometry reagent_issue->fix_reagents Yes condition_issue->check_workup No fix_conditions Optimize Temperature & Monitor by TLC/GC condition_issue->fix_conditions Yes fix_workup Modify Extraction/Purification Protocol workup_issue->fix_workup Yes end Improved Yield workup_issue->end No/Resolved fix_reagents->end fix_conditions->end fix_workup->end Synthesis_Pathway start_materials p-Chloroaniline + 2-Fluoro-benzoyl chloride intermediate 2-Amino-4-chloro- 2'-fluorobenzophenone start_materials->intermediate Condensation (e.g., with ZnCl₂) final_product 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone intermediate->final_product Mannich Reaction reagents_stage2 Piperidine + Formaldehyde reagents_stage2->final_product

Caption: A simplified overview of the synthetic route.

VI. References

  • Process for producing 2-aminobenzophenone compound. (2004). European Patent Office - EP 1099687 B1.

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). Indian Patent Office. [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents - CN107141212B.

  • Process for preparing high purity 2-amino-5-chloro-2. (n.d.). Google Patents - CN1164564C.

  • 2-amino-2' and 4'-cyanobenzophenones. (n.d.). Google Patents - US3439016A.

  • Preparation method of 2-amino-4' -fluoro-benzophenone. (n.d.). Google Patents - CN1690042A.

  • Synthesizing method of 2-amino-4'-fluoro-benzophenone. (n.d.). Google Patents - CN103086899A.

Sources

Optimization

Technical Support Center: Purification of Crude 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Welcome to the technical support guide for the purification of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to overcome common purification challenges and achieve high purity for this important synthetic intermediate.

Understanding the Molecule and Potential Impurities

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a complex molecule featuring a benzophenone core, halogen substituents, and a basic piperidine moiety. Its purification is critical, as residual impurities can significantly impact downstream applications, particularly in pharmaceutical development.

A common synthetic route involves the reaction of a Grignard reagent derived from a brominated precursor with a benzaldehyde, followed by oxidation. This process can introduce several classes of impurities:

  • Unreacted Starting Materials: Such as 2-bromobenzylpiperidine or 4-chloro-2-fluorobenzaldehyde.

  • Grignard-Related Byproducts: Including homocoupling products of the Grignard reagent.

  • Oxidation Byproducts: Over-oxidation or incompletely oxidized species, such as the corresponding diaryl carbinol.[1]

  • Side-Reaction Products: Impurities arising from reactions with atmospheric moisture or carbon dioxide.

The presence of the basic piperidine group is the most significant feature for purification, as it allows for selective separation using acid-base extraction techniques.[2][3][4]

Purification Strategy Selection: A Decision Guide

Choosing the right purification method depends on the initial purity of the crude material, the scale of the experiment, and the desired final purity. The following flowchart provides a decision-making framework.

G start Crude Product (>80% Pure?) acid_base Acid-Base Extraction (Primary Cleanup) start->acid_base No final_polish Final Polish Needed? start->final_polish Yes recrystallization Recrystallization end_product High-Purity Product recrystallization->end_product chromatography Column Chromatography chromatography->end_product acid_base->final_polish Proceed final_polish->recrystallization Yes (High-throughput) final_polish->chromatography Yes (Highest Purity) final_polish->end_product No

Caption: Decision workflow for selecting the optimal purification strategy.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Acid-Base Extraction Troubleshooting

Question: I've formed a persistent emulsion during the acid wash. How can I break it?

  • Probable Cause: Emulsions often form when the densities of the aqueous and organic layers are too similar, or due to the presence of particulate matter or amphiphilic impurities. Vigorous shaking can also contribute to this issue.

  • Solution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[5]

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration: If particulate matter is suspected, filter the entire mixture through a pad of Celite or glass wool.

    • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes disrupt the emulsion.

Question: After basifying the acidic aqueous layer, my product precipitated as an oil instead of a solid. What should I do?

  • Probable Cause: "Oiling out" can occur if the concentration of the product is too high, if the temperature of the solution is above the melting point of the free base, or if residual organic solvents are present.

  • Solution:

    • Cooling: Place the beaker in an ice bath to induce crystallization. Gentle scratching of the inside of the beaker with a glass rod can also initiate crystal formation.

    • Dilution: Add more water to the mixture to reduce the concentration of the product.

    • Solvent Extraction: If oiling persists, extract the oily product back into an immiscible organic solvent (like ethyl acetate or dichloromethane). Then, wash this organic solution with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Column Chromatography Troubleshooting

Question: My compound is streaking on the TLC plate and giving poor separation in the column. Why is this happening?

  • Probable Cause: The basic nature of the piperidine group can cause strong interactions with the acidic silica gel, leading to tailing or streaking. This results in poor separation efficiency.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the eluent system (typically 0.5-1% v/v). This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.[6]

    • Optimize Solvent Polarity: Ensure the polarity of your eluent is optimal. Start with a low polarity solvent and gradually increase it. A typical starting point for this compound would be a mixture of hexanes and ethyl acetate.

Question: How do I choose the right solvent system for column chromatography?

  • Probable Cause: An inappropriate solvent system will lead to either no elution of the compound (too non-polar) or co-elution of all components (too polar).

  • Solution:

    • Systematic TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal system will give your target compound an Rf (retention factor) value between 0.25 and 0.35.

    • Solvent Polarity: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test mixtures in ratios like 9:1, 4:1, 2:1 (Hexane:EtOAc).

    • Incorporate a Modifier: As mentioned, for this basic compound, add ~1% triethylamine to your chosen solvent system to prevent streaking.

Solvent System (Hexane:Ethyl Acetate + 1% TEA) Observed Rf Recommendation
9:1< 0.1Too non-polar. Increase ethyl acetate content.
4:10.3Good starting point for the column.
2:1> 0.6Too polar. Decrease ethyl acetate content.
Recrystallization Troubleshooting

Question: I'm having trouble finding a suitable solvent for recrystallization. What are the criteria?

  • Probable Cause: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities. Common choices for benzophenone derivatives include ethanol, isopropanol, acetone, and ethyl acetate.[7]

    • Solvent Pair System: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. A common pair for this type of compound could be Ethanol/Water or Ethyl Acetate/Hexane.

Question: My recrystallization yield is very low. How can I improve it?

  • Probable Cause: Low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling leads to the formation of small, often impure, crystals.

    • Preheat Funnel: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the product from crystallizing out prematurely.

    • Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC before combining it with the first.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the basicity of the piperidine nitrogen to separate the target compound from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (approx. 10 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper). Your product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Ethyl Acetate wash1 Wash with 1M HCl crude->wash1 impurities Non-Basic Impurities in Ethyl Acetate wash1->impurities protonated Protonated Product in Aqueous HCl wash1->protonated Product transfers basify Add NaOH (aq) to pH > 10 protonated->basify precipitate Precipitated Pure Product basify->precipitate

Caption: Workflow for the acid-base extraction purification process.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for achieving the highest purity or for separating the target compound from impurities with similar basicity.

  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of ~0.3 for the target compound. A common system is Hexane:Ethyl Acetate (e.g., 4:1) + 1% Triethylamine.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions (those containing only your target compound) and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the purified compound? A1: Purified 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is typically a white to off-white crystalline solid. A significant yellow or brown color indicates the presence of impurities.

Q2: How should I store the purified compound? A2: The compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term stability.

Q3: What analytical techniques are recommended to confirm the purity? A3: Purity should be assessed by a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any structurally related impurities. Mass Spectrometry (MS) will confirm the molecular weight.

Q4: Can I use distillation for purification? A4: While some substituted benzophenones can be purified by vacuum distillation, the high molecular weight and thermal sensitivity of this compound make it prone to decomposition at the required temperatures.[7] Therefore, distillation is generally not recommended.

References

  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Halogenated Benzophenones

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization Executive Summary & Scope Halogenated benzophenones (e.g., 4-chlorobe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Executive Summary & Scope

Halogenated benzophenones (e.g., 4-chlorobenzophenone, 4,4'-difluorobenzophenone) are critical intermediates in the synthesis of photoinitiators, pharmaceuticals (e.g., fenofibrate), and high-performance polymers (PEEK).

This support center addresses the three primary synthetic challenges:

  • Regioisomer Contamination: Controlling ortho- vs. para- substitution during Friedel-Crafts acylation.

  • Over-Addition: Preventing tertiary alcohol formation during organometallic synthesis.

  • Halogen Lability: Managing dehalogenation or halogen scrambling under Lewis Acid conditions.

Module A: The Friedel-Crafts Acylation Hub

The Standard Route: Reaction of a halogenated benzene with an acyl chloride using a Lewis Acid (typically


).[1][2][3]
Troubleshooting Guide: Impurity Profiling
Observation (TLC/HPLC)DiagnosisRoot CauseCorrective Action
Two close spots (

)
Regioisomerism Halogens are ortho/para directing. While sterics favor para, ortho (2-isomer) is the persistent impurity (5-15%).Switch Solvent: Use moderately polar solvents (e.g., nitromethane) or increase steric bulk of the acylating agent if possible. Recrystallize from EtOH/Water.
Starting Material Remains Incomplete Reaction Halobenzenes are deactivated rings.[4] The Friedel-Crafts reaction is sluggish compared to benzene.Increase Temp/Catalyst: Reflux is often required. Ensure >1.1 eq of

. Do not add more acyl chloride without more catalyst.
New, unexpected low

spot
Benzhydrol formation Accidental reduction during workup or presence of moisture leading to complex hydrolysis issues.Quench Protocol: Ensure oxidative quench or strict pH control. Avoid metal-hydride contamination.
Loss of Halogen (Iodine) Dehalogenation

is strong enough to cleave C-I bonds, leading to iodine migration (scrambling).
Switch Catalyst: Use a milder Lewis Acid like

or

for iodo-substrates.
FAQ: Friedel-Crafts Acylation

Q: Why am I not seeing polyacylation (di-ketones)? A: Unlike Friedel-Crafts alkylation, polyacylation is virtually impossible in acylation. The first acyl group introduced is strongly electron-withdrawing (deactivating), preventing the ring from attacking a second acylium ion. If you see higher molecular weight byproducts, they are likely bi-aryl couplings, not di-ketones.

Q: My reaction stalls at 60% conversion. Should I add more catalyst? A: Yes, but cautiously. The ketone product complexes with


 in a 1:1 ratio, effectively removing the catalyst from the cycle. You theoretically need >1 equivalent of 

relative to the acyl chloride plus a catalytic amount for the reaction to proceed. Recommendation: Start with 1.2 – 1.5 equivalents of

.

Module B: Organometallic Precision (The Grignard Route)

The Alternative Route: Reaction of a Grignard reagent (Ar-MgBr) with a nitrile or carboxylic acid derivative.

The Critical Failure: Over-Addition

The most common failure mode in Grignard synthesis of benzophenones is the formation of a tertiary alcohol . The ketone product is more reactive toward the Grignard reagent than the starting ester or acid chloride.

The Solution: The Weinreb Amide Protocol To stop the reaction at the ketone stage, you must use a Weinreb Amide (


-methoxy-

-methylamide).[5][6] This forms a stable chelated intermediate that refuses a second equivalent of Grignard until the reaction is quenched.[7]
Visualizing the Solution (Weinreb Mechanism)

WeinrebMechanism Start Weinreb Amide (Stable) Intermediate Tetrahedral Intermediate (Stable Chelate) Start->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R'-MgBr) Grignard->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Destroys Chelate Product Halogenated Benzophenone (Pure Ketone) Intermediate->Product Hydrolysis SideProduct Tertiary Alcohol (Over-Addition) Intermediate->SideProduct BLOCKED (Chelation prevents 2nd addition)

Caption: The Weinreb Amide forms a stable 5-membered chelate with the Magnesium, preventing the ketone from forming (and reacting further) until the acidic workup.

Standardized Protocols

Protocol A: Synthesis of 4-Chlorobenzophenone (Friedel-Crafts)

Best for: Large scale, robust substrates (Cl, F).

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Dichloromethane (DCM) for mild conditions; Nitrobenzene for high-temp/stubborn substrates.

  • Addition:

    • Charge

      
       (1.2 eq) and Solvent. Cool to 0°C.[8]
      
    • Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise. Stir 15 min to form acylium ion.

    • Add Benzene (1.1 eq) dropwise (or use as solvent).

  • Reaction: Warm to RT. If using Chlorobenzene as substrate, heat to reflux (80°C).

  • Checkpoint: Monitor TLC. If reaction stalls, add 0.1 eq fresh

    
    .
    
  • Workup (Critical): Pour mixture onto ice/HCl . The HCl is necessary to break the Aluminum-Ketone complex.

    • Warning: Exothermic hydrolysis.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove ortho-isomer.

Protocol B: Synthesis via Weinreb Amide

Best for: Sensitive substrates (I, Br) or complex substitution patterns.

  • Formation of Amide: React 4-bromobenzoyl chloride with

    
    -dimethylhydroxylamine
    
    
    
    HCl and Pyridine in DCM.
  • Grignard Addition:

    • Dissolve Weinreb amide in dry THF. Cool to -78°C (or 0°C).

    • Add Phenylmagnesium bromide (1.1 eq) slowly.

  • Reaction: Stir 1 hr. The intermediate is stable; temperature control is less critical after addition.[7]

  • Quench: Pour into saturated

    
     or dilute 
    
    
    
    .
  • Result: High purity ketone, no tertiary alcohol.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures.

TroubleshootingTree Problem Identify Issue LowYield Low Yield / Incomplete Problem->LowYield Impurity Impurity / Side Product Problem->Impurity CatDeact Catalyst Deactivation? (Did you use >1.1 eq AlCl3?) LowYield->CatDeact OverAdd Tertiary Alcohol? Impurity->OverAdd Grignard Route Isomer Ortho-Isomer? Impurity->Isomer F-C Route Dehalo Dehalogenation? Impurity->Dehalo Iodo-Substrate Moisture Moisture Ingress? (AlCl3 is white/yellow, not gray?) CatDeact->Moisture No Action1 Increase AlCl3 Increase Temp CatDeact->Action1 Yes Action2 Dry Solvents Resublime AlCl3 Moisture->Action2 Action3 Switch to Weinreb Amide OverAdd->Action3 Action4 Recrystallize (EtOH) Change Solvent Isomer->Action4 Action5 Use Milder Lewis Acid (FeCl3, SnCl4) Dehalo->Action5

Caption: Diagnostic flow for identifying root causes in benzophenone synthesis failures.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Nahm, S., & Weinreb, S. M. (1981).[7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link (The definitive solution to over-addition).

  • Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes".[9] Chemical Society Reviews, 1, 73-97. Link (Detailed mechanistic insight on acylium ions).

  • Effenberger, F. (2002). "Electrophilic Aromatic Substitution".[1][10][11] Chemistry of the Functional Groups. (Discusses regioselectivity in halogenated systems).

  • Yamato, T., et al. (2000). "Ipso-acylation of tert-butylbenzenes". Journal of Chemical Society, Perkin Transactions 1.

Sources

Optimization

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone stability issues in solution

Welcome to the technical support center for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in solution. Here, we provide troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My solution of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is showing a yellow discoloration over time. What could be the cause?

A1: Yellowing of solutions containing benzophenone derivatives is often indicative of photodegradation. The benzophenone core is a known chromophore that can absorb UV light, leading to the formation of colored degradation products.[1][2][3] It is crucial to protect your solutions from light, especially if they are stored for extended periods or exposed to ambient laboratory light.

Q2: I've observed a decrease in the concentration of my compound in an aqueous buffered solution at a slightly acidic pH. What is the likely degradation pathway?

A2: Benzophenone ketals and related structures can be susceptible to hydrolysis under acidic conditions.[4][5] While 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is not a ketal, the piperidinomethyl group may be susceptible to pH-dependent degradation. It is advisable to evaluate the stability of your compound across a range of pH values to identify the optimal conditions for your experiments.

Q3: Can I expect any stability issues when using organic solvents?

A3: While many organic solvents are generally inert, the stability of your compound can be influenced by the purity of the solvent and the presence of contaminants. For instance, residual acids or bases in the solvent could catalyze degradation. Additionally, long-term storage in certain solvents, especially in the presence of light and air, could lead to oxidative or photolytic degradation.[1]

Q4: How does temperature affect the stability of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in solution?

A4: As with most chemical compounds, higher temperatures will likely accelerate the rate of degradation.[6][7] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C) and protected from light. However, it's important to be aware that some compounds can degrade even at low temperatures, albeit at a slower rate.[7]

Q5: What is the role of the piperidine moiety in the stability of the molecule?

A5: The piperidine ring is a common motif in pharmaceuticals and is generally considered to be metabolically stable.[8][9] However, the nitrogen atom can be susceptible to oxidation. The presence of the piperidine group can also influence the overall solubility and basicity of the molecule, which in turn can affect its stability in different pH environments.

II. Troubleshooting Guide

This section provides a more in-depth approach to identifying and resolving stability issues with 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • Appearance of new peaks in your HPLC or LC-MS chromatogram.

  • A decrease in the area of the main compound peak over time.

Potential Causes & Troubleshooting Steps:

  • Degradation: The new peaks are likely degradation products. To confirm this, a forced degradation study is recommended.[10][11][12] This involves intentionally subjecting your compound to stressful conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity in the starting material: The new peaks might be impurities that were present in the initial solid material. Ensure you have a proper characterization of the starting material.

  • Interaction with excipients or other solution components: If your formulation contains other substances, there could be incompatibilities leading to degradation.

Workflow for Investigating Unexpected Peaks

G start Unexpected Peak Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation analyze Analyze Stressed Samples by LC-MS forced_degradation->analyze identify Identify Degradation Products analyze->identify compare Compare Degradation Products with Unexpected Peaks identify->compare match Match Found? compare->match confirm_degradation Confirm Degradation Pathway match->confirm_degradation Yes no_match Investigate Other Sources (e.g., Impurities, Excipients) match->no_match No

Caption: Workflow for investigating unexpected chromatographic peaks.

Issue 2: Poor Reproducibility of Experimental Results

Symptoms:

  • Inconsistent results between experiments conducted at different times.

  • Loss of biological activity or chemical reactivity of the compound.

Potential Causes & Troubleshooting Steps:

  • Solution Instability: The compound may be degrading in the experimental medium. Prepare fresh solutions for each experiment and minimize the time between solution preparation and use.

  • Inconsistent Storage Conditions: Ensure that all stock and working solutions are stored under identical and validated conditions (temperature, light exposure).

  • Variability in Experimental Conditions: Small variations in pH, temperature, or light exposure during the experiment can lead to different degradation rates.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[11][12]

Objective: To generate potential degradation products of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone under various stress conditions.

Materials:

  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • Reversed-phase C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a control (unstressed) sample, by LC-MS.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify the retention times and mass-to-charge ratios (m/z) of the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the stability of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone at different pH values.

Materials:

  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • HPLC system with a UV or PDA detector.

Procedure:

  • Solution Preparation: Prepare solutions of the compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution and analyze it by HPLC to determine the concentration of the remaining compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH. Determine the degradation rate constant at each pH.

Expected pH-Dependent Degradation Profile
pHStabilityPotential Degradation Pathway
Acidic (pH < 4) Potentially UnstableHydrolysis of the benzophenone moiety or degradation involving the piperidine ring.[4]
Neutral (pH 6-8) Generally More StableMinimal hydrolytic degradation expected. Photodegradation may still occur.[13][14]
Basic (pH > 8) Potentially UnstableBase-catalyzed hydrolysis or other degradation pathways.

IV. Potential Degradation Pathways

Based on the structure of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone and literature on related compounds, the following degradation pathways are plausible:

  • Photodegradation: The benzophenone core can absorb UV light, leading to the formation of radical species and subsequent degradation products.[1][3] Halogenated benzophenones can be particularly susceptible to photolysis.[1]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could lead to cleavage of the molecule.[4]

  • Oxidation: The piperidine nitrogen and the benzylic carbon are potential sites for oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

G cluster_0 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone cluster_1 Stress Conditions cluster_2 Potential Degradation Pathways cluster_3 Degradation Products Compound Parent Compound Light Light (UV/Visible) Compound->Light pH pH (Acid/Base) Compound->pH Oxidants Oxidizing Agents (e.g., H₂O₂) Compound->Oxidants Photodegradation Photodegradation Light->Photodegradation Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation Oxidants->Oxidation Photo_Products Photolytic Products Photodegradation->Photo_Products Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products Oxidative_Products Oxidative Products Oxidation->Oxidative_Products

Caption: Potential degradation pathways for the target compound.

V. Recommendations for Handling and Storage

  • Protect from Light: Store solid material and solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Control Temperature: For long-term storage, keep solutions at or below 2-8°C. For sensitive applications, storage at -20°C or -80°C is recommended.

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize the risk of contamination-induced degradation.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.

  • Consider pH: If working with aqueous solutions, buffer them to a pH where the compound is most stable, as determined by a pH-dependent stability study.

By understanding the potential stability issues and implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the quality and reliability of their data when working with 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

VI. References

  • Arora, H., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Gao, Y., et al. (2021). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Journal of Hazardous Materials. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Kliegel, W., et al. (2003). Crystal and molecular structure of 4-chloro-2-fluoro-2'-hydroxy-5'-nitrobenzophenone. Journal of Chemical Crystallography.

  • Li, Y., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Narayanan, S., et al. (2015). Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC. Indian Journal of Pharmaceutical Sciences.

  • PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. National Center for Biotechnology Information. Available at: [Link]

  • Rodil, R., et al. (2019). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences. Available at: [Link]

  • Sang, Z., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • Scherer, L., et al. (2025). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Water, Air, & Soil Pollution.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line.

  • Srogi, K. (2006). A review of analytical methods for the determination of benzophenone-3 in environmental and biological samples. Journal of Separation Science.

  • Wikipedia. (n.d.). Benzophenone. Wikimedia Foundation. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Wikimedia Foundation. Available at: [Link]

  • Ziffer, H., & Miller, I. J. (1988). The Photochemistry of Halogenated Benzophenones. Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Benzophenone-Piperidine Hybrids

Ticket ID: SOL-BP-HYB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Benzophenone-Piperidine Scaffolds Welcome to the Solubility Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-BP-HYB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" Solubility Profiles in Benzophenone-Piperidine Scaffolds

Welcome to the Solubility Support Center

You are likely accessing this guide because your candidate molecule—a hybrid of a lipophilic benzophenone core and a basic piperidine moiety—is exhibiting poor aqueous solubility. This is a classic medicinal chemistry challenge: the benzophenone provides aromatic stacking (insolubility), while the piperidine offers a basic handle (potential solubility).

This guide treats your molecule not just as a powder, but as a dynamic system. We will address the Chemical Form (Salts), the Formulation Vehicle (Complexation), and the Experimental Handling (Assay Troubleshooting).

Module 1: Chemical Modification (The "Root Cause" Fix)

Diagnosis: The benzophenone core drives high LogP (lipophilicity) and crystal lattice energy. However, the piperidine nitrogen (


, pKa ~10–11) is your primary asset. It allows you to convert a hydrophobic free base into a hydrophilic ionic solid.
Protocol: Rational Salt Selection

Do not rely solely on Hydrochloride (HCl). While common, HCl salts of lipophilic amines can sometimes form "common ion" hydrates that are less soluble than expected in high-salinity biological media (salting-out effect).

Recommended Counter-ions for Piperidines:

  • Mesylate (Methanesulfonate): Often breaks crystal packing better than HCl; excellent for lipophilic bases.

  • Tartrate/Citrate: Di-protic acids can form amorphous salts or highly soluble crystalline forms.

  • Tosylate: Useful if the molecule is extremely lipophilic (matching hydrophobic regions).

Workflow: Salt Screening Decision Tree

SaltSelection start Start: Free Base (Benzophenone-Piperidine) pka_check Check pKa of Piperidine N (Target: > 8.5) start->pka_check selection Select Counter-ions pka_check->selection pKa OK screen_1 Tier 1: HCl, Mesylate (High MP, Stability) selection->screen_1 screen_2 Tier 2: Tartrate, Citrate (High Sol, Amorphous) selection->screen_2 solvent Solvent: EtOH/IPA + Heat screen_1->solvent screen_2->solvent precip Precipitation/Cooling solvent->precip eval Evaluate: 1. Crystallinity (XRD) 2. Hygroscopicity 3. Solubility (pH 1.2 & 7.4) precip->eval

Figure 1: Decision matrix for salt selection targeting the basic piperidine nitrogen.

Module 2: Formulation Strategies (The "Vehicle" Fix)

Diagnosis: If salt formation is insufficient (or if the salt hydrolyzes to the free base at physiological pH 7.4), you must shield the hydrophobic benzophenone core from the aqueous environment.

Strategy A: Cyclodextrin Complexation

Benzophenone derivatives are ideal "guests" for


-Cyclodextrin (

-CD) cavities due to their size and aromaticity.
  • The Problem: Native

    
    -CD has limited solubility.
    
  • The Solution: Use Sulfobutyl ether-

    
    -CD (SBE-
    
    
    
    -CD)
    or Hydroxypropyl-
    
    
    -CD (HP-
    
    
    -CD)
    . These derivatives disrupt hydrogen bonding, allowing massive solubility enhancement (up to 50% w/v in water).

Protocol: Phase Solubility Determination

  • Prepare 0% to 20% (w/v) solutions of HP-

    
    -CD in water.
    
  • Add excess Benzophenone-Piperidine hybrid (solid) to each vial.

  • Shake for 24–48 hours at room temperature.

  • Filter (0.45 µm) and quantify drug concentration via HPLC.

  • Success Metric: A linear increase in drug solubility with CD concentration (

    
     type isotherm) indicates 1:1 inclusion complex formation.
    
Strategy B: Amorphous Solid Dispersions (ASD)

If the melting point is high (>200°C), the crystal lattice energy is the barrier. Break it by dispersing the drug in a polymer matrix.

Table 1: Recommended Polymer Carriers

PolymerMechanismBest For
PVP K30 Hydrophilic matrix, inhibits crystallizationFast dissolution (Immediate Release)
HPMC-AS pH-dependent solubility (insoluble in stomach, soluble in intestine)Preventing precipitation upon gastric emptying
PEG 6000 Low melting point carrierMelt-fusion preparation methods

Module 3: Biological Assay Troubleshooting

Issue: "My compound dissolves in DMSO but crashes out immediately when added to cell culture media."

Mechanism: This is the "Solvent Shift" shock. DMSO solvates the benzophenone; when diluted into water, the dielectric constant changes, and the hydrophobic effect forces the drug to aggregate before it can bind to proteins.

The "Serial Dilution" Trap
  • Wrong Way: Diluting 10 mM DMSO stock

    
     1 mM DMSO 
    
    
    
    100 µM DMSO... then adding 1 µL of each to media.
  • Right Way (Intermediate Dilution): You must prevent the "shock" by using a transition phase or keeping the drug solubilized by serum proteins.

Workflow: The "Spring and Parachute" Dilution Method

AssayDilution stock 10 mM DMSO Stock (Solubilized) step1 Intermediate Step: Dilute 1:10 into Serum-Free Media stock->step1 Slow addition with vortexing check Visual Check: Cloudy? step1->check fail Precipitation: Use HP-beta-CD in Media check->fail Yes pass Clear Solution: Add to Cell Culture (Final DMSO < 0.5%) check->pass No

Figure 2: Protocol for introducing hydrophobic stocks into aqueous bioassays to prevent precipitation.

Frequently Asked Questions (FAQ)

Q: I see a "gummy" precipitate when forming the HCl salt. What happened? A: You likely trapped solvent or formed an oil due to impurities.

  • Fix: Switch solvent systems. If using Ether/HCl, try Isopropyl Alcohol (IPA)/HCl . Heat the IPA to dissolve the free base, add HCl, and cool very slowly to encourage crystal growth over oil formation.

Q: Can I use DMSO in my animal formulation? A: Avoid high % DMSO for in vivo work (toxicity/pain).

  • Fix: For IV/IP dosing, use 5% DMSO / 40% PEG 400 / 55% Water . If that fails, move to 10-20% HP-

    
    -CD  in saline. The cyclodextrin cavity encapsulates the benzophenone, while the exterior remains water-soluble.
    

Q: My compound sticks to the plastic tips during serial dilution. A: Benzophenones are highly lipophilic and adsorb to polypropylene.

  • Fix: Use Low-Retention tips or glass-coated 96-well plates. Alternatively, include 0.01% Tween-80 in your dilution buffer to prevent surface adsorption.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][6] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility). Elsevier.

  • Sigma-Aldrich Technical Guides. (n.d.). Troubleshooting Precipitates in Cell Culture.

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Welcome to the technical support center for studies on 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for studies on 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we synthesize foundational chemical principles with practical, field-proven insights to support your experimental design, troubleshooting, and data interpretation.

Introduction: Understanding the Molecule's Stability

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is a complex molecule with several functional groups that can be susceptible to degradation under various environmental and experimental conditions. A thorough understanding of its stability profile is critical for drug development, formulation, and regulatory compliance. This guide provides a predictive framework for its degradation based on the known reactivity of its core structures: the benzophenone skeleton, the piperidine ring, and the halogenated aromatic rings.

Forced degradation studies are essential to elucidate these pathways and are a regulatory expectation for demonstrating the stability-indicating nature of analytical methods.[1][2][3][4] This involves subjecting the molecule to stress conditions such as acid, base, oxidation, heat, and light to predict the degradation products that could form under storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone?

A1: Based on its structure, the primary degradation pathways are expected to be oxidative, photolytic, and to a lesser extent, hydrolytic.

  • Oxidative Degradation: The piperidine ring and the benzylic carbon are the most likely sites for oxidation. The tertiary amine of the piperidine can be oxidized to an N-oxide. The piperidine ring can also undergo ring opening or the formation of products like 2-oxopiperazine.[5][6] The benzylic carbon is also susceptible to oxidation.

  • Photolytic Degradation: Benzophenones are well-known photosensitizers and are susceptible to photodegradation.[7][8][9] Degradation is often initiated by UV light and can be accelerated by the presence of reactive oxygen species like hydroxyl radicals.[10][11][12][13] Common reactions include hydroxylation of the aromatic rings and cleavage of the benzophenone structure.[12]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures might induce some degradation, although this is expected to be less significant than oxidative or photolytic pathways.

Q2: I am observing multiple degradation products in my forced degradation study under oxidative conditions. How can I identify the primary sites of oxidation?

A2: The piperidine moiety is a prime target for oxidation. You are likely observing a mixture of N-oxidation and C-H oxidation products.

  • N-Oxidation: The nitrogen atom in the piperidine ring is a likely site of initial attack, forming an N-oxide. This is a common metabolic and degradation pathway for tertiary amines.

  • C-H Oxidation: The carbon atoms adjacent to the nitrogen in the piperidine ring are also susceptible to oxidation, potentially leading to ring opening or the formation of lactams.[14]

  • Benzylic Oxidation: The methylene bridge connecting the piperidine to the benzophenone ring is another potential site of oxidative attack.

To differentiate these, high-resolution mass spectrometry (LC-MS/MS) is invaluable for determining the elemental composition of the degradants and proposing fragmentation pathways.[15][16] NMR spectroscopy can provide definitive structural elucidation.[17][18][19][20]

Q3: My compound is showing significant degradation under UV light. What are the expected photolytic degradation products?

A3: Benzophenone derivatives are known to undergo photodegradation, often through reactions mediated by hydroxyl radicals.[12][13] For 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, you can anticipate:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Dehalogenation: While less common for fluorine, the chlorine atom could potentially be replaced by a hydroxyl group.

  • Ring Cleavage: More extensive degradation can lead to the opening of the aromatic rings.[12]

  • Cleavage of the Piperidinomethyl Group: The bond between the benzophenone core and the piperidinomethyl side chain could be cleaved.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the parent compound from all potential degradation products.

  • Forced Degradation: Perform forced degradation studies under various conditions (acid, base, peroxide, heat, light) to generate the degradation products.[2][3]

  • Column and Mobile Phase Screening: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile/methanol, water/buffer with different pH values) to achieve optimal separation.

  • Detector Selection: A photodiode array (PDA) detector is highly recommended as it can help in peak tracking and assessing peak purity. Mass spectrometry (MS) detection provides the highest confidence in peak identification.[15]

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[3] For photostability, ensure a high-intensity light source is used.
The compound is highly stable under the tested conditions.This is a valid result. Document the conditions under which the compound is stable.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products.
Poor resolution between the parent peak and degradation products in HPLC. Inappropriate HPLC method parameters.Optimize the mobile phase composition (gradient, pH), column chemistry, and temperature. A shallower gradient can often improve the resolution of closely eluting peaks.
Inconsistent results between replicate experiments. Issues with sample preparation or experimental setup.Ensure accurate and consistent preparation of all solutions. Check for temperature fluctuations in ovens or water baths. For photostability studies, ensure consistent light exposure for all samples.
Instability of degradation products.Some degradation products may be transient and further degrade. Analyze samples at different time points to understand the degradation kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies. The conditions should be optimized for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Identification of Degradation Products by LC-MS/MS

1. Sample Preparation:

  • Prepare samples from the forced degradation study as described above.

2. LC-MS/MS Analysis:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.[15][21]

  • Develop a chromatographic method that provides good separation of the degradation products.

  • Acquire data in both positive and negative ion modes to maximize the detection of different degradants.

  • Perform MS/MS fragmentation of the parent compound and the major degradation products to obtain structural information.

3. Data Analysis:

  • Determine the accurate mass of the degradation products to predict their elemental composition.

  • Analyze the fragmentation patterns to propose the structures of the degradation products.

  • Compare the fragmentation of the degradants to that of the parent compound to identify the site of modification.

Visualizing Degradation Pathways

Proposed Oxidative Degradation Pathway

G cluster_main Oxidative Degradation Parent 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone N_Oxide N-Oxide Derivative Parent->N_Oxide N-Oxidation Lactam Piperidinone Derivative (Lactam) Parent->Lactam C-H Oxidation Benzylic_Ketone Benzylic Ketone Parent->Benzylic_Ketone Benzylic Oxidation Ring_Opened Ring-Opened Amine Lactam->Ring_Opened Further Oxidation

Caption: Proposed oxidative degradation pathways.

Proposed Photolytic Degradation Pathway

G cluster_main Photolytic Degradation (UV/·OH) Parent 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone Hydroxylated Hydroxylated Benzophenone Parent->Hydroxylated Hydroxylation Cleaved_Sidechain 4-Chloro-2-fluoro-benzophenone Parent->Cleaved_Sidechain Side-chain Cleavage Dechlorinated Dechlorinated Hydroxylated Product Hydroxylated->Dechlorinated Dechlorination Ring_Cleavage Aromatic Ring Cleavage Products Hydroxylated->Ring_Cleavage Further Degradation

Caption: Proposed photolytic degradation pathways.

General Workflow for Degradation Studies

G cluster_workflow Degradation Study Workflow Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) HPLC_Screening HPLC Method Development & Screening Forced_Degradation->HPLC_Screening LCMS_Analysis LC-MS/MS Analysis of Degradation Products HPLC_Screening->LCMS_Analysis Structure_Elucidation Structure Elucidation (MS/MS, NMR) LCMS_Analysis->Structure_Elucidation Method_Validation Stability-Indicating Method Validation (ICH) Structure_Elucidation->Method_Validation

Caption: General workflow for degradation studies.

References

  • Arsand, J. B., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. Molecules. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Eissa, M. S., & Abd El-Sattar, O. I. (2017).
  • Gong, P., et al. (2015). Investigation on the degradation of Benzophenone-3 by UV/H2O2 in aqueous solution. Chemical Engineering Journal. [Link]

  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry. [Link]

  • Negreira, N., et al. (2012). Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]

  • Science.gov. Forced degradation study: Topics by Science.gov. [Link]

  • Zwiener, C., & Frimmel, F. H. (2000). Oxidative treatment of pharmaceuticals in water.

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoro-2'-piperidinome...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. As a complex pharmaceutical intermediate, scaling its production from the bench to pilot plant introduces significant challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions, grounding all recommendations in established chemical principles to ensure process robustness, safety, and reproducibility.

Part 1: Synthesis Strategy & Workflow Overview

The most logical and scalable synthetic route to 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone involves a two-stage process. Direct synthesis via a one-pot reaction is complicated by the incompatibility of the basic piperidine moiety with the Lewis acids required for the core benzophenone formation. Therefore, a sequential approach is recommended:

  • Stage 1: Friedel-Crafts Acylation: Construction of a suitable benzophenone intermediate.

  • Stage 2: Side-Chain Functionalization: Introduction of the piperidinomethyl group onto the intermediate.

The following workflow diagram illustrates this strategic approach.

G cluster_0 Stage 1: Benzophenone Core Synthesis cluster_1 Stage 2: Side-Chain Functionalization A 1-Chloro-3-fluorobenzene D Friedel-Crafts Acylation A->D B 2-Methylbenzoyl chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst E Intermediate: 4-Chloro-2-fluoro-2'-methylbenzophenone D->E Yields Intermediate F Radical Bromination (e.g., NBS, AIBN) E->F To Stage 2 G Brominated Intermediate: 2'-(Bromomethyl)-4-chloro-2-fluorobenzophenone F->G I Nucleophilic Substitution G->I H Piperidine H->I J Final Product: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone I->J

Caption: Proposed two-stage synthesis workflow.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during the initial planning of the synthesis scale-up.

Q1: Why is a multi-step synthesis necessary? Why not use a piperidine-containing starting material in the Friedel-Crafts reaction?

A1: The Friedel-Crafts acylation relies on a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to activate the acyl chloride.[1] The piperidine moiety is a basic tertiary amine. This basic nitrogen will irreversibly coordinate with the Lewis acid, forming a stable complex. This deactivates both the catalyst, halting the reaction, and the aromatic ring if the piperidine is already present, preventing the desired electrophilic aromatic substitution. Therefore, the piperidine group must be introduced after the benzophenone core has been successfully formed.

Q2: What are the primary advantages of Friedel-Crafts Acylation over Alkylation for building the carbon skeleton?

A2: Friedel-Crafts acylation is vastly superior for synthesizing ketones for two critical reasons. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a notorious problem in Friedel-Crafts alkylations, leading to isomeric impurities.[2][3] Second, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, effectively preventing undesirable polyacylation reactions.[2] In contrast, the alkyl group introduced during alkylation activates the ring, making the product more reactive than the starting material and often leading to multiple substitutions.[3]

Q3: What are the top three safety concerns when scaling this process?

A3:

  • Thermal Runaway: The Friedel-Crafts acylation is highly exothermic.[4] On a large scale, inefficient heat removal can lead to a rapid temperature increase, solvent boiling, and a dangerous pressure buildup—a thermal runaway. A significant safety margin between the operating temperature and the onset temperature of any decomposition is critical.[5]

  • Handling of Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a water-reactive and corrosive solid.[6] It reacts violently with moisture, releasing large amounts of toxic and corrosive hydrogen chloride (HCl) gas. Strict anhydrous conditions and specialized material handling equipment are mandatory.

  • Quenching Procedure: The reaction quench, typically done by adding the reaction mixture to acid or water, is also highly exothermic and releases significant amounts of HCl gas. This step must be performed slowly, with robust cooling and proper off-gas scrubbing to prevent pressure buildup and exposure.

Part 3: Troubleshooting Guide by Synthesis Stage

Stage 1: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

Problem: My reaction yield is very low, or the reaction fails to initiate.

Answer: This is a common issue, often traced back to catalyst deactivation or suboptimal reaction conditions. Use the following decision tree to diagnose the problem.

G Start Low Yield / No Reaction Q1 Was the AlCl₃ fresh and handled under N₂? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were all solvents and reagents certifiably anhydrous? A1_Yes->Q2 Sol1 Root Cause: Deactivated Catalyst Solution: Use fresh, high-purity AlCl₃. Handle exclusively in a glovebox or under a positive pressure of inert gas. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the reaction temperature maintained at 0-10°C? A2_Yes->Q3 Sol2 Root Cause: Moisture Contamination Solution: Dry glassware in an oven (>120°C). Use anhydrous grade solvents. Distill reagents if water content is suspected. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was stirring efficient? (No caking or solids on walls) A3_Yes->Q4 Sol3 Root Cause: Incorrect Temperature Solution: Below 0°C, reaction may be too slow. Above 10°C, side reactions increase. Use an efficient ice-salt or glycol chiller bath. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Should Improve A4_Yes->End Sol4 Root Cause: Poor Mass Transfer Solution: Use overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel to maintain a homogeneous slurry. A4_No->Sol4

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Problem: The final product after workup is a dark, tarry oil, not a clean solid.

Answer: Tar formation is a classic sign of excessive reaction temperature.[7] The Friedel-Crafts acylation is exothermic, and as the reaction scales, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Root Cause: Loss of temperature control, allowing the bulk reaction temperature to exceed the optimal range (typically >10-15°C).

  • Solution:

    • Improve Cooling: Ensure your cooling bath/jacket has sufficient capacity for the scale.

    • Control Addition Rate: Add the 2-methylbenzoyl chloride slowly and subsurface to the cooled AlCl₃ slurry. This ensures rapid mixing and heat transfer, preventing localized "hot spots."

    • Monitor Internal Temperature: Always monitor the internal reaction temperature with a thermocouple, not just the bath temperature.

Stage 2: Side-Chain Functionalization & Purification

Problem: The final nucleophilic substitution with piperidine is incomplete, even after extended reaction times.

Answer: Incomplete conversion points to issues with either the substrate (the brominated intermediate) or the reaction conditions.

  • Root Cause 1: Incomplete Bromination. The preceding radical bromination of the methyl group may not have gone to completion. Unreacted 4-Chloro-2-fluoro-2'-methylbenzophenone will not react with piperidine.

    • Solution: Confirm the purity of the 2'-(bromomethyl) intermediate by ¹H NMR or LC-MS before proceeding. If incomplete, re-subject the material to the bromination conditions or purify it to remove the starting material.

  • Root Cause 2: Steric Hindrance. The ortho-substituents on the benzophenone may create steric hindrance, slowing the Sₙ2 reaction.

    • Solution: Increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary (e.g., from THF to Toluene), ensuring it is compatible with the reagents. Adding 1.5-2.0 equivalents of piperidine can also help drive the reaction to completion.

Problem: The final product is difficult to purify. Column chromatography is not viable for our scale.

Answer: The basicity of the target molecule's piperidine group is the key to a scalable, chromatography-free purification.

  • Solution: Acid-Base Extraction.

    • After the reaction is complete, perform a workup and dissolve the crude product in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic final product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted brominated intermediate or other byproducts) will remain in the organic layer.

    • Separate the layers. The organic layer containing impurities can be discarded.

    • Slowly add a base (e.g., 2M NaOH) to the aqueous layer until it is basic (pH > 10) to deprotonate the product, which will precipitate or can be extracted with a fresh portion of organic solvent.

    • This highly purified organic solution can then be concentrated and the product crystallized. A common solvent system for benzophenones is an alcohol/water mixture.[8]

Part 4: Scale-Up Protocols & Data

Experimental Protocol 1: Scale-Up Synthesis of 4-Chloro-2-fluoro-2'-methylbenzophenone (Stage 1)

This protocol is a representative model. All quantities should be adjusted based on reaction calorimetry data and pilot plant equipment capabilities.

  • Vessel Preparation: A 50 L glass-lined reactor is rendered inert (purged with N₂) and cooled to 0°C.

  • Catalyst Slurry: Charge anhydrous aluminum chloride (1.3 eq.) into the reactor under a strong nitrogen counter-flow, followed by anhydrous o-dichlorobenzene (solvent). Begin vigorous overhead stirring to form a slurry.

  • Reactant Charge: Add 1-Chloro-3-fluorobenzene (1.5 eq.) to the slurry, maintaining the internal temperature between 0-5°C.

  • Controlled Addition: Add a solution of 2-methylbenzoyl chloride (1.0 eq.) in anhydrous o-dichlorobenzene to the reactor via a dosing pump over 2-3 hours. Critically maintain the internal temperature below 10°C throughout the addition.

  • Reaction & Monitoring: Hold the reaction at 5-10°C for 4-6 hours. Monitor the reaction progress by taking quenched samples for HPLC analysis until <1% of the 2-methylbenzoyl chloride remains.

  • Controlled Quench: In a separate vessel, prepare a 10% aqueous HCl solution cooled to <5°C. Slowly transfer the reaction mass into the cold acid solution, ensuring the quench vessel temperature does not exceed 25°C. Vent the vessel to an acid scrubber.

  • Workup: Separate the organic layer. Wash with water, then with a brine solution.

  • Isolation: Concentrate the organic layer under vacuum. The resulting crude solid can be recrystallized from a suitable solvent like ethanol to yield the pure intermediate.

Data Tables for Process Control

Table 1: Critical Process Parameters for Stage 1 Scale-Up

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Rationale & Control Strategy
AlCl₃ Equiv. 1.2 - 1.31.3 - 1.4Stoichiometric amount needed to complex with product ketone.[9] Excess ensures reaction goes to completion.
Temp. (°C) 0 - 5°C5 - 10°CHigher temp at scale accounts for heat transfer limitations. Must stay below 15°C to prevent tar formation.[7]
Addition Time 30 min2 - 3 hoursControlled addition is the primary method for managing the reaction exotherm at scale.
Stirring Magnetic Stir BarOverhead MechanicalEssential for maintaining slurry homogeneity and ensuring efficient heat transfer to the reactor jacket.
Quench Temp. 0 - 10°C5 - 20°CSlower, controlled quench at scale is vital to manage the large exotherm and HCl off-gassing safely.

Table 2: Potential Impurities and Mitigation Strategies

ImpurityOriginMitigation Strategy
Isomeric Benzophenones Non-selective acylationEnsure high purity of 2-methylbenzoyl chloride. The directing effects of F and Cl make the desired isomer the major product. Control temperature to minimize side reactions.
Unreacted Starting Material Incomplete reactionUse a slight excess of AlCl₃ and 1-Chloro-3-fluorobenzene. Allow sufficient reaction time and confirm completion by HPLC.
Polymeric Tar High reaction temperatureStrict temperature control during addition and reaction hold.[7]
Residual Aluminum Salts Incomplete quench/washThoroughly wash the organic layer with dilute acid and then water during workup.

References

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (n.d.). ResearchGate. [Link]

  • benzophenone. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of benzophenone. (2017, April 20). YouTube. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Preparation method for benzophenone compound. (n.d.).
  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IndiaMART. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Method for purification of ketones. (n.d.).
  • Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. [Link]

  • A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. (n.d.). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations. (2015, July 18). Chemistry LibreTexts. [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). [Link]

  • Optimization of Organolithium Reactions. (n.d.). Organic Process Research & Development. [Link]

  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (n.d.). ResearchGate. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.).
  • Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). [Link]

  • Friedel-Crafts Acylation Example Problems. (2017, December 10). YouTube. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]

  • Methods for the preparation of benzophenones derivatives. (n.d.). European Patent Office. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. [Link]

  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. [Link]

  • synthesis of tertiary amines. (2019, January 17). YouTube. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

Sources

Optimization

Managing exothermic reactions in p-chlorobenzoyl chloride synthesis

Topic: Managing Exothermic Events & Process Safety Audience: Senior Researchers, Process Chemists, Drug Development Scientists Introduction: The Thermodynamics Paradox Welcome to the Advanced Synthesis Support Center. As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Events & Process Safety

Audience: Senior Researchers, Process Chemists, Drug Development Scientists

Introduction: The Thermodynamics Paradox

Welcome to the Advanced Synthesis Support Center.

As a Senior Application Scientist, I often see a fundamental misunderstanding regarding the synthesis of p-chlorobenzoyl chloride using thionyl chloride (


). Users frequently classify this as a simple "reflux" reaction. However, from a process safety perspective, this is a latent exothermic system .

While the conversion of the carboxylic acid to the acid chloride is often endothermic (requiring heat input to drive off


 and 

), the initiation steps (catalyst formation) and uncontrolled side reactions (hydrolysis) are violently exothermic.

This guide treats the synthesis not just as a chemical transformation, but as a thermal management challenge .

Module 1: Critical Control Points (CCPs)

Q: Why did my reaction temperature spike immediately after adding DMF?

A: You likely formed the Vilsmeier-Haack reagent too rapidly.

The Mechanism: The reaction is catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with thionyl chloride to form the highly reactive Vilsmeier-Haack adduct (chloroiminium ion). This specific step is exothermic .[1]

  • The Trap: If you add DMF to a large volume of

    
     at room temperature (or warmer) without agitation, you create a localized "hot spot" of active catalyst.
    
  • The Fix:

    • Premix: Dilute the catalytic amount of DMF in a small volume of the solvent (e.g., toluene) or a portion of the thionyl chloride before addition.

    • Temperature: Cool the reaction mass to <10°C during the catalyst addition.

Q: The reactor pressure is rising despite the condenser being open. Is this a thermal runaway?

A: It is likely a "Gas Generation Runaway," not a thermal one.

The Physics: The reaction produces two moles of gas (


 and 

) for every mole of product.

If you heat the reaction mixture faster than the gases can escape (mass transfer limitation), the liquid volume "swells" (foaming), and the headspace pressure spikes.

  • The Fix: Implement a Ramp-Hold-Ramp heating profile.

    • Step 1: Heat to 40°C. Hold for 30 mins (Initiation).

    • Step 2: Ramp 1°C/min to reflux.

    • Step 3: If foaming occurs, cut heat immediately.

Module 2: Visualizing the Hazard Landscape

To understand where the heat and pressure come from, refer to the mechanistic pathway below.

G Start Start: p-Chlorobenzoic Acid + Thionyl Chloride DMF_Add Add Catalyst (DMF) Start->DMF_Add Adduct Vilsmeier Adduct Formation (EXOTHERMIC SPIKE) DMF_Add->Adduct Heat Release Reaction Nucleophilic Attack on Carboxylic Acid Adduct->Reaction Activation Gas_Release Collapse to Acid Chloride (Gas Evolution: SO2 + HCl) Reaction->Gas_Release Requires Heat (Reflux) Moisture Moisture Contamination (Water Ingress) Moisture->Start Failure Mode Violent Violent Hydrolysis (Runaway Exotherm) Moisture->Violent Rapid Heat + Gas

Figure 1: The dual-hazard pathway.[2][3] Note that while the main reaction pathway (green) involves gas evolution, the catalyst formation (red) and moisture ingress (black) are the primary thermal risks.

Module 3: Reagent Selection & Safety Data

Choosing the right chlorinating agent dictates your thermal safety profile.

ReagentBoiling PointThermal HazardGas ByproductsRecommendation
Thionyl Chloride (

)
76°CHigh (Violent rxn with water; decomposes >140°C)

Standard. Best balance of cost/reactivity.
Oxalyl Chloride 61°CModerate (Lower temp, but generates

- toxic)

Use for sensitive substrates; easier removal.
Phosgene (

)
8°CLow Thermal / Extreme Toxicity

Avoid. Requires specialized containment.
Phosphorus Pentachloride SublimesHigh (Solid addition difficult to control)

Difficult workup (liquid

byproduct).

Module 4: The "Self-Validating" Protocol

This protocol includes built-in "Checkpoints" to validate safety before proceeding to the next step.

Reagents:

  • p-Chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride (1.2 - 1.5 equiv)

  • DMF (0.05 equiv)

  • Solvent: Toluene (Optional, acts as heat sink)

Phase 1: System Drying (The Zero-Point)

Checkpoint: Has the glassware been oven-dried? Is the condenser coolant flowing?

  • Assemble a 3-neck flask with a stirrer, reflux condenser, and pressure-equalizing dropping funnel.

  • Attach the condenser outlet to a caustic scrubber (NaOH solution) to neutralize

    
    .
    
Phase 2: Charging & Initiation (The Exotherm)
  • Charge p-chlorobenzoic acid and toluene (if using). Stir to suspend.

  • Validation Step: Check internal temperature (

    
    ). It should be ambient.
    
  • Add Thionyl Chloride in one portion (if scale <100g) or via dropping funnel (if scale >100g).

  • Catalyst Addition (CRITICAL):

    • Cool the mixture to 10-15°C.

    • Add DMF dropwise.

    • Monitor: Watch for a 2-5°C exotherm. If

      
       rises >10°C, stop addition and increase cooling.
      
Phase 3: The Reaction Ramp (Pressure Control)
  • Slowly ramp temperature to 40°C.

  • Validation Step: Observe the bubbler in your scrubber.

    • Steady bubbles: Good.

    • Violent rushing gas:STOP HEATING. The reaction is rate-limited by gas mass transfer.

  • Once gas evolution stabilizes, ramp to reflux (approx. 75-80°C).

  • Reflux for 2-3 hours until gas evolution ceases.

Phase 4: Workup (The Quench Hazard)

Q: How do I remove excess Thionyl Chloride safely? A: Do NOT quench directly with water.[3][4]

  • Distill off excess

    
     under reduced pressure (vacuum distillation).
    
  • Chase: Add dry toluene and distill again to azeotrope trace

    
    .
    
  • Only after the acid chloride is isolated or solvent-swapped should you introduce the next reagent.

Module 5: Troubleshooting Flow

Troubleshooting Problem Issue Detected Check1 Is T_int rising without ext. heat? Problem->Check1 Check2 Is Scrubber Sucking Back? Check1->Check2 No Sol1 Moisture Ingress! Emergency Cooling Check1->Sol1 Yes Sol2 System Cooling too fast. Increase N2 flow. Check2->Sol2 Yes

Figure 2: Rapid diagnostic logic for thermal and pressure anomalies.

References

  • Organic Syntheses , Coll. Vol. 1, p. 155 (1941); Vol. 3, p. 71 (1923). Preparation of Acid Chlorides using Thionyl Chloride.[5][6]

  • Fisher Scientific , Safety Data Sheet (SDS), Thionyl Chloride. (Reacts violently with water).[3][4][7][8][9]

  • National Institutes of Health (NIH), Thermal Runaway of Thionyl Chloride Cells.

    
     systems). 
    
  • Journal of the Chemical Society C , Vilsmeier adducts of dimethylformamide. (Mechanistic confirmation of the DMF-SOCl2 exotherm).

  • ScienceMadness , Easy Route to Thionyl Chloride (Discussion on hydrolysis and decomposition hazards).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis: The Established Antimetabolite 5-Fluorouracil versus a Novel Benzophenone Derivative

For drug development professionals and cancer researchers, understanding the cytotoxic landscape of both established chemotherapeutics and novel compounds is paramount. This guide provides an in-depth comparison between...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, understanding the cytotoxic landscape of both established chemotherapeutics and novel compounds is paramount. This guide provides an in-depth comparison between the well-characterized antimetabolite, 5-fluorouracil (5-FU), and the emerging class of benzophenone derivatives, specifically focusing on the potential of compounds like 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. While 5-FU's mechanisms are extensively documented, direct cytotoxic data for this specific benzophenone derivative is not yet widely available in peer-reviewed literature. Therefore, this guide will juxtapose the known actions of 5-FU with the hypothesized mechanisms of novel benzophenone compounds, based on research into structurally related molecules, to provide a framework for future investigation.

Section 1: Mechanistic Deep Dive: How These Compounds Induce Cytotoxicity

A fundamental understanding of a compound's mechanism of action is critical to predicting its efficacy and potential toxicities. The modes of action for 5-FU and the putative mechanisms for novel benzophenone derivatives are fundamentally different, targeting distinct cellular processes.

5-Fluorouracil: A Multi-Pronged Attack on Nucleic Acid Synthesis

5-Fluorouracil is a fluorinated analogue of the naturally occurring pyrimidine uracil and has been a cornerstone of chemotherapy for decades.[1] Its cytotoxicity stems from its ability to disrupt DNA and RNA synthesis and function through several key actions.[1][2][3]

Once inside a cell, 5-FU is converted into several active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is the primary inhibitor of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[2][3] By blocking TS, FdUMP depletes the cell of thymidine, leading to what is known as "thymineless death," which is particularly effective against rapidly dividing cancer cells.[2]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine.[2][3] This fraudulent incorporation disrupts RNA processing and function, leading to widespread cellular dysfunction.[2]

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and instability.[3]

The combined effects of thymidine depletion, RNA disruption, and DNA damage trigger apoptosis and cell cycle arrest, ultimately leading to the death of the cancer cell.

5FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA_Synthesis RNA_Synthesis FUTP->RNA_Synthesis Incorporation DNA_Synthesis DNA_Synthesis FdUTP->DNA_Synthesis Incorporation dTMP dTMP Thymidylate Synthase->dTMP dUMP dUMP dUMP->dTMP Methylation dTMP->DNA_Synthesis DNA_Damage DNA_Damage DNA_Synthesis->DNA_Damage RNA_Dysfunction RNA_Dysfunction RNA_Synthesis->RNA_Dysfunction Cell_Death Cell_Death DNA_Damage->Cell_Death RNA_Dysfunction->Cell_Death

Figure 1: Simplified signaling pathway of 5-Fluorouracil's cytotoxic mechanism.
Benzophenone Derivatives: Emerging Agents Targeting Signaling and Apoptosis

While specific data on 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is limited, research on other novel benzophenone and related chalcone derivatives points towards different mechanisms of action compared to 5-FU.[4][5][6] These compounds are not antimetabolites but appear to induce cytotoxicity by modulating key cellular signaling pathways that control cell proliferation, survival, and angiogenesis.

Potential mechanisms include:

  • Induction of Apoptosis: Many novel benzophenone derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[7][8] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[5][8]

  • Inhibition of Pro-Survival Signaling: Benzophenone derivatives may inhibit critical signaling pathways that are often hyperactive in cancer, such as the Ras/ERK and PI3K/Akt pathways.[8] Inactivation of these pathways removes the survival signals that cancer cells depend on.

  • Anti-Angiogenic Effects: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]

Benzophenone_Mechanism Novel_Benzophenone Novel_Benzophenone Ras_ERK_Pathway Ras_ERK_Pathway Novel_Benzophenone->Ras_ERK_Pathway Inhibits PI3K_Akt_Pathway PI3K_Akt_Pathway Novel_Benzophenone->PI3K_Akt_Pathway Inhibits Cell_Cycle_Progression Cell_Cycle_Progression Novel_Benzophenone->Cell_Cycle_Progression Inhibits Angiogenesis Angiogenesis Novel_Benzophenone->Angiogenesis Inhibits Proliferation_Survival Proliferation_Survival Ras_ERK_Pathway->Proliferation_Survival PI3K_Akt_Pathway->Proliferation_Survival Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest Cell_Death Cell_Death Angiogenesis->Cell_Death Inhibition leads to Cell_Cycle_Arrest->Cell_Death Apoptosis Apoptosis Apoptosis->Cell_Death Proliferation_Survival->Apoptosis Inhibition leads to

Figure 2: Hypothesized cytotoxic mechanisms of novel benzophenone derivatives.

Section 2: Comparative Cytotoxicity Profile: A Framework for Evaluation

Without direct experimental data comparing the two compounds, we can establish a framework for future studies based on their differing mechanisms. The following table summarizes the known attributes of 5-FU and the hypothesized attributes for a novel benzophenone derivative.

Feature5-Fluorouracil (5-FU)4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (Hypothesized)
Compound Class Fluorinated Pyrimidine AnalogueBenzophenone Derivative
Primary Target Thymidylate Synthase, DNA/RNA SynthesisPro-survival signaling pathways (e.g., Ras/ERK, PI3K/Akt), Cell cycle machinery
Mode of Cell Death Primarily "Thymineless Death" and ApoptosisPrimarily Apoptosis
Cell Cycle Specificity S-phase dependent[1]Potentially G2/M phase arrest[5]
Potential Resist. Mech. Increased Thymidylate Synthase expressionUpregulation of anti-apoptotic proteins, mutations in target kinases
Known Side Effects Diarrhea, stomatitis, gastrointestinal mucosal injury[9]To be determined; likely different toxicity profile from antimetabolites

Section 3: Experimental Protocol: A Head-to-Head Cytotoxicity Assay

To directly compare the cytotoxic potential of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone and 5-FU, a robust and reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Objective

To determine and compare the half-maximal inhibitory concentration (IC50) values of 5-FU and 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a selected cancer cell line (e.g., HT-29 colon cancer cells).

Materials
  • Selected cancer cell line (e.g., HT-29)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 5-Fluorouracil (5-FU)

  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Rationale: This cell density ensures logarithmic growth during the experiment and provides a sufficient signal for the assay.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of both 5-FU and the benzophenone derivative in DMSO.

    • Perform serial dilutions of each compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Rationale: A wide concentration range is necessary to determine the full dose-response curve and accurately calculate the IC50.

  • Incubation:

    • Incubate the treated plates for 48-72 hours at 37°C, 5% CO2.

    • Rationale: This duration allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Assay:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition and Analysis:

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curves (viability vs. log concentration) and determine the IC50 value for each compound using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed 1. Seed Cells (5,000 cells/well) attach 2. Incubate 24h (Allow attachment) seed->attach treat 3. Add Compound Dilutions (5-FU & Benzophenone) attach->treat incubate 4. Incubate 48-72h treat->incubate add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate->add_mtt dissolve 6. Dissolve Formazan (Add DMSO) add_mtt->dissolve read 7. Read Absorbance (570 nm) dissolve->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Figure 3: Experimental workflow for the comparative MTT cytotoxicity assay.

Conclusion and Future Directions

5-Fluorouracil remains a vital tool in cancer therapy, but its significant side effects and the development of resistance necessitate the search for novel agents.[9] Benzophenone derivatives, including compounds like 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, represent a promising, yet underexplored, class of potential anticancer drugs with distinct mechanisms of action.[5][6] While this guide highlights their hypothesized advantages, such as targeting specific signaling pathways, rigorous experimental validation is essential.

The immediate next step for researchers is to perform direct, head-to-head cytotoxicity assays as outlined above across a panel of relevant cancer cell lines. Subsequent studies should aim to elucidate the precise molecular targets of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, confirm its effects on cell cycle and apoptosis, and ultimately evaluate its efficacy and safety in preclinical in vivo models. Such a research program will be crucial in determining if this and other novel benzophenone derivatives can one day offer a valuable alternative or complementary approach to established therapies like 5-FU.

References

  • Wikipedia. Fluorouracil. Wikipedia. Available from: [Link]

  • Faso, A. (2018). Fluorouracil 5 FU Toxicities and Strategies for Management. YouTube. Available from: [Link]

  • Grem, J. L. (1997). 5-fluorouracil: a pharmacological paradigm in the use of cytotoxics. PubMed. Available from: [Link]

  • Abdel-Aziz, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available from: [Link]

  • Al-Snafi, A. E. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. Available from: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available from: [Link]

  • Kumar, K. S., et al. (2021). Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available from: [Link]

  • Yilmaz, V. T., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH. Available from: [Link]

  • Al-Otaibi, F. A., et al. (2023). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. PMC - NIH. Available from: [Link]

  • Ali, M., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. Available from: [Link]

  • Kamal, A., et al. (2017). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available from: [Link]

  • Zhang, Y., et al. (2012). Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). PubMed. Available from: [Link]

Sources

Comparative

Comparative SAR Guide: Piperidine vs. Morpholine Benzophenone Derivatives

Executive Summary In the optimization of benzophenone-based pharmacophores, the substitution of a piperidine ring with a morpholine ring (or vice versa) is a critical bioisosteric switch. This guide analyzes the function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of benzophenone-based pharmacophores, the substitution of a piperidine ring with a morpholine ring (or vice versa) is a critical bioisosteric switch. This guide analyzes the functional trade-offs between these two moieties.

The Core Distinction:

  • Piperidine Derivatives typically exhibit higher lipophilicity and potency in hydrophobic binding pockets but suffer from metabolic liability and poor aqueous solubility.

  • Morpholine Derivatives introduce an oxygen atom that acts as a hydrogen bond acceptor, significantly improving solubility and metabolic stability (lowering LogP and pKa), often at the cost of a slight reduction in absolute potency.

Module 1: Physicochemical & Metabolic Divergence

The choice between piperidine and morpholine is rarely about activity alone; it is about "drug-likeness." The ether oxygen in morpholine fundamentally alters the electronic and physical landscape of the molecule.

Structural & Electronic Properties
FeaturePiperidine DerivativeMorpholine DerivativeImpact on Benzophenone Scaffold
Structure C₅H₁₁N (Cyclic amine)C₄H₉NO (Cyclic ether-amine)Morpholine reduces molecular weight slightly but increases polarity.
Basicity (pKa) ~11.0 (Strong Base)~8.3 (Weak Base)Morpholine is less protonated at physiological pH, improving membrane permeation in some contexts but reducing cation-pi interactions.
Lipophilicity (LogP) High (Hydrophobic)Moderate (Amphiphilic)Piperidine increases LogP (better tissue penetration); Morpholine lowers LogP (better blood solubility).
H-Bonding Donor/Acceptor (NH)Acceptor (O), Donor/Acceptor (NH)The morpholine oxygen accepts H-bonds from solvent, enhancing solubility.
Mechanistic Diagram: The Bioisosteric Switch

The following diagram illustrates how the atomic substitution propagates changes through the molecule's properties.

Bioisostere_Impact cluster_0 Chemical Modification cluster_1 Physicochemical Shift cluster_2 Biological Outcome Piperidine Piperidine Ring (CH2) Morpholine Morpholine Ring (O-substitution) Piperidine->Morpholine Bioisosteric Replacement Basicity Decreased Basicity (pKa 11 -> 8.3) Morpholine->Basicity Solubility Increased Water Solubility Morpholine->Solubility Lipophilicity Decreased LogP Morpholine->Lipophilicity Metabolism Enhanced Metabolic Stability Basicity->Metabolism Reduced CYP450 Oxidation Solubility->Metabolism Improved Bioavailability Potency Altered Binding (Target Dependent) Lipophilicity->Potency Reduced Hydrophobic Interaction

Figure 1: Causal flow of substituting Piperidine with Morpholine on physicochemical and biological parameters.

Module 2: Biological Activity Comparison[1][2]

When attached to a benzophenone core (often acting as a tubulin inhibitor, antimicrobial, or anti-inflammatory scaffold), the two rings drive performance differently.[1]

Cytotoxicity (Anticancer Potential)

Benzophenone derivatives often target the colchicine-binding site of tubulin.

  • Piperidine: The hydrophobic ring fits tightly into the non-polar pockets of tubulin, often resulting in lower IC₅₀ values (higher potency) .

  • Morpholine: While still active, the oxygen atom can create repulsive forces if the pocket is strictly hydrophobic. However, morpholine derivatives often show superior selectivity against specific cell lines (e.g., P388 leukemia) due to better intracellular distribution.

Comparative Data (Representative): Based on structure-activity relationship (SAR) studies of benzophenone-linked heterocycles.

Assay TargetPiperidine-Benzophenone (IC₅₀)Morpholine-Benzophenone (IC₅₀)Interpretation
P388 Leukemia 0.8 µM2.1 µMPiperidine is ~2.5x more potent in vitro.
MCF-7 (Breast) 1.2 µM1.5 µMComparable activity; Morpholine preferred for solubility.
Solubility (PBS) < 10 µg/mL> 150 µg/mLCritical Differentiator: Morpholine is vastly more soluble.
Antimicrobial & Anti-inflammatory

In anti-inflammatory screens (e.g., carrageenan-induced edema), benzophenone-N-ethyl morpholine ethers have demonstrated significant activity.[2] The morpholine ring is often preferred here because these agents require high systemic circulation concentrations, which the soluble morpholine facilitates better than the lipophilic piperidine.

Module 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis: Friedel-Crafts Acylation Route

Context: This protocol attaches the benzophenone core to the heterocycle linker.

  • Reagents: 4-fluorobenzophenone, Potassium Carbonate (K₂CO₃), DMF, and the respective amine (Piperidine or Morpholine).

  • Procedure:

    • Dissolve 4-fluorobenzophenone (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.5 eq) to act as the proton scavenger.

    • Add Piperidine OR Morpholine (1.2 eq) dropwise.

    • Critical Control: Heat to 100°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Morpholine derivatives usually have lower R_f values due to polarity.

    • Work-up: Pour into ice water. Piperidine derivatives precipitate as solids; Morpholine derivatives may require extraction with DCM due to water solubility.

In Vitro Cytotoxicity Screening (MTT Assay)

Context: Standard validation for benzophenone antiproliferative activity.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve compounds in DMSO. Validation Step: Ensure final DMSO concentration < 0.1% to prevent solvent toxicity.

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Add to cells and incubate for 48h.

  • Development:

    • Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Experimental Workflow Diagram

Assay_Workflow cluster_analysis Data Analysis Start Compound Library (Piperidine vs Morpholine) Solubility_Check Solubility Screen (Turbidimetric) Start->Solubility_Check Cell_Culture Cell Seeding (96-well, 24h) Solubility_Check->Cell_Culture Pass (>10µM) Treatment Drug Treatment (48h Incubation) Cell_Culture->Treatment MTT_Add MTT Addition (Metabolic Conversion) Treatment->MTT_Add Readout OD570 Measurement & IC50 Calculation MTT_Add->Readout Compare Piperidine: High Potency? Morpholine: High Solubility? Readout->Compare Compare Potency

Figure 2: Step-by-step screening workflow for validating comparative activity.

Module 4: Strategic Recommendations

  • Choose Piperidine When:

    • Target Potency is Paramount: If your primary goal is nanomolar affinity and the binding pocket is deep/hydrophobic.

    • CNS Penetration is Required: The higher lipophilicity aids in crossing the blood-brain barrier (BBB), assuming the pKa allows sufficient neutral species.

  • Choose Morpholine When:

    • Metabolic Stability is an Issue: If the piperidine ring is undergoing rapid oxidative metabolism (N-dealkylation or ring oxidation).

    • Solubility is Limiting: If your lead compound precipitates in bioassays. The morpholine oxygen acts as a "solubility handle."

    • Reducing Toxicity: Morpholine derivatives often show a cleaner toxicology profile compared to highly lipophilic piperidines which can accumulate in phospholipid membranes (phospholipidosis).

References

  • Khamitova, et al. (2023).[3] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmaceutical Chemistry Journal. Retrieved from [Link]

  • National Institutes of Health (NIH). (1997). Synthesis and antitumor activity of novel benzophenone derivatives.[1][2][4][5][6] Chemical & Pharmaceutical Bulletin.[4] Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.[7][8] Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[2] Retrieved from [Link]

Sources

Validation

Unambiguous Structural Verification of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone: A Comparative NMR Analysis

A Senior Application Scientist's Guide to Advanced NMR Methodologies for Pharmaceutical Candidates In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Advanced NMR Methodologies for Pharmaceutical Candidates

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance and preclinical progression. For complex molecules such as 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, seemingly minor isomeric impurities can lead to vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive, in-depth structural elucidation.[1][2] This guide provides a comprehensive, expert-led protocol for the structural validation of this specific benzophenone derivative, comparing and contrasting the utility of various NMR techniques.

The Imperative of Multi-dimensional NMR in Complex Molecule Analysis

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, their spectra can become convoluted and overlapping for molecules with numerous spin systems, such as the target compound.[1] Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by spreading the spectral information across two frequency axes, revealing intricate connectivity and spatial relationships within the molecule.[3][4][5] This guide will detail the synergistic application of ¹H, ¹³C, ¹⁹F, COSY, and HSQC NMR to achieve an irrefutable structural assignment.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, where the data from each experiment corroborates and refines the assignments from the others.

Sample Preparation and Initial 1D NMR Acquisition

Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible NMR data. The choice of deuterated solvent is paramount; Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak.

Protocol:

  • Accurately weigh approximately 10-20 mg of the synthesized 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum. Key parameters on a 400 MHz spectrometer would typically include a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.[6]

  • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm and a longer acquisition time with a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[6]

The Power of Fluorine: ¹⁹F NMR

Rationale: The presence of a fluorine atom provides a unique and powerful handle for structural confirmation. ¹⁹F NMR is highly sensitive and boasts a wide chemical shift range, making it an excellent probe of the local electronic environment.[7][8][9] Any deviation from the expected chemical shift and coupling pattern can indicate an incorrect substitution pattern on the fluorinated aromatic ring.

Protocol:

  • Using the same sample, acquire a ¹⁹F NMR spectrum.

  • Observe the chemical shift and multiplicity of the fluorine signal. The fluorine atom is expected to couple with nearby protons, providing valuable connectivity information. The ortho H-F coupling is typically in the range of 6-10 Hz, while meta H-F coupling is around 4-8 Hz.[10]

Unraveling Proton-Proton Connectivity: 2D COSY

Rationale: Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals which protons are coupled to each other, typically through two or three bonds.[4][11] This is instrumental in identifying adjacent protons and piecing together the spin systems of the aromatic rings and the piperidine moiety.

Protocol:

  • Acquire a standard gradient-selected COSY (gCOSY) spectrum.

  • The ¹H spectrum is plotted on both axes, with the diagonal peaks representing the 1D spectrum.[12]

  • Cross-peaks, which are symmetrical about the diagonal, indicate that the protons at those respective chemical shifts are coupled.[4][11][12]

Bridging Protons and Carbons: 2D HSQC

Rationale: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to.[3] This experiment is crucial for unambiguously assigning the protonated carbons in the molecule.

Protocol:

  • Acquire a standard gradient-selected HSQC spectrum.

  • The ¹H spectrum is displayed on one axis, and the ¹³C spectrum on the other.

  • Each cross-peak in the HSQC spectrum indicates a direct one-bond C-H connection.

Data Interpretation and Comparative Analysis

The true power of this multi-technique approach lies in the integrated analysis of the data.

Expected Spectral Features of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts. These are predictive values based on known substituent effects and data from similar structures.

Assignment Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key COSY Correlations Key HSQC Correlations
Aromatic Protons (Chloro-fluoro Ring) 7.0 - 7.8115 - 160With adjacent aromatic protonsWith corresponding aromatic carbons
Aromatic Protons (Piperidinomethyl Ring) 7.2 - 7.9125 - 140With adjacent aromatic protonsWith corresponding aromatic carbons
Piperidine α-CH₂ ~2.5 - 3.0~54With β-CH₂With Cα
Piperidine β, γ-CH₂ ~1.4 - 1.7~24 - 26With α-CH₂ and γ-CH₂With Cβ and Cγ
Methylene Bridge (-CH₂-) ~3.5 - 4.0~62With α-protons of piperidineWith methylene carbon
Carbonyl Carbon (C=O) -~195--

Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of electron-withdrawing groups like chlorine, fluorine, and the carbonyl group will generally shift signals to a lower field (higher ppm value).[10]

Visualizing the Workflow and Structural Correlations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Validation Sample Synthesized Compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Tube->NMR_1D Acquire Spectra NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Informed by 1D Assign_1D Initial 1D Assignment NMR_1D->Assign_1D Assign_2D 2D Correlation Analysis NMR_2D->Assign_2D Assign_1D->Assign_2D Refine Assignments Structure_Validation Final Structure Validation Assign_2D->Structure_Validation Confirm Connectivity

Caption: A streamlined workflow for the comprehensive NMR-based structural validation of a target molecule.

structural_correlations cluster_molecule Key Structural Fragments cluster_correlations NMR Correlation Evidence Aryl_CF Chloro-Fluoro Aromatic Ring COSY_Aryl COSY: Adjacent Aromatic Proton Correlations Aryl_CF->COSY_Aryl HSQC_Aryl HSQC: C-H Correlations in Aromatic Rings Aryl_CF->HSQC_Aryl Aryl_Pip Piperidinomethyl Aromatic Ring Aryl_Pip->COSY_Aryl Aryl_Pip->HSQC_Aryl HMBC_Bridge HMBC (Hypothetical): CH₂ to Aromatic C & Piperidine C Aryl_Pip->HMBC_Bridge Piperidine Piperidine Ring COSY_Pip COSY: α-β-γ Proton Correlations in Piperidine Piperidine->COSY_Pip HSQC_Pip HSQC: C-H Correlations in Piperidine Piperidine->HSQC_Pip Piperidine->HMBC_Bridge Methylene CH₂ Bridge Methylene->HMBC_Bridge Carbonyl C=O

Caption: Key NMR correlations for the structural elucidation of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Comparative Analysis: Distinguishing from Potential Isomers

The true test of a robust structural validation method is its ability to differentiate the target molecule from closely related isomers. Consider a potential synthetic byproduct where the piperidinomethyl group is at the 4'-position instead of the 2'-position.

NMR Technique Expected Observation for 2'-isomer (Target) Expected Observation for 4'-isomer (Alternative) Reason for Difference
¹H NMR A more complex aromatic region due to the varied electronic environments of the protons on the 2'-substituted ring.A more symmetrical and simpler splitting pattern for the protons on the 4'-substituted ring.The proximity of the piperidinomethyl group in the 2'-position breaks the symmetry of the aromatic ring.
¹⁹F NMR Specific coupling constants to the adjacent aromatic protons.Different coupling constants due to the change in the relative positions of the fluorine and the piperidinomethyl group.The through-space and through-bond effects on the fluorine nucleus would be altered.
COSY Distinct correlation patterns for the protons on the 2'-substituted ring.A different set of correlations corresponding to the 4'-substitution pattern.The connectivity of the aromatic protons is different in the two isomers.
NOESY (if required) A Nuclear Overhauser Effect (NOE) would be observed between the methylene bridge protons and the proton at the 3'-position of the aromatic ring.No NOE would be observed between the methylene bridge protons and any aromatic protons on that ring.NOE is distance-dependent (through-space), and only the 2'-isomer would have the necessary spatial proximity.

Conclusion: An Integrated and Irrefutable Approach

The structural validation of a pharmaceutical candidate like 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone cannot rely on a single piece of analytical data. By systematically employing a suite of 1D and 2D NMR techniques, a self-validating and unambiguous structural assignment can be achieved. The synergistic use of ¹H, ¹³C, ¹⁹F, COSY, and HSQC provides a multi-faceted view of the molecule, confirming not only the presence of all constituent parts but also their precise connectivity. This rigorous approach is essential for ensuring the identity, purity, and safety of novel drug candidates, thereby underpinning the integrity of the entire drug development process.

References

  • NMR Analysis of Substituted Benzophenones Analysis Guide. (n.d.). Oregon State University. Retrieved from [Link]

  • Gizzi, F., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4483. Retrieved from [Link]

  • Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2009). Research on Chemical Intermediates, 35(6-7), 803-808. Retrieved from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 655-659. Retrieved from [Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. (2023). Journal of Chemical Information and Modeling, 63(5), 1489–1497. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2007). Magnetic Resonance in Chemistry, 45(10), 869-874. Retrieved from [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (2019). Concepts in Magnetic Resonance Part A, 47A(1), e21473. Retrieved from [Link]

  • 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. (2015). Russian Chemical Bulletin, 64(11), 2715-2718. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Application of 19 F quantitative NMR to pharmaceutical analysis. (2018). Magnetic Resonance in Chemistry, 56(9), 837-844. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]

  • 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 27(19), 6529. Retrieved from [Link]

  • Piperidine. (n.d.). PubChem. Retrieved from [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497. Retrieved from [Link]

  • 2D NMR Spectroscopy. (2014, October 21). Slideshare. Retrieved from [Link]

  • Fluorine NMR. (n.d.). University of Rochester. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12695–12705. Retrieved from [Link]

  • Process for preparing high purity 2-amino-5-chloro-2'-fluoro-benzophenone. (1999). Google Patents.
  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). Chemical Communications, 49(58), 6489-6491. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the structural elucidation and quantification of novel compounds are paramount. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the structural elucidation and quantification of novel compounds are paramount. This guide provides an in-depth analysis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a complex molecule featuring a halogenated benzophenone core and a piperidinomethyl substituent. As Senior Application Scientists, we aim to provide not just a method, but a comprehensive understanding of the analytical choices, expected outcomes, and a comparative perspective against other viable techniques. This guide is built on the foundational principles of mass spectrometry, drawing parallels from the known fragmentation behaviors of its constituent chemical moieties.

Introduction: The Analytical Challenge

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone presents a unique analytical challenge due to its composite structure. The molecule combines the rigid aromatic system of a substituted benzophenone with the flexible aliphatic heterocycle of piperidine. Understanding its behavior in a mass spectrometer is crucial for method development in pharmacokinetic studies, metabolite identification, and quality control. This guide will focus primarily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique, owing to its high sensitivity and selectivity, and will draw comparisons with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Predicted Mass Spectral Behavior and Fragmentation Pathway

The fragmentation of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a mass spectrometer, particularly under electrospray ionization (ESI) in positive mode, is anticipated to be dominated by cleavages at the most labile bonds, influenced by the proton affinity of the nitrogen atom in the piperidine ring.

Ionization and the Molecular Ion

In ESI positive mode, the piperidine nitrogen is the most likely site of protonation, leading to a strong [M+H]⁺ signal. The exact mass of the protonated molecule can be calculated and used for high-resolution mass spectrometry (HRMS) identification.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Upon collision-induced dissociation (CID) in the tandem mass spectrometer, the [M+H]⁺ ion is expected to fragment via several key pathways, primarily centered around the piperidinomethyl group and the benzophenone core.

dot

M_H [M+H]⁺ (Protonated Precursor) frag1 Piperidinomethyl Cation (m/z 98.11) M_H->frag1 α-cleavage at benzyl position frag2 Chlorofluorobenzophenone Radical Cation (m/z 234.03) M_H->frag2 Charge remote fragmentation frag5 Iminium Ion from Piperidine Ring (m/z 84.08) frag1->frag5 Ring opening and rearrangement frag3 Tropylium-like ion from Benzoyl Group (m/z 105.03) frag2->frag3 Cleavage of carbonyl bridge frag4 Chlorofluorophenyl Cation (m/z 129.99) frag2->frag4 Cleavage of carbonyl bridge

Caption: Predicted MS/MS fragmentation pathway of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

The primary fragmentation is expected to be the alpha-cleavage between the methylene carbon and the benzophenone ring, yielding a stable piperidinomethyl cation (m/z 98.11). This is a common and dominant fragmentation pathway for compounds containing a piperidine moiety.[1][2] A corresponding neutral loss would also suggest the formation of a chlorofluorobenzophenone radical.

Further fragmentation of the benzophenone core is also anticipated. Cleavage at the carbonyl bridge can lead to the formation of a benzoyl cation (m/z 105.03) and a chlorofluorophenyl cation (m/z 129.99).[3][4] The presence of halogen atoms (chlorine and fluorine) will result in characteristic isotopic patterns, aiding in the identification of these fragments.

Comparative Analysis of Analytical Methodologies

While LC-MS/MS is the preferred method for its sensitivity and specificity, it is essential to consider other techniques that could be employed, and to understand their relative strengths and weaknesses for this particular analyte.

FeatureLC-MS/MSGC-MSHPLC-UV
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL)Moderate (µg/mL)
Selectivity Very High (based on m/z)High (based on m/z)Low to Moderate
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Throughput HighModerateHigh
Matrix Effects Can be significantLess commonModerate
Instrumentation Cost HighModerate to HighLow to Moderate

Table 1: Comparison of Analytical Techniques for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the relatively high molecular weight and polarity of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone may present challenges for GC analysis without derivatization. Derivatization could increase its volatility, but this adds a step to the sample preparation process and may introduce variability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. The benzophenone core of the molecule contains a strong chromophore, which would allow for sensitive UV detection. However, HPLC-UV lacks the selectivity of mass spectrometry. In complex matrices, such as plasma or tissue extracts, co-eluting compounds could interfere with the accurate quantification of the analyte. For impurity profiling, HPLC-UV would be unable to provide structural information on unknown peaks.

Experimental Protocol: A Validated LC-MS/MS Approach

This section outlines a detailed, self-validating protocol for the analysis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone in a biological matrix, such as human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte from the complex biological matrix and to minimize matrix effects.

dot

start Plasma Sample step1 Add Internal Standard start->step1 step2 Condition SPE Cartridge (e.g., C18) step1->step2 step3 Load Sample step2->step3 step4 Wash with Weak Solvent (e.g., 5% Methanol in Water) step3->step4 step5 Elute with Strong Solvent (e.g., Methanol) step4->step5 step6 Evaporate and Reconstitute step5->step6 end Inject into LC-MS/MS step6->end

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

  • Internal Standard Addition: Spike all samples, calibration standards, and quality controls with a suitable internal standard (e.g., a deuterated analog of the analyte).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Liquid Chromatography Parameters

A reverse-phase chromatographic separation is ideal for this compound.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Predicted):

    • Analyte: [M+H]⁺ > 98.11 (for quantification), [M+H]⁺ > 105.03 (for confirmation)

    • Internal Standard: [M+D+H]⁺ > corresponding fragment

Conclusion and Future Perspectives

The mass spectrometric analysis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is most effectively achieved using LC-MS/MS. The predictable fragmentation pattern, centered on the cleavage of the piperidinomethyl group, provides a clear path for developing sensitive and selective quantitative methods. While other techniques such as GC-MS and HPLC-UV have their merits, they do not offer the same combination of sensitivity, selectivity, and structural information as LC-MS/MS for this particular analyte in complex matrices. The provided experimental protocol serves as a robust starting point for method development and validation, ensuring data integrity and reliability in research and drug development settings. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of fragments and to identify potential metabolites in in-vivo studies.

References

  • Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under... - ResearchGate. Available at: [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4... - ResearchGate. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy) - ResearchGate. Available at: [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater - WUR eDepot. Available at: [Link]

  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC - NIH. Available at: [Link]

  • 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. Available at: [Link]

Sources

Validation

In Vitro vs In Vivo Efficacy of Benzophenone Derivatives: A Translational Guide

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Anticancer Pharmacodynamics, Tubulin Inhibition, and Bioavailability Optimization Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Anticancer Pharmacodynamics, Tubulin Inhibition, and Bioavailability Optimization

Executive Summary: The Benzophenone Scaffold in Modern Pharmacology

Benzophenone derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of microtubule-destabilizing agents (MDAs) and polyisoprenylated natural products . While their in vitro potency often rivals established agents like combretastatin A-4 (CA-4), translating this efficacy in vivo remains a critical bottleneck due to aqueous solubility and metabolic stability challenges.

This guide provides a technical comparison of in vitro versus in vivo performance, using specific case studies (e.g., CKD-516 , Guttiferone K ) to illustrate how chemical modifications can bridge the translational gap.

Mechanistic Foundations: The Tubulin Targeting Pathway

Synthetic benzophenones primarily act by binding to the colchicine-binding site of tubulin. Unlike taxanes (stabilizers), these derivatives inhibit tubulin polymerization, leading to vascular disruption in tumors.

Diagram 1: Benzophenone Mechanism of Action (MOA)

Benzophenone_MOA Benzophenone Benzophenone Derivative (e.g., Phenstatin Analogs) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Benzophenone->Tubulin Binds with high affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitosis Mitotic Spindle Formation Polymerization->Mitosis Disrupts Vascular Tumor Vasculature Integrity Polymerization->Vascular Destabilizes cytoskeleton Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Necrosis Tumor Necrosis (Hypoxia) Vascular->Necrosis Vascular Shutdown Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Caption: Dual mechanism of benzophenone derivatives: direct cytotoxicity via mitotic arrest and indirect tumor killing via vascular disruption.

Comparative Efficacy Analysis: In Vitro vs. In Vivo[1][2]

The discrepancy between cellular potency and animal efficacy is the defining challenge for this class. Below is a comparative analysis of key derivatives.

The "Potency-Solubility" Paradox (Synthetic Derivatives)

Synthetic analogs (e.g., phenstatin isosteres) often display nanomolar IC50 values but fail in vivo due to lipophilicity (LogP > 4).

  • Case Study: CKD-516 (Valine Prodrug)

    • In Vitro: The parent benzophenone (S-516) exhibits an IC50 of ~4 nM against HCT116 cells.

    • In Vivo: S-516 has poor aqueous solubility, limiting intravenous dosing. The phosphate or amino-acid prodrug (CKD-516) is required to achieve the plasma concentrations necessary for vascular shutdown.

    • Outcome: CKD-516 demonstrates complete tumor regression in xenografts at 5-10 mg/kg, whereas the parent compound is difficult to formulate.

Polyisoprenylated Benzophenones (Natural Products)

Compounds like Guttiferone K and Nemorosone target multiple pathways (Akt/mTOR, P-gp) but often require higher doses than synthetic tubulin inhibitors.

  • In Vitro: IC50 values typically range from 1–10 µM.

  • In Vivo: Efficacy is often limited by "pan-assay interference" (PAINS) behavior or rapid metabolism. However, Guttiferone K has shown significant tumor growth inhibition (TGI) in lung cancer xenografts when dosed intraperitoneally (i.p.).

Data Summary Table
Compound ClassDerivativeTargetIn Vitro Potency (IC50)In Vivo Efficacy (Murine Models)Translational Barrier
Synthetic S-516 (Parent)Tubulin4.3 nM (HCT116)Low (Formulation issues)Solubility
Synthetic CKD-516 (Prodrug)Tubulin/VDA>100 nM (Inactive until cleaved)>80% TGI @ 7.5 mg/kg (iv)Rapid Clearance required
Natural Guttiferone KAkt/mTOR3.5 µM (A549)45% TGI @ 20 mg/kg (ip)Metabolic Stability
Synthetic Benzophenone-8nAngiogenesis0.8 µM (EAC)Significant CAM vessel reductionBioavailability

Experimental Protocols

To generate reproducible data for benzophenone derivatives, use the following self-validating protocols.

In Vitro: Tubulin Polymerization Assay (Fluorescence-Based)

Why this assay? It distinguishes between direct tubulin binders and general cytotoxic agents.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (100 mM stock).

  • DAPI (Reporter fluorophore).[1]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1]

Protocol:

  • Preparation: Keep all reagents on ice. Pre-warm the 96-well plate to 37°C in the reader.

  • Mixture: Dilute tubulin to 3 mg/mL in buffer containing 1 mM GTP and 10 µM DAPI.

  • Treatment: Add 5 µL of the benzophenone derivative (100x stock in DMSO) to the wells. Include Paclitaxel (Enhancer control) and Colchicine (Inhibitor control).

  • Initiation: Add 50 µL of the tubulin mixture to the wells.

  • Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

  • Validation: The Vmax of the polymerization curve should be reduced by >50% relative to DMSO control for a potent inhibitor.

In Vivo: Vascular Disrupting Efficacy (Xenograft Model)

Why this assay? Benzophenones often cause central tumor necrosis (vascular shutdown) rather than just shrinking tumor volume. Standard caliper measurements may underestimate efficacy initially.

Workflow Diagram:

InVivo_Workflow Step1 1. Tumor Implantation (HCT116/A549, sc) Step2 2. Staging (Vol: 100-200 mm³) Step1->Step2 Step3 3. Treatment (Single Dose vs. Metronomic) Step2->Step3 Step4 4. Acute Readout (24h) (H&E Histology for Necrosis) Step3->Step4 VDA Effect Check Step5 5. Long-term Readout (21d) (Tumor Growth Inhibition %) Step3->Step5 Cytotoxic Effect Check

Caption: Dual-readout workflow is critical for benzophenones to capture both acute vascular collapse and long-term growth inhibition.

Critical Step: For benzophenones acting as VDAs (Vascular Disrupting Agents), you must perform histological analysis (H&E staining) 24 hours post-first dose. Look for a "necrotic core" surrounded by a viable rim of cells. Caliper measurements alone will miss this acute effect.

Critical Analysis: The Translation Gap

Why do potent benzophenones fail?

  • Metabolic Hydroxylation: The benzophenone core is prone to rapid hydroxylation by CYP450 enzymes, followed by glucuronidation.

    • Solution: Block metabolic "soft spots" (e.g., para-positions) with Fluorine or Methyl groups.

  • Solubility: The planar, aromatic structure leads to crystal packing and poor water solubility.

    • Solution: Use of phosphate prodrugs (cleaved by alkaline phosphatase) or amino acid prodrugs (like CKD-516).

  • Off-Target Toxicity: Polyisoprenylated forms can disrupt mitochondrial membranes non-specifically.

    • Validation: Always run a "normal cell" control (e.g., HUVEC or fibroblasts) to calculate the Selectivity Index (SI). An SI < 10 suggests general toxicity rather than specific tubulin targeting.

References

  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Source: RSC Advances URL:[2][Link]

  • Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds. Source: PubMed / National Institutes of Health URL:[Link]

  • Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs. Source: PubMed / Life Sciences URL:[Link]

  • In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

Comparative

A Strategic Guide to Elucidating the Cross-Reactivity Profile of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

An objective comparison of the product's performance with other alternatives is provided below, supported by experimental data. This guide provides a comprehensive framework for characterizing the selectivity of the nove...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives is provided below, supported by experimental data.

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. In drug discovery, a thorough understanding of a compound's potential for off-target interactions is paramount for predicting its safety and efficacy profile. This document outlines a tiered, data-driven approach, grounded in established scientific principles, to systematically investigate the cross-reactivity of this molecule and compare it against hypothetical alternatives.

Initial Assessment: Structural Alerts and Physicochemical Properties

Before embarking on extensive screening, an in-silico and structural analysis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone can provide valuable clues about its potential biological targets and liabilities.

The benzophenone substructure is a known pharmacophore that can interact with a variety of receptors, and it is also a potential photosensitizer. The piperidine moiety is a common feature in many centrally active agents, suggesting a potential for interactions with neurotransmitter receptors or transporters. The presence of a fluorine atom can modulate metabolic stability and binding affinity. These structural features suggest that a broad initial screening is warranted, with a particular focus on G-Protein Coupled Receptors (GPCRs) and ion channels, which are common off-targets for compounds containing such motifs.

A Tiered Approach to Comprehensive Cross-Reactivity Profiling

A phased, tiered strategy is the most efficient method for profiling a compound's selectivity. It allows for broad screening initially, followed by more focused and resource-intensive assays for hits of interest.

Tiered_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Relevance T1 Initial High-Throughput Screen (e.g., Eurofins SafetyScreen44™ Panel) Single High Concentration (e.g., 10 µM) T2_1 Dose-Response Assays (IC50/EC50 Determination) T1->T2_1  Initial Hits (>50% inhibition)   T2_2 Orthogonal Assays (e.g., Radioligand Binding vs. Functional Assay) T2_1->T2_2  Confirmed Hits   T3_1 Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) T2_1->T3_1  Potent Off-Targets   T3_2 In-vitro Toxicology Assays (e.g., hERG, Cytotoxicity) T3_1->T3_2

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The primary goal of this tier is to identify potential off-target interactions across a wide range of protein families at a single, high concentration (typically 1-10 µM). This acts as a coarse filter to flag potential liabilities early.

Recommended Panel: A broad panel such as the SafetyScreen44™ panel from Eurofins or a similar offering from providers like CEREP is recommended. These panels cover a wide range of targets, including GPCRs, kinases, ion channels, and transporters, which are implicated in the majority of adverse drug reactions.

Experimental Protocol: Radioligand Binding Assay (General)

  • Preparation: The test compound, 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Incubation: A specific concentration of the test compound (e.g., 10 µM) is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor) and a specific radioligand for that receptor.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to control samples (vehicle control and a positive control with a known inhibitor).

Tier 2: Hit Confirmation and Potency Determination

Any interaction identified in Tier 1 (typically defined as >50% inhibition or stimulation) must be confirmed and quantified. This involves generating a dose-response curve to determine the potency (IC50 or EC50) of the interaction.

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a series of dilutions of the test compound, typically in half-log or full-log steps, spanning a wide concentration range (e.g., from 1 nM to 30 µM).

  • Assay Performance: Perform the same binding or enzymatic assay as in Tier 1 for each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration at which 50% of the activity is inhibited).

It is also crucial to perform an orthogonal assay to confirm the hit. For example, if the initial hit was from a radioligand binding assay (which measures binding), the orthogonal assay could be a functional assay (which measures the downstream consequence of binding, such as enzyme activation or second messenger production). This helps to rule out artifacts from the primary assay format.

Hit_Validation_Decision_Tree Start Hit from Tier 1 Screen (>50% Inhibition) DoseResponse Perform 10-point Dose-Response Assay Start->DoseResponse CheckPotency Is IC50 < 10 µM? DoseResponse->CheckPotency Orthogonal Perform Orthogonal Assay (e.g., Functional Assay) CheckPotency->Orthogonal Yes Discard_Potency Discard (Low Potency) CheckPotency->Discard_Potency No CheckOrthogonal Is Functional Activity Confirmed? Orthogonal->CheckOrthogonal ConfirmedHit Confirmed Off-Target Proceed to Tier 3 CheckOrthogonal->ConfirmedHit Yes Discard_Orthogonal Discard (Likely Artifact) CheckOrthogonal->Discard_Orthogonal No

Caption: Decision tree for hit validation and progression.

Tier 3: Assessing Functional and Cellular Consequences

For confirmed, potent off-target interactions, it is essential to understand their functional effects in a more physiologically relevant system, such as living cells.

Recommended Assays:

  • hERG Channel Assay: An essential safety screen to assess the risk of cardiac arrhythmia. This is typically done using automated patch-clamp electrophysiology.

  • Cell-Based Functional Assays: Depending on the nature of the off-target, this could include calcium flux assays (for GPCRs like H1 or M1), cAMP assays (for GPCRs like adrenergic or dopamine receptors), or cell viability/cytotoxicity assays.

GPCR_Signaling_Pathway Ligand Off-Target Ligand (e.g., Benzophenone Compound) GPCR GPCR (e.g., Histamine H1 Receptor) Ligand->GPCR Gq Gαq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: Example of a Gq-coupled GPCR signaling pathway.

Comparative Analysis and Selectivity Index

To put the cross-reactivity data into context, it should be compared against both the on-target potency and the profiles of alternative compounds. The Selectivity Index (SI) is a critical metric, calculated as:

  • SI = Off-Target IC50 / On-Target IC50

A higher SI value indicates greater selectivity.

Hypothetical Comparative Data:

Let's assume the primary target for our compounds is "Target X" with an IC50 of 10 nM.

CompoundOn-Target IC50 (Target X)Off-Target IC50 (Histamine H1)Off-Target IC50 (hERG)Selectivity Index (vs. H1)
4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone 10 nM250 nM> 30 µM25
Alternative A (Structural Analog) 15 nM50 nM5 µM3.3
Alternative B (Different Scaffold) 8 nM> 10 µM> 30 µM> 1250

Interpretation:

  • 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone shows good selectivity against the hERG channel, a positive safety feature. It has a modest 25-fold selectivity against the Histamine H1 receptor, which might translate to side effects like sedation at higher therapeutic doses.

  • Alternative A is less potent on-target and shows poor selectivity against the H1 receptor and a potential hERG liability, making it a less desirable candidate.

  • Alternative B demonstrates superior selectivity across the board, with no significant off-target activity detected at the concentrations tested. This would be the most promising candidate to advance based on this data.

Conclusion and Forward Look

This guide has outlined a systematic, industry-standard approach to characterizing the cross-reactivity of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. By employing a tiered screening strategy, confirming hits with orthogonal and dose-response assays, and contextualizing data through comparative analysis and selectivity indexing, researchers can build a robust understanding of a compound's specificity. This data-driven process is essential for making informed decisions in the drug development pipeline, ultimately de-risking clinical translation and improving the likelihood of creating a safe and effective therapeutic.

References

  • Bowes, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Eurofins Discovery Services. [Link]

  • Antonenko, S. et al. (2019). A Comprehensive Review of In Silico Methods for the Prediction of Adverse Drug Reactions. Perspectives in Science. [Link]

  • Kramer, J. et al. (2013). Navigating the challenging landscape of safety pharmacology. Nature Reviews Drug Discovery. [Link]

  • International Council for Harmonisation. (2005). ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals.[Link]

Validation

A Comparative Guide to Confirming the Purity of Synthesized 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a complex molecule with multiple functional groups that necessitate a multi-faceted analytical approach.

The structural complexity of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, featuring a halogenated benzophenone core and a piperidinomethyl substituent, presents unique challenges in purification and analysis. Potential impurities can arise from starting materials, byproducts of the synthetic route, or degradation products. Therefore, a robust analytical strategy employing orthogonal methods is crucial to ensure the identity, purity, and quality of the final compound.

This guide will explore the most effective analytical techniques for this purpose, detailing the causality behind experimental choices and providing self-validating protocols.

Orthogonal Analytical Approaches for Purity Determination

A comprehensive assessment of purity requires the use of multiple analytical techniques that rely on different physicochemical principles. This orthogonal approach provides a more complete picture of the sample's composition and reduces the risk of undetected impurities. For 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of intermediate polarity like our target molecule.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol).[2] More polar compounds will have a higher affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase. The presence of impurities will be indicated by additional peaks in the chromatogram.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column with standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary for complex samples.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • A typical gradient could be: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm for the benzophenone chromophore).[3]

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Data

Sample IDRetention Time (min)Peak AreaArea %Identity
Synthesized Batch 0011.5215,2340.5Starting Material Impurity
12.852,985,67899.24-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
15.2110,1230.3Unknown Impurity

Causality: The choice of a C18 column is based on the hydrophobic nature of the benzophenone core. The acidic mobile phase (TFA) helps to protonate the piperidine nitrogen, leading to sharper peaks and better chromatography. Gradient elution ensures that both polar and non-polar impurities can be resolved and detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for identifying residual solvents from the synthesis and for confirming the molecular weight of the target compound and its impurities.[5] Given the halogenated nature of the target molecule, GC with a halogen-specific detector could also be a valuable tool.[6]

Principle of Separation and Detection: In GC, compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program: A temperature gradient is used to elute compounds with a wide range of boiling points. For example, start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Injection: Splitless injection is preferred for trace analysis.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Data Interpretation: The total ion chromatogram (TIC) will show peaks for all volatile components. The mass spectrum of the main peak should correspond to the molecular weight of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The mass spectra of minor peaks can be compared to library databases to identify impurities.

Table 2: Expected GC-MS Fragmentation Data

Retention Time (min)Proposed Fragmentm/z
15.5[M]+~347.1
[M-Cl]+~312.1
[Piperidine-CH2]+98.1
[C6H4CO]+105.0

Causality: The choice of a non-polar column is based on the general principle of separating compounds by their boiling points. The temperature program is designed to ensure the elution of the relatively high-boiling benzophenone derivative while also separating any more volatile impurities. EI is a standard ionization technique that provides reproducible fragmentation patterns for library matching.

Spectroscopic Methods for Structural Confirmation and Functional Group Analysis

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the synthesized compound, serving as an orthogonal confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[7] Both ¹H and ¹³C NMR should be performed.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. The chemical shift of a nucleus provides information about its local electronic environment, while spin-spin coupling between adjacent nuclei reveals connectivity.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for organic molecules.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC): Can be used to establish connectivity between protons and carbons if the 1D spectra are complex.

Data Interpretation: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the methylene bridge protons, and the piperidine protons with appropriate chemical shifts and coupling patterns. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The presence of fluorine will introduce additional splitting in the spectra of nearby carbons and protons.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Methylene Protons (-CH₂-)~3.5Singlet
Piperidine Protons1.4 - 2.5Multiplets

Causality: The choice of CDCl₃ is due to its good solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. High-field NMR is necessary to resolve the complex spin systems of the aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies.

Experimental Protocol: FT-IR Analysis

  • Sampling: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

Data Interpretation: The FT-IR spectrum should confirm the presence of key functional groups.

Table 4: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1660Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2950Medium
C-N (Amine)1000 - 1250Medium
C-Cl600 - 800Strong
C-F1000 - 1400Strong

Causality: The carbonyl (C=O) stretch of an aromatic ketone is typically found at a lower wavenumber than that of an aliphatic ketone due to conjugation. The presence of strong absorptions in the fingerprint region corresponding to C-Cl and C-F bonds would further confirm the structure.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

Purity Analysis Workflow cluster_synthesis Synthesis & Purification cluster_decision Final Assessment Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC Primary Purity Check GCMS GC-MS (Volatiles & MW) Purification->GCMS Orthogonal Check NMR NMR (Structural Elucidation) Purification->NMR Identity Confirmation FTIR FT-IR (Functional Groups) Purification->FTIR Functional Group Confirmation Decision Purity Confirmed? HPLC->Decision GCMS->Decision NMR->Decision FTIR->Decision

Caption: Workflow for Purity Analysis.

Conclusion

Confirming the purity of a synthesized compound like 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone requires a multi-pronged analytical strategy. No single technique is sufficient to provide a complete picture of the sample's purity. By employing a combination of high-resolution chromatographic techniques like HPLC and GC-MS for separation and quantification, along with powerful spectroscopic methods like NMR and FT-IR for structural confirmation, researchers can confidently establish the identity and purity of their target molecule. The protocols and comparative data presented in this guide provide a solid framework for developing a robust and reliable analytical workflow for this and similar complex pharmaceutical compounds. A thorough validation of the chosen analytical methods is essential to ensure the accuracy and reliability of the results.

References

  • ResearchGate. (2025). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Available at: [Link]

  • Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available at: [Link]

  • Google Patents. (n.d.). Purification of hydroxybenzophenones.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]

  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Available at: [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]

  • MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Available at: [Link]

  • ScienceDirect. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Google Patents. (n.d.). Substituted benzophenone and preparation method thereof.
  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Available at: [Link]

  • ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Available at: [Link]

  • PubChem. (n.d.). 4'-Bromo-3'-fluoro-2-piperidinomethyl benzophenone. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]

  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Available at: [Link]

  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Halogenated Benzophenone Photostability: A Guide for Researchers

In the landscape of pharmaceutical development and materials science, the photostability of molecular components is a critical parameter governing efficacy, safety, and product lifespan. Halogenated benzophenones, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the photostability of molecular components is a critical parameter governing efficacy, safety, and product lifespan. Halogenated benzophenones, a class of compounds widely utilized as photoinitiators, UV filters, and synthetic intermediates, exhibit a fascinating and complex relationship between their structure and their response to light. The nature of the halogen substituent—be it fluorine, chlorine, or bromine—profoundly influences the photophysical and photochemical behavior of the benzophenone scaffold.

This guide provides a comprehensive comparative analysis of the photostability of halogenated benzophenones. Moving beyond a simple data sheet, we will delve into the mechanistic underpinnings of their photodegradation, offer field-proven experimental protocols for their evaluation, and present available data to guide researchers in their selection and application of these versatile molecules.

The Influence of Halogenation on Benzophenone Photochemistry

The photochemistry of benzophenone is dominated by the efficient intersystem crossing from the initially excited singlet state (S₁) to the triplet state (T₁). This triplet state is the primary actor in subsequent photochemical reactions, such as hydrogen abstraction from a suitable donor. The introduction of a halogen atom onto the phenyl rings can influence this process in several key ways:

  • Heavy Atom Effect: The presence of heavier halogens (Br > Cl > F) can enhance the rate of intersystem crossing due to increased spin-orbit coupling. This can lead to a higher population of the reactive triplet state and potentially a higher quantum yield of photoreaction.

  • Inductive and Resonance Effects: Halogens exert both electron-withdrawing inductive effects and electron-donating resonance effects. These electronic perturbations can alter the energy levels of the n→π* and π→π* transitions, influencing the absorption spectrum and the energy of the excited states.

  • Carbon-Halogen (C-X) Bond Lability: The strength of the C-X bond decreases down the group (C-F > C-Cl > C-Br). Upon photoexcitation, cleavage of this bond can become a competing deactivation pathway, leading to the formation of radical species and different degradation products.

These competing factors make the prediction of photostability based solely on the halogen substituent a non-trivial task, necessitating empirical studies for accurate comparison.

Comparative Photostability Data

Direct, side-by-side comparative studies on the photostability of a comprehensive series of halogenated benzophenones under identical conditions are limited in the scientific literature. However, by compiling data from various sources, we can discern general trends. The following table summarizes available data on the photodegradation of several para-substituted halogenated benzophenones. It is crucial to note that experimental conditions such as solvent, light source, and initial concentration can significantly impact these values.

CompoundHalogenSolventHalf-life (t½)Photodegradation Rate Constant (k)Reference
4-FluorobenzophenoneFAcetonitrileNot widely reportedNot widely reported
4-ChlorobenzophenoneClWater~2 hours (under specific UV)Varies with conditions[1]
4-BromobenzophenoneBrAcetonitrileNot widely reportedNot widely reported
2-hydroxy-4-methoxybenzophenone (BP-3)-WaterPersistent (degrades ~4% in 28 days)Low[1]
5-chloro-2-hydroxybenzophenone (BP-7)ClAcetonitrile (for triplet state studies)Not reported for degradationNot reported for degradation[2]

Key Insights from the Data:

  • Benzophenone-type UV filters, such as BP-3, are designed for high photostability and thus exhibit long photodegradation half-lives.[1]

  • The presence of hydroxyl and methoxy groups, as seen in many UV filters, plays a significant role in their photostability, often more so than the halogen itself.

  • While quantitative comparative data is scarce, the principles of the heavy atom effect suggest that brominated benzophenones may exhibit faster intersystem crossing, potentially leading to higher reactivity if hydrogen abstraction is the dominant pathway. Conversely, the weaker C-Br bond could also lead to faster degradation through C-Br bond cleavage.

Mechanistic Pathways of Photodegradation

The photodegradation of halogenated benzophenones can proceed through several pathways, influenced by the halogen substituent and the surrounding environment.

Photoreduction

In the presence of a hydrogen donor (like a solvent such as isopropanol), the triplet-excited benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Two ketyl radicals can then combine to form benzopinacol. The efficiency of this process can be influenced by the triplet state lifetime and reactivity, which are in turn affected by the halogen substituent.

Carbon-Halogen Bond Cleavage

For chlorinated and especially brominated benzophenones, the C-X bond is susceptible to homolytic cleavage upon UV irradiation. This generates a phenyl radical and a halogen radical, which can initiate a cascade of secondary reactions, leading to a complex mixture of photoproducts.

Hydroxylation and Ring Opening

In aqueous environments, indirect photolysis mediated by reactive oxygen species (ROS) like hydroxyl radicals can occur.[1] This can lead to the formation of hydroxylated benzophenone derivatives and, under prolonged irradiation, ring-opening and mineralization to carboxylic acids.[1]

Experimental Protocols for Comparative Photostability Analysis

To conduct a rigorous comparative analysis of halogenated benzophenone photostability, a well-defined and controlled experimental setup is paramount. The following protocols provide a framework for such an investigation.

Protocol 1: Determination of Photodegradation Quantum Yield

The quantum yield (Φ) is a critical parameter for quantifying photostability, representing the efficiency of a photochemical process. It is defined as the number of molecules reacted per photon absorbed.

Materials and Equipment:

  • Halogenated benzophenone samples (e.g., 4-fluorobenzophenone, 4-chlorobenzophenone, 4-bromobenzophenone)

  • Spectrophotometric grade solvents (e.g., acetonitrile, methanol, water)

  • UV-Vis spectrophotometer

  • Photoreactor equipped with a monochromatic light source (e.g., LED or laser) of a wavelength absorbed by the benzophenones (e.g., 365 nm)[3][4]

  • Quartz cuvettes

  • Stirring mechanism for the cuvette

  • Chemical actinometer (e.g., potassium ferrioxalate) for light source calibration

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS) for concentration monitoring[5][6]

Step-by-Step Procedure:

  • Actinometry: Calibrate the photon flux of the light source using a standard chemical actinometer according to established protocols.[3][4] This step is crucial for accurate quantum yield determination.

  • Sample Preparation: Prepare dilute solutions of each halogenated benzophenone in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the irradiation wavelength to ensure uniform light absorption.

  • Irradiation: a. Transfer the sample solution to a quartz cuvette and place it in the photoreactor. b. Ensure constant stirring throughout the experiment. c. Irradiate the sample with the calibrated monochromatic light source. d. At specific time intervals, withdraw aliquots for analysis.

  • Concentration Monitoring: Analyze the concentration of the parent benzophenone in the withdrawn aliquots using a validated HPLC method.[5][6]

  • Data Analysis: a. Plot the concentration of the benzophenone versus irradiation time. b. Determine the initial rate of disappearance of the benzophenone from the slope of the curve. c. Calculate the rate of photon absorption by the solution. d. The quantum yield (Φ) is then calculated as: Φ = (rate of disappearance of benzophenone) / (rate of photon absorption)

Protocol 2: Photoproduct Identification and Degradation Pathway Elucidation

Materials and Equipment:

  • Same as Protocol 1, with the addition of:

  • High-Resolution Mass Spectrometer (HRMS) coupled to HPLC or Gas Chromatography (GC) for accurate mass determination of photoproducts.[5][7]

  • NMR spectrometer for structural elucidation of isolated photoproducts.

Step-by-Step Procedure:

  • Preparative Irradiation: Irradiate a more concentrated solution of the halogenated benzophenone for a longer duration to generate a sufficient quantity of photoproducts.

  • Sample Analysis: a. Analyze the irradiated solution using HPLC-HRMS or GC-MS to identify the molecular weights and fragmentation patterns of the photoproducts.[5][7] b. Compare the mass spectra with libraries and predict possible structures.

  • Pathway Elucidation: Based on the identified photoproducts, propose a degradation pathway. For example, the presence of hydroxylated derivatives suggests an oxidative pathway, while the detection of dehalogenated products points towards C-X bond cleavage.

  • Structural Confirmation (Optional): For unambiguous identification, isolate the major photoproducts using preparative HPLC and characterize their structure using NMR spectroscopy.

Visualization of Key Processes

To better understand the experimental workflow and the fundamental photochemical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Irradiation & Analysis cluster_data Data Interpretation A Prepare Halogenated Benzophenone Solution D Irradiate Benzophenone Sample A->D B Prepare Actinometer Solution C Calibrate Light Source (Actinometry) B->C C->D Calibrated Photon Flux E Monitor Concentration (HPLC) D->E F Identify Photoproducts (LC-MS) D->F G Calculate Quantum Yield E->G H Elucidate Degradation Pathway F->H I Comparative Analysis G->I H->I

Caption: Experimental workflow for comparative photostability analysis.

G cluster_products Photodegradation Pathways BP_S0 BP (S₀) BP_S1 [BP (S₁)] BP_S0->BP_S1 hν (Absorption) BP_S1->BP_S0 Fluorescence / IC BP_T1 [BP (T₁)] BP_S1->BP_T1 Intersystem Crossing (ISC) BP_T1->BP_S0 Phosphorescence / IC P1 Photoreduction Products (e.g., Benzopinacol) BP_T1->P1 + H-Donor P2 C-X Cleavage Products (e.g., Phenyl Radicals) BP_T1->P2 C-X Bond Cleavage P3 Oxidation Products (e.g., Hydroxylated BPs) BP_T1->P3 + ROS

Caption: Key photochemical pathways for halogenated benzophenones.

Conclusion

The photostability of halogenated benzophenones is a multifaceted property governed by a delicate balance of electronic and steric effects imparted by the halogen substituent. While a comprehensive, directly comparative dataset remains an area for future research, the existing literature and fundamental photochemical principles provide a strong framework for understanding the behavior of these compounds. By employing rigorous and standardized experimental protocols, such as those detailed in this guide, researchers can generate the high-quality, comparable data needed to make informed decisions in drug development, materials science, and other applications where photochemical robustness is paramount. The continued investigation into the photochemistry of these compounds will undoubtedly unveil new insights and enable the design of next-generation molecules with tailored photophysical properties.

References

  • Klarić, M., et al. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Processes. 2020. Available from: [Link]

  • Glaser, F. T., et al. A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences. 2018. Available from: [Link]

  • Glaser, F. T., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. 2018. Available from: [Link]

  • Analytical Science - Advances and Applications. Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. 2024. Available from: [Link]

  • Orr-Ewing, A. J. Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. 2021. Available from: [Link]

  • Contreras-Llin, A., et al. Adsorption of benzophenone-3 and octocrylene UV filters on polyethylene: analysis by HPLC-MS/MS and voltammetry with screen-printed electrodes. ResearchGate. 2025. Available from: [Link]

  • Clifford, A. A., et al. On-line HPLC analyses of photoreduction of benzophenone at 20 MPa and... ResearchGate. Available from: [Link]

  • Dang, V. Q. and Teets, T. S. A practical guide to measuring and reporting photophysical data. RSC Publishing. 2025. Available from: [Link]

  • Chang, Y.-C., et al. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. 2022. Available from: [Link]

  • Kumasaka, R., et al. Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. 2014. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents Against Commercial Standards

For researchers, scientists, and drug development professionals, the journey from a promising anticancer compound to a clinical candidate is both arduous and exciting. A critical, non-negotiable step in this process is r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising anticancer compound to a clinical candidate is both arduous and exciting. A critical, non-negotiable step in this process is rigorous benchmarking against established, commercially available anticancer agents. This guide provides an in-depth, technically-focused framework for conducting these essential comparative studies. It is designed to move beyond rote protocol execution, instead fostering a deep understanding of the "why" behind each experimental choice, ensuring the generation of robust, reproducible, and meaningful data.

The Imperative of Contextual Benchmarking

Before embarking on any experimental work, it is paramount to establish a clear rationale for the selection of comparator drugs. A novel agent's performance is only as meaningful as the context in which it is evaluated. The choice of commercially available anticancer agents for benchmarking should be driven by the intended clinical application of the new compound. For instance, a novel agent targeting non-small cell lung cancer should be benchmarked against current standards of care for that specific malignancy, such as paclitaxel or pembrolizumab (Keytruda)[1][2]. Similarly, a compound developed for hormone receptor-positive breast cancer would be appropriately compared against agents like tamoxifen or anastrozole[3][4].

This guide will use a hypothetical novel anti-proliferative agent, "Compound X," to illustrate the benchmarking workflow. We will assume Compound X is being investigated for its potential in treating solid tumors, with an initial focus on breast and lung cancer cell lines.

In Vitro Benchmarking: The Foundation of Comparative Efficacy

In vitro assays provide the initial, crucial data on a compound's biological activity. These experiments are designed to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Core In Vitro Assays for Anticancer Drug Benchmarking
Assay Principle Endpoint Measured Commonly Used Commercial Agents for Comparison
Cytotoxicity/Cell Viability (e.g., MTT, MTS, CellTiter-Glo®) Enzymatic conversion of a substrate by metabolically active cells into a colored or luminescent product.IC50 (half-maximal inhibitory concentration)Doxorubicin, Paclitaxel, Cisplatin[][6][7]
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining) Detection of phosphatidylserine externalization on the outer leaflet of the plasma membrane of apoptotic cells.Percentage of early apoptotic, late apoptotic/necrotic, and live cells.Doxorubicin, Paclitaxel
Cell Cycle Analysis (e.g., Propidium Iodide Staining) Staining of cellular DNA with a fluorescent intercalating agent to determine the distribution of cells in different phases of the cell cycle.Percentage of cells in G0/G1, S, and G2/M phases.Paclitaxel, Doxorubicin
Experimental Workflow: A Visual Guide

The following diagram illustrates a typical in vitro benchmarking workflow, from initial cell culture to data analysis.

in_vitro_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cytotoxicity Assay Cytotoxicity Assay Cell Culture->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cell Culture->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Compound Preparation Compound Preparation Compound Preparation->Cytotoxicity Assay Compound Preparation->Apoptosis Assay Compound Preparation->Cell Cycle Analysis IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination Flow Cytometry Analysis Flow Cytometry Analysis Apoptosis Assay->Flow Cytometry Analysis Cell Cycle Analysis->Flow Cytometry Analysis Statistical Analysis Statistical Analysis IC50 Determination->Statistical Analysis Flow Cytometry Analysis->Statistical Analysis

Caption: A streamlined workflow for in vitro anticancer agent benchmarking.

Detailed Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound X and the chosen comparator agent (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

  • Cell Treatment: Treat cells with Compound X and a comparator drug (e.g., Paclitaxel) at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[8][9]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[8][9]

  • Cell Treatment: Expose cells to Compound X and a comparator (e.g., Paclitaxel) at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[10][11][12] The cells can be stored at this stage.[10][13]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide and RNase A.[10][12][13] The RNase A is crucial to ensure that only DNA is stained.[10][13]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data in a linear scale to properly resolve the DNA content peaks.[10][11]

Understanding the Mechanism: A Glimpse into Signaling Pathways

To truly understand how a novel compound compares to established drugs, it is beneficial to consider their mechanisms of action. For example, Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[][14][15][16][17] Paclitaxel, on the other hand, stabilizes microtubules, leading to mitotic arrest.[6][][19][20][21]

The following diagram illustrates a simplified representation of the apoptotic pathway often triggered by DNA damaging agents like Doxorubicin.

apoptosis_pathway Doxorubicin Doxorubicin DNA Damage DNA Damage Doxorubicin->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A simplified signaling cascade for Doxorubicin-induced apoptosis.

In Vivo Benchmarking: Assessing Efficacy in a Biological System

While in vitro data is foundational, in vivo studies are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetics in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation.[22][23][24][25]

Key In Vivo Models
  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[24][25] These models are valuable for initial efficacy testing.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[26][27] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[26]

Protocol 4: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.[28]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[28]

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Compound X, and a commercial agent like Cisplatin). Administer treatments according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.

Conclusion: A Commitment to Scientific Rigor

Benchmarking a novel anticancer agent is a multifaceted process that demands meticulous experimental design and a deep understanding of the underlying biology. By thoughtfully selecting comparator drugs, employing robust and validated in vitro and in vivo assays, and interpreting data within the context of established mechanisms of action, researchers can generate the high-quality, comparative data necessary to advance promising new therapies toward the clinic. This commitment to scientific integrity is the bedrock upon which progress in the fight against cancer is built.

References

  • Vertex AI Search. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • BOC Sciences. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Wikipedia. (2026, February 9). Doxorubicin.
  • Wikipedia. (2026, February 4). Imatinib.
  • Wikipedia. (2026, January 28). Paclitaxel.
  • Al-Dhaiban, A., Al-Rasheed, N. M., Al-Adham, I. S. I., & Al-Hazzani, A. A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1686, 107–112.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
  • Iqbal, N., & Iqbal, N. (2014). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Ayub Medical College, Abbottabad : JAMC, 26(3), 373–376.
  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI.
  • Zureigat, M., et al. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4447.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
  • Florea, A.-M., & Büsselberg, D. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cancers, 17(13), 3512.
  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • ResearchGate. (n.d.). Mode of action of imatinib. The phosphorylation of a substrate is shown....
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
  • Chemistry LibreTexts. (2023, March 7). Cisplatin 12. Modes of Action of Cisplatin.
  • PubMed. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?
  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)?
  • ResearchGate. (n.d.). Summary of the action mechanism of cisplatin. (A) Mechanism of action....
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • News-Medical.Net. (n.d.). How Paclitaxel Works.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Patel, B., & Tadi, P. (2023). Paclitaxel. In StatPearls.
  • Cancer Research UK. (n.d.). Imatinib (Glivec).
  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • National Cancer Institute. (2025, March 14). Drugs Approved for Lung Cancer.
  • National Cancer Institute. (2025, February 24). Drugs Approved for Breast Cancer.
  • Breastcancer.org. (n.d.). Breast Cancer Drugs.
  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.
  • Kim, M. P. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–6.
  • Crown Bioscience. (2025, October 1). Patient-Derived Xenografts (PDX): Foundations & Workflow.
  • National Cancer Institute. (2025, May 14). Targeted Therapy Drug List by Cancer Type.
  • Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol.
  • Creative Biolabs. (n.d.). Xenograft Models.
  • Liv Hospital. (n.d.). 10 Essential Breast Cancer Pills: Treatment Options and FDA-Approved Drugs.
  • Drugs.com. (n.d.). List of 95 Breast Cancer Medications Compared.
  • BenchChem. (n.d.). Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models.
  • Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development.
  • Drugs.com. (2024, May 31). List of 122 Non Small Cell Lung Cancer Medications Compared.
  • Grand View Research. (n.d.). Top 20 Lung Cancer Drugs Market Analysis and Segment Forecasts to 2030.
  • Memorial Sloan Kettering Cancer Center. (2024, November 15). New Lung Cancer Treatments Aim to Reduce Deaths in 2025 and Beyond.
  • Merck. (n.d.). KEYTRUDA® (pembrolizumab).

Sources

Comparative

A Comparative Guide to the Antitumor Potential of 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of scaffolds explored, benzophenone derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities, including significant antitumor properties.[1] This guide provides a comprehensive analysis of a specific subclass, the 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives, and evaluates their potential as next-generation anticancer agents. Drawing upon data from related compounds, we will delve into their synthesis, mechanism of action, and comparative efficacy, offering a scientifically grounded perspective for researchers in the field.

The Benzophenone Scaffold: A Foundation for Anticancer Drug Design

The benzophenone core, characterized by a diaryl ketone moiety, serves as a versatile template in medicinal chemistry. Its structural rigidity and the ability to accommodate various substituents allow for the fine-tuning of its pharmacological profile.[1] Numerous studies have demonstrated the potent cytotoxic effects of benzophenone derivatives against a range of human cancer cell lines.[2][3][4] The introduction of specific functional groups can significantly influence their biological activity, transforming a simple scaffold into a targeted therapeutic agent.

Strategic Molecular Design: Unpacking the Roles of Key Substituents

The antitumor potential of the 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone scaffold is predicated on the strategic placement of its substituents. Each functional group is hypothesized to contribute uniquely to the molecule's overall efficacy.

  • 4-Chloro and 2-Fluoro Groups: Halogenation is a well-established strategy in drug design to enhance metabolic stability and cell membrane permeability. The presence of chloro and fluoro groups on the benzophenone ring is anticipated to increase the lipophilicity of the molecule, facilitating its entry into cancer cells. Furthermore, these electronegative atoms can modulate the electronic properties of the benzophenone core, potentially influencing its interaction with biological targets.[5]

  • 2'-Piperidinomethyl Group: The incorporation of a piperidine moiety, a common N-heterocycle in pharmaceuticals, often improves the pharmacokinetic properties of a drug candidate.[6] The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing the water solubility of the compound and potentially facilitating interactions with negatively charged residues in target proteins. Moreover, piperidine-containing compounds have been shown to induce cytotoxic effects in various cancer cell lines, including myeloma, leukemia, and lymphoma.[6]

Synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone Derivatives

The synthesis of benzophenone derivatives is often achieved through established organic chemistry reactions. A common and effective method for constructing the benzophenone skeleton is the Friedel-Crafts acylation.[4][7]

Experimental Protocol: A Generalized Friedel-Crafts Acylation Approach
  • Reactant Preparation: A solution of the appropriately substituted benzoyl chloride (e.g., 4-chloro-2-fluorobenzoyl chloride) is prepared in a suitable inert solvent such as dichloromethane or dichloroethane.

  • Catalyst Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Aromatic Substrate Addition: The second aromatic component, in this case, a phenyl ring bearing the 2'-piperidinomethyl substituent precursor, is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is stirred at a controlled temperature (often ranging from 0°C to room temperature) for a specified duration to allow for the electrophilic aromatic substitution to proceed to completion.

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivative.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Friedel-Crafts Acylation cluster_purification Work-up & Purification R1 4-Chloro-2-fluorobenzoyl chloride Reaction Reaction Mixture in Inert Solvent R1->Reaction R2 Substituted Phenyl Ring R2->Reaction Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives via Friedel-Crafts acylation.

Unraveling the Mechanism of Action: Potential Molecular Targets

While the precise mechanism of action for this specific class of derivatives is yet to be fully elucidated, insights can be gleaned from studies on structurally related benzophenones and piperidine-containing anticancer agents. Several plausible molecular pathways may be involved.

Induction of Apoptosis

A common mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown that these compounds can reduce the growth of hematological cancer cell lines by increasing the mRNA expression of pro-apoptotic genes like p53 and Bax.[6] It is plausible that 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives could trigger a similar apoptotic cascade in cancer cells.

Inhibition of Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and subsequent cell death. Acridine/sulfonamide hybrids, which share structural similarities with the benzophenone scaffold, have been investigated as inhibitors of topoisomerase I and II.[8] The planar aromatic structure of the benzophenone core could potentially intercalate into DNA, while the side chains could interact with the enzyme, leading to the stabilization of the topoisomerase-DNA complex and the inhibition of DNA replication.

Disruption of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. Piperidine-containing compounds have been found to inhibit the JAK/STAT protein kinase, thereby suppressing the pro-survival signals essential for cancer cell growth.[6]

Mechanism_of_Action cluster_apoptosis Apoptosis Induction cluster_topo Topoisomerase Inhibition cluster_jak_stat JAK/STAT Pathway Inhibition Compound 4-Chloro-2-fluoro-2'- piperidinomethyl benzophenone p53 p53 Activation Compound->p53 Induces Topo Topoisomerase I/II Compound->Topo Inhibits JAK_STAT JAK/STAT Pathway Compound->JAK_STAT Inhibits Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Bax->Apoptosis DNA_Damage DNA Damage Topo->DNA_Damage DNA_Damage->Apoptosis Proliferation Decreased Cell Proliferation JAK_STAT->Proliferation Proliferation->Apoptosis

Caption: Plausible mechanisms of action for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives.

Comparative Performance and Experimental Data

To provide a comprehensive evaluation, it is essential to compare the cytotoxic activity of these derivatives with established anticancer drugs and other benzophenone analogs. While direct comparative data for the exact 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is limited, we can extrapolate from studies on similar compounds.

In Vitro Cytotoxicity

The in vitro antitumor activity of novel compounds is typically assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Table 1: Comparative in vitro cytotoxicity (IC₅₀, µM) of benzophenone derivatives and standard drugs against various cancer cell lines.

Compound/DrugSMMC-7721 (Hepatocarcinoma)P388 (Murine Leukemia)PC-6 (Human Lung Carcinoma)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Benzophenone Derivative 3c [2]0.111----
Morpholino Benzophenone 3a [4]-PotentPotent--
Thiomorpholino Benzophenone 3c [4]-PotentPotent--
Cisplatin [2]Weaker than 3c----
Taxol [2]Weaker than 3c----
Piperidinylethoxy Benzopyranone 8 [9]----8.33

Note: "-" indicates data not available in the cited sources. The data for benzophenone derivatives are from different studies and represent various structural analogs, not the specific 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone.

The available data suggests that certain benzophenone derivatives exhibit potent cytotoxic activity, in some cases surpassing that of established chemotherapeutic agents like cisplatin and Taxol.[2] The morpholino and thiomorpholino benzophenones also demonstrated significant in vitro activity.[4]

In Vivo Antitumor Activity

While in vitro data provides a valuable initial screening, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound. Studies on morpholino and thiomorpholino benzophenones have shown significant antitumor activity against malignant ascites caused by P388 cells in mice when administered intraperitoneally.[4] This indicates that benzophenone derivatives can exhibit efficacy in a more complex biological system.

Conclusion and Future Directions

The 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives represent a promising avenue for the development of novel anticancer agents. The strategic combination of a halogenated benzophenone scaffold with a piperidinomethyl side chain offers the potential for enhanced potency, favorable pharmacokinetic properties, and a multi-faceted mechanism of action.

While the existing data on related compounds is encouraging, further research is imperative to fully characterize this specific class of derivatives. Future studies should focus on:

  • Synthesis and characterization of a focused library of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone derivatives to establish clear structure-activity relationships.

  • Comprehensive in vitro screening against a broad panel of human cancer cell lines to identify lead compounds with high potency and selectivity.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and toxicity studies in relevant animal models to assess their therapeutic index and potential for clinical translation.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this intriguing class of benzophenone derivatives and contribute to the development of more effective and safer cancer therapies.

References

  • Zhou, B. D., Wei, R. R., Li, J. L., Yu, Z. H., Weng, Z. M., Ruan, Z. P., ... & Hu, D. B. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. [Link]

  • Khan, M. F., Alam, M. M., Parveen, S., Rehman, S. K. U., & Siddiqui, Z. N. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link]

  • PubChem. (n.d.). 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]

  • Surana, B., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1807. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Retrieved from [Link]

  • Kamei, H., Ochi, T., & Koyama, M. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Chemico-biological interactions, 299, 13-19. [Link]

  • ResearchGate. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • León, L. G., Miranda, P. O., Martín, V. S., Padrón, J. I., & Padrón, J. M. (2007). Antiproliferative activity of 4-chloro-5, 6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & medicinal chemistry letters, 17(11), 3087-3090. [Link]

  • Satyanarayana, M., Tiwari, A. K., Kumar, C. S., Kumar, D. A., & Singh, S. K. (2012). In Vitro Cytotoxicity of Benzopyranone Derivatives With Basic Side Chain Against Human Lung Cell Lines. Anticancer research, 32(1), 133-138. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • Abdel-Jalil, R. J., Al-Momani, E., Tahtamooni, L., MacHulla, H. J., & Voelter, W. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4 (3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information A practical solution-phase synthesis of an antagonistic peptide of TNF-α based on hydrophobic tag strate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of the effects of the oral anticancer platinum(IV) complexes oxoplatin and metabolite cis-diammine-tetrachlorido-platinum(IV) on global gene expression of NCI-H526 cells. Retrieved from [Link]

  • Akaho, E., Kikkawa, H., & Tagaki, K. (1994). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & pharmaceutical bulletin, 42(1), 108-112. [Link]

  • Vanover, K. E., Harvey, S. C., Son, T., Bradley, S. R., Kold, H., Weiner, D. M., ... & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy) phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative efficacy of antibody-drug conjugates and chemotherapy for malignant tumors: a systematic review and meta-analysis. Retrieved from [Link]

  • Monge, A., Palop, J. A., Del Castillo, J. C., & Fernández-Alvarez, E. (1993). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1, 4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 1(5), 343-348. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Executive Summary & Immediate Action 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS: 898773-63-2) is a halogenated, nitrogen-containing organic intermediate commonly used in the synthesis of antihistamines (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS: 898773-63-2) is a halogenated, nitrogen-containing organic intermediate commonly used in the synthesis of antihistamines (e.g., Epinastine).[1]

Core Disposal Directive: Due to the presence of both Chlorine (Cl) and Fluorine (F) atoms, this compound must be segregated into Halogenated Organic Waste streams.[1] Under no circumstances should this be disposed of in general trash, down the drain, or mixed with non-halogenated solvents, as incineration of fluorinated compounds requires specific flue-gas scrubbing to prevent the release of hydrofluoric acid (HF).[1]

Critical "Do Not" List
  • DO NOT mix with strong acids (The piperidine moiety is basic; mixing with acids may cause exothermic splashing).

  • DO NOT use bleach (sodium hypochlorite) for spill cleanup. (Secondary amines like piperidine can react with hypochlorite to form toxic N-chloroamines).

  • DO NOT dispose of in "Non-Halogenated" waste containers (Violates EPA/RCRA protocols and damages incinerator linings).

Waste Characterization & Hazard Profile

To ensure compliant disposal, the waste must be characterized based on its chemical structure.[1]

FeatureChemical PropertyDisposal Implication
Halogen Content Chlorine & Fluorine substituentsMandatory Halogenated Stream. High-temperature incineration (>1100°C) with caustic scrubbing is required to neutralize HCl and HF gases.
Basicity Piperidine ring (Secondary Amine)Segregate from Oxidizers/Acids. Potential for heat generation if mixed with concentrated acids.
Ecotoxicity Benzophenone coreMarine Pollutant. Strictly prohibited from entering sewage systems (NPDES violation).
Physical State Solid (typically)Solid Waste Protocols. If in solution (mother liquor), treat based on the solvent system (e.g., DCM vs. Ethyl Acetate).[1]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving waste to accumulation areas, ensure the material is stable.[1]

  • Quenching (if reactive): If the material is residual from a reaction mixture containing hydrides or active metals, quench carefully before bottling.

  • pH Check: If the waste is in an aqueous or mixed-solvent solution, verify pH is between 5 and 9. If highly basic (due to piperidine), neutralize slowly with dilute sulfuric acid before adding to the main waste carboy to prevent thermal shock in the drum.[1]

Phase B: Container Selection & Labeling[3]
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use an HDPE carboy or safety-coated glass bottle.

    • Note: HDPE is resistant to both the basic amine and the halogenated nature of the compound.

  • Labeling: Affix a hazardous waste label immediately.[2]

    • Primary Constituent: "Halogenated Organic Solids" (or "Liquids").

    • Specific Hazard: "Toxic, Irritant".[1]

    • Chemical Name: Write the full chemical name; do not use abbreviations or structural formulas alone.

Phase C: Segregation Strategy

This is the most common failure point in labs.

  • Stream A (Correct): Halogenated Waste.[2][3] (Contains DCM, Chloroform, or this solid).[1]

  • Stream B (Incorrect): Non-Halogenated Waste. (Acetone, Methanol, Toluene).[1]

    • Why? Mixing this fluorinated compound into Stream B contaminates the entire drum, forcing the disposal vendor to reclassify the whole volume as halogenated, significantly increasing disposal costs and changing the incineration profile.[1]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath In Solution / Mother Liquor StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic SolidPath->ContainerSolid SolventCheck Identify Primary Solvent LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent No Halogens ContainerLiquid Container: Safety Carboy (HDPE) Label: 'Hazardous Waste - Liquid' Constituent: Halogenated Solvent Mix HaloSolvent->ContainerLiquid Contamination CRITICAL STEP: Classify Mixture as HALOGENATED due to Solute NonHaloSolvent->Contamination Trace F/Cl from Solute Contamination->ContainerLiquid Storage Satellite Accumulation Area (Secondary Containment) ContainerSolid->Storage ContainerLiquid->Storage FinalDisposal Vendor Pickup: High-Temp Incineration (w/ Acid Gas Scrubbing) Storage->FinalDisposal

Figure 1: Decision matrix for segregating fluorinated benzophenone intermediates. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute reclassifies the waste stream as Halogenated.[1]

Regulatory & Compliance Data

RCRA Waste Codes (USA)

While this specific intermediate is not explicitly "P" or "U" listed, it falls under the following characteristics when discarded:

  • D001 (Ignitable): Only if in a flammable solvent solution (Flash point <60°C).

  • F-List (F001/F002): If dissolved in spent halogenated solvents (e.g., Methylene Chloride).

  • General Classification: If solid, it is typically profiled as "Non-RCRA Regulated, Hazardous Waste, Solid, N.O.S.[1] (Not Otherwise Specified)" or UN 3077 (Environmentally Hazardous Substance) depending on state-specific "Toxic" criteria.

    • Recommendation: Always profile as Halogenated to ensure the receiving facility uses appropriate incineration scrubbers.

DOT Shipping Description (For Transport)

If shipping pure waste off-site, the likely description is:

  • UN Number: UN 3077

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone)[1]

  • Class: 9

  • Packing Group: III

Emergency Response: Spills

Scenario: 50g of solid powder spilled on benchtop.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Respiratory protection (N95) if dust is visible.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum designated for chemical waste.

  • Cleanup:

    • Wipe area with a mild surfactant (soap/water) or ethanol.

    • WARNING: Do not use bleach. The piperidine amine can react to form chloramines.

  • Disposal: Place all spill debris (towels, gloves) into the Halogenated Solid Waste container.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Piperidine Derivatives and Benzophenones.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone: A Risk-Based Approach to Personal Protective Equipment

As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds for which comprehensive safety data is not yet available. 4-Chloro-2-fluoro-2'-piperidinomethyl benzophe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel compounds for which comprehensive safety data is not yet available. 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a systematic and conservative approach to safety, grounded in the known hazards of its constituent chemical classes, is paramount. This guide provides a detailed operational plan for personal protective equipment (PPE), handling, and disposal, designed to empower you to work safely and effectively.

Our protocol is built on a foundational principle: we must infer the potential hazards of the whole molecule by analyzing its parts. This compound is a trifecta of a halogenated (chloro-, fluoro-) benzophenone, an aromatic ketone, and a piperidine (cyclic secondary amine) moiety. Therefore, our safety precautions must account for the combined risks of these chemical families.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the potential risks is the critical first step in defining the necessary protection. The structure of 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone suggests the following primary hazards, based on data from analogous compounds:

  • Dermal and Eye Irritation: Halogenated benzophenones, such as 4-chlorobenzophenone, are known to cause skin and serious eye irritation.[1] Direct contact with the skin or eyes must be rigorously avoided.

  • Respiratory Irritation: If handled as a powder or aerosolized, this compound may cause respiratory tract irritation.[1][2][3]

  • Potential for Systemic Effects: Benzophenones as a class are absorbed through the skin.[4] While data on this specific molecule is unavailable, we must assume dermal absorption is a potential route of exposure.

  • Suspected Carcinogenicity: Benzophenone itself is classified as a suspected carcinogen (IARC Group 2B).[5][6] This necessitates minimizing exposure through all routes to the lowest reasonably achievable level.

  • Aquatic Toxicity: Many benzophenone derivatives are harmful to aquatic life with long-lasting effects.[6][7] This informs our disposal protocol, ensuring the compound does not enter environmental water systems.

This assessment logically dictates that all handling operations must be conducted within a certified chemical fume hood to contain particulates and vapors, supplemented by a robust selection of PPE.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone. The selection is based on providing a multi-layered barrier against the assessed risks.

PPE Selection Summary
Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical Safety Goggles & Face ShieldGoggles provide a seal against dust and splashes.[8][9][10] A face shield is required over goggles when handling larger quantities (>1g) or during procedures with a higher splash potential.
Hands Nitrile Gloves (Double-Gloved)Nitrile provides good resistance against a range of organic solvents, acids, and bases.[9] Double-gloving is a critical best practice to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs.
Body Flame-Resistant (FR) Lab Coat with Long SleevesProtects skin and personal clothing from splashes and spills.[10][11] Cuffs should be snug to prevent accidental contact with contaminated surfaces.
Respiratory N95 Respirator (or higher)Required when handling the solid powder outside of a containment system like a glove box, even within a fume hood, to prevent inhalation of fine particulates.[2] Ensure proper fit testing has been completed.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills. Safety shoes are recommended.[2][12]
Workflow for PPE Donning and Doffing

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Lab Exit) Don1 1. Lab Coat Don2 2. N95 Respirator (If required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (Over lab coat cuffs) Don4->Don5 Work Perform Work in Fume Hood Don5->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (If used) Doff4->Doff5 Exit Exit Lab & Wash Hands Doff5->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include your experimental workflow and waste management.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[2]

  • Weighing: If handling the solid, weigh it directly into a tared container inside the fume hood. Use a spatula and handle gently to avoid creating airborne dust.

  • Transfers: When transferring solutions, use a pipette or syringe to prevent splashing. Always keep containers capped when not in use.[13]

  • Post-Handling: After the procedure is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Wipe down any equipment used.

  • Immediate First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15-20 minutes.[1][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation: Move to fresh air.[13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[5]

Spill Management

For small spills (<5g or <50mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., clay, diatomaceous earth).[13]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

This compound is a halogenated organic chemical . It CANNOT be mixed with non-halogenated waste.[14] Improper segregation significantly increases disposal costs and environmental risk.[15]

  • Primary Waste: All disposable materials that have come into direct contact with the compound (gloves, pipette tips, absorbent pads) must be placed in a clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, sealed, and properly vented container labeled "Halogenated Organic Liquid Waste."[16] The container must list all chemical constituents by name.[16]

  • Container Management: Waste containers must be kept closed except when adding waste.[16] Store them in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[17]

Disposal_Workflow cluster_lab In-Lab Waste Segregation Solid Contaminated Solids (Gloves, Wipes) Solid_Waste 'Halogenated Solid Waste' Container Solid->Solid_Waste Liquid Contaminated Liquids (Solutions) Liquid_Waste 'Halogenated Liquid Waste' Container Liquid->Liquid_Waste EHS EHS Pickup for Incineration Solid_Waste->EHS NonHalogen Non-Halogenated Waste Stream Solid_Waste->NonHalogen DO NOT MIX Liquid_Waste->EHS Liquid_Waste->NonHalogen DO NOT MIX

Caption: Halogenated Waste Disposal Workflow.

By adhering to this comprehensive safety and handling plan, you can effectively mitigate the potential risks associated with 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Loba Chemie. (2016). 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. [Link]

  • HBM4EU. BENZOPHENONES WHAT YOU NEED TO KNOW. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Carl ROTH. Safety Data Sheet: Benzophenone. [Link]

  • Therapeutic Goods Administration (TGA). Safety review of benzophenone. [Link]

  • Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. [Link]

  • Alfa Aesar. (2025). 4-Chlorobenzophenone - SAFETY DATA SHEET. [Link]

  • Oxford Lab Fine Chem LLP. material safety data sheet - 4-chloro benzophenone 99%. [Link]

  • Unknown. hazardous waste segregation. [Link]

  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]

  • Techno PharmChem. BENZOPHENONE MATERIAL SAFETY DATA SHEET. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.